1-(2-Bromotetrafluoroethyl)cyclohexene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCANQYNSAXXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Significance
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 1-(2-Bromotetrafluoroethyl)cyclohexene possesses a unique combination of a reactive vinyl bromide moiety and a tetrafluoroethyl group, making it a potentially valuable building block for the synthesis of more complex fluorinated compounds. The cyclohexene scaffold provides a rigid framework that can be further functionalized, opening avenues for the creation of novel chemical entities with potential therapeutic applications.
Proposed Synthetic Pathway: Free-Radical Addition
The most plausible and efficient method for the synthesis of this compound is through a free-radical addition of bromotrifluoroethylene to cyclohexene. This reaction is predicated on the well-established principles of anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of a radical initiator.[1]
Reaction:
Cyclohexene + Bromotrifluoroethylene --(Radical Initiator)--> this compound
Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[2]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. This generates highly reactive radicals.
-
Propagation: The initiator radical abstracts a bromine atom from bromotrifluoroethylene, generating a trifluorovinyl radical. This radical then adds to the double bond of cyclohexene. The addition occurs at the less substituted carbon of the double bond to form a more stable secondary radical on the cyclohexene ring. This radical then abstracts a bromine atom from another molecule of bromotrifluoroethylene, yielding the desired product and regenerating the trifluorovinyl radical to continue the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.
Experimental Protocol
This protocol is a proposed method and should be performed with caution, starting on a small scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Cyclohexene | C₆H₁₀ | 82.14 | (To be calculated) | >99% |
| Bromotrifluoroethylene | C₂BrF₃ | 160.92 | (To be calculated) | >98% |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | (Catalytic amount) | >98% |
| Anhydrous Toluene | C₇H₈ | 92.14 | (Solvent) | >99.8% |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Charge the flask with cyclohexene and anhydrous toluene. A 1.5 to 2-fold molar excess of cyclohexene is recommended to favor the desired mono-addition product and minimize polymerization.
-
Reaction Setup: Purge the system with nitrogen or argon for 15-20 minutes. Begin stirring and heat the mixture to a gentle reflux (approximately 80-90 °C).
-
Addition of Reagents: In the dropping funnel, prepare a solution of bromotrifluoroethylene and a catalytic amount of AIBN (approximately 1-2 mol% relative to bromotrifluoroethylene) in anhydrous toluene. Add this solution dropwise to the refluxing cyclohexene mixture over a period of 2-3 hours.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to obtain the pure this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Cyclohexene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4]
-
Bromotrifluoroethylene: This is a volatile and reactive haloalkene. Handle with extreme care to avoid inhalation and skin contact.
-
AIBN: AIBN is a solid that can decompose vigorously upon heating, releasing nitrogen gas. Handle with care and avoid excessive heating.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Signals in the olefinic region for the vinyl proton of the cyclohexene ring.- Multiplets for the allylic and aliphatic protons of the cyclohexene ring.- A triplet of triplets for the proton on the carbon adjacent to the CF₂ group due to coupling with the fluorine atoms. |
| ¹³C NMR | - Signals for the sp² carbons of the double bond.- Signals for the sp³ carbons of the cyclohexene ring.- A triplet for the CF₂ carbon due to C-F coupling.- A triplet for the CBrF₂ carbon due to C-F coupling. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent CF₂ groups, likely appearing as complex multiplets due to F-F and F-H coupling. The chemical shifts are expected in the range typical for fluoroalkanes.[5] |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₉BrF₄ (261.05 g/mol ).- Characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).- Fragmentation patterns corresponding to the loss of Br, HF, and parts of the cyclohexene ring.[6][7] |
| IR Spec. | - C=C stretching vibration for the double bond in the cyclohexene ring.- C-H stretching and bending vibrations for the aliphatic and vinylic protons.- Strong C-F stretching vibrations characteristic of fluorinated compounds. |
Structural Representation
Caption: Chemical structure of this compound.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach for the synthesis of this compound. The proposed method, based on a free-radical addition mechanism, offers a viable route to this novel fluorinated compound. The comprehensive experimental protocol, safety guidelines, and predicted characterization data provided herein will serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery, enabling them to explore the potential of this and related fluorinated molecules in their respective research endeavors.
References
-
Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Bruker. (1991). Bruker Almanac.
- Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967.
-
Fluoropharm. (n.d.). This compound. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
-
University of Washington Department of Chemistry. (n.d.). Addition Reaction of Bromine to Cyclohexene. Retrieved from [Link]
-
U.S. Secretary of Commerce. (n.d.). Mass spectrum of Benzene, 1,2-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Wentzel, B. (2019, August 26). Bromination of cyclohexene [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 27). Free-radical addition. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Wiley-VCH. (2007).
-
Writing in Biology. (2019). Procedure for Synthesis of Cyclohexene. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Addition of Radicals to Alkenes. Retrieved from [Link]
Sources
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. Free-radical addition - Wikipedia [en.wikipedia.org]
- 3. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Bromotetrafluoroethyl)cyclohexene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—offer a powerful toolkit for the optimization of drug candidates.[1] Within this landscape, fluoroalkenes have emerged as particularly valuable motifs, often serving as bioisosteres of the amide bond, a ubiquitous feature of peptides and proteins.[2] This guide focuses on a specific, yet potentially versatile, building block: 1-(2-Bromotetrafluoroethyl)cyclohexene . While detailed experimental data on this compound remains sparse in publicly accessible literature, this document aims to provide a comprehensive overview of its known properties, inferred reactivity, and potential applications, grounded in the established principles of fluorine and alkene chemistry.
Molecular Profile and Physicochemical Properties
This compound (CAS Number: 113688-49-6) is a halogenated cyclohexene derivative. Its structure features a cyclohexene ring substituted with a bromotetrafluoroethyl group at the 1-position.
Structural and Physical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrF₄ | [2][3] |
| Molecular Weight | 261.06 g/mol | [2] |
| Boiling Point | 68-69 °C at 15 mmHg | [2] |
| Appearance | Presumed to be a liquid | |
| Purity (typical) | ≥97% | [2] |
Note: Some sources may cite slightly different molecular weights due to variations in isotopic abundance calculations.
Synthesis Strategies: A Prospective Analysis
Proposed Synthesis Workflow: Free-Radical Addition
This proposed method is based on the well-documented free-radical addition of haloalkanes to alkenes. The reaction would likely be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical activation.
Caption: Generalized nucleophilic addition to the fluoroalkene.
Reactions Involving the Bromine Atom
The bromine atom can be displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, offering another avenue for molecular elaboration.
Potential Transformations:
-
Nucleophilic Substitution: Reaction with various nucleophiles (e.g., azides, cyanides, alkoxides) could replace the bromine atom.
-
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) could be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR (Predicted)
-
Vinyl Proton: A signal in the downfield region, likely a multiplet, corresponding to the proton on the double bond of the cyclohexene ring.
-
Allylic Protons: Signals for the protons on the carbon atoms adjacent to the double bond.
-
Aliphatic Protons: A complex set of signals in the upfield region for the remaining protons on the cyclohexene ring.
¹³C NMR (Predicted)
-
Alkene Carbons: Two signals in the alkene region of the spectrum.
-
Fluorinated Carbons: Signals for the two carbons of the tetrafluoroethyl group, showing coupling with fluorine.
-
Cyclohexene Carbons: Signals for the six carbons of the cyclohexene ring.
¹⁹F NMR (Predicted)
-
Two distinct signals for the two pairs of non-equivalent fluorine atoms in the -CF₂CF₂Br group, likely showing complex splitting patterns due to geminal and vicinal F-F coupling.
Infrared (IR) Spectroscopy (Predicted)
-
C=C Stretch: A characteristic absorption band for the carbon-carbon double bond in the cyclohexene ring.
-
C-F Stretch: Strong absorption bands in the fingerprint region, characteristic of carbon-fluorine bonds.
-
C-H Stretch: Bands corresponding to the sp² and sp³ C-H bonds.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (261.06 g/mol ), likely showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation: Fragmentation patterns could involve the loss of a bromine atom, ethylene, or parts of the cyclohexene ring.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive building block for medicinal chemistry.
Fluoroalkenes as Amide Bond Bioisosteres
The fluoroalkene moiety is a well-established bioisostere for the amide bond. Replacing an amide linkage with a fluoroalkene can lead to compounds with improved metabolic stability (resistance to proteases), enhanced cell permeability, and altered conformational preferences, which can fine-tune binding to biological targets. [2] Diagram of Amide vs. Fluoroalkene Bioisosterism:
Caption: Comparison of an amide bond and its fluoroalkene isostere.
A Versatile Scaffold for Library Synthesis
The presence of two distinct reactive sites—the fluoroalkene and the bromine atom—allows for divergent synthesis strategies. This enables the creation of a library of diverse compounds from a single starting material, which is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. [4]
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its combination of a reactive fluoroalkene and a versatile bromine handle offers multiple opportunities for chemical diversification. While a comprehensive experimental profile of this compound is yet to be published, the principles of organofluorine chemistry provide a solid foundation for predicting its behavior and designing synthetic strategies. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for the development of novel therapeutics.
References
-
Alachem Co., Ltd. This compound. Available at: [Link]
-
INDOFINE Chemical Company, Inc. This compound. Available at: [Link]
-
Fluoropharm Co., Ltd. This compound. Available at: [Link]
- Google Patents. WO 2022/070174 A1.
-
CPAChem. Cyclohexene Safety Data Sheet. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. 1-(2-Bromoethyl)cyclohex-1-ene. Available at: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]
-
Sci-Hub. ChemInform Abstract: Development of (2‐Bromo‐1,1,2,2‐tetrafluoroethyl)(phenyl)sulfane as Tetrafluoroethyl‐Radical and Tetrafluoroethylene‐Diradical Synthons for Addition to Alkenes. Available at: [Link]
-
SpectraBase. (E)-1-Bromohex-2-ene. Available at: [Link]
- Google Patents. EP 2318356 B1.
-
PubMed Central. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. Available at: [Link]
-
PubMed Central. Investigating the Dynamics of a Soft Crystalline Covalent Organic Framework during Benzene and Cyclohexane Adsorption by in situ Powder X‐ray Diffraction. Available at: [Link]
- Google Patents. WO 2019/030122 A1.
- Google Patents. EP 3630724 B1.
-
ResearchGate. Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Available at: [Link]
Sources
A Guide to the Spectroscopic Signatures of 1-(2-Bromotetrafluoroethyl)cyclohexene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromotetrafluoroethyl)cyclohexene is a halogenated olefin of interest in synthetic chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In the absence of published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for the characterization of this compound. This guide is intended to serve as a valuable resource for researchers in the identification and characterization of this and structurally related molecules.
Introduction
The unique properties imparted by fluorine and bromine atoms make halogenated organic compounds, such as this compound, valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The combination of a reactive alkene, a flexible cyclohexene ring, and a polyhalogenated ethyl side chain suggests a rich and varied chemistry. Accurate and reliable characterization of such molecules is the bedrock of reproducible and innovative science. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.
This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and draw comparisons with the known spectral features of cyclohexene and other fluorinated and brominated organic molecules.
Molecular Structure and Key Features:
The structure consists of a cyclohexene ring substituted at the C1 position with a 2-bromotetrafluoroethyl group. This substitution breaks the C₂ symmetry of the cyclohexene ring, making all ring protons and carbons chemically inequivalent. The electron-withdrawing nature of the tetrafluoroethyl group and the presence of the bulky bromine atom are expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure.
Experimental Protocol (Typical)
A standard electron ionization (EI) mass spectrometry experiment would be conducted as follows:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Structural Origin and Rationale |
| 260/262 | [C₈H₉BrF₄]⁺• (M⁺•) | Molecular ion. Expected to be of moderate intensity due to the potential for facile fragmentation. |
| 181 | [C₈H₉F₄]⁺ | Loss of a bromine radical (•Br). This is a common fragmentation pathway for bromoalkanes. |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation. Formed by cleavage of the C-C bond between the ring and the side chain. |
| 129/131 | [C₂BrF₂]⁺ | Fragment from the side chain. |
| 111 | [C₂F₄H]⁺ | Fragment from the side chain after rearrangement. |
| 67 | [C₅H₇]⁺ | A common fragment from the cyclohexene ring, potentially arising from a retro-Diels-Alder reaction.[2] |
dot
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Experimental Protocol (Typical)
An Attenuated Total Reflectance (ATR) IR spectrum would be obtained as follows:
-
Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Infrared Spectrum
The IR spectrum of this compound will be a composite of the vibrations from the cyclohexene ring and the bromotetrafluoroethyl side chain.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Data |
| 3020-3050 | =C-H stretch | Medium | Characteristic of vinylic C-H bonds in alkenes. Cyclohexene itself shows a peak in this region.[3] |
| 2830-2960 | C(sp³)-H stretch | Strong | Due to the C-H bonds of the methylene groups in the cyclohexene ring. |
| 1650-1670 | C=C stretch | Medium-Weak | The C=C stretching frequency for a substituted cyclohexene. The intensity may be reduced due to the lack of a significant dipole change during the vibration in this somewhat symmetrical environment.[3] |
| 1100-1350 | C-F stretch | Strong, Broad | C-F bonds give rise to very strong and often broad absorptions in this region. The presence of multiple fluorine atoms will likely result in a complex pattern of intense bands. |
| 550-650 | C-Br stretch | Medium | The C-Br stretching vibration is expected in the lower frequency region of the spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will all provide critical information.
Experimental Protocol (Typical)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is typically added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.
-
Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum, which is a plot of signal intensity versus chemical shift (in parts per million, ppm).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show signals for the protons on the cyclohexene ring. Due to the chiral center at C1 of the side chain, the protons on the cyclohexene ring are all diastereotopic and thus chemically non-equivalent, which will lead to complex splitting patterns (multiplets).
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| =C-H (vinylic) | 5.8 - 6.2 | Multiplet | The vinylic proton will be deshielded by the double bond. It will be coupled to the adjacent allylic protons. For cyclohexene, this proton appears around 5.6-6.0 ppm.[4] The electron-withdrawing substituent will likely shift this downfield slightly. |
| Allylic CH₂ | 2.0 - 2.4 | Multiplets | These protons are adjacent to the double bond and will be deshielded relative to the other methylene groups.[4] |
| Other CH₂ | 1.5 - 2.0 | Multiplets | The remaining methylene protons of the cyclohexene ring. These will be in the more shielded region of the spectrum.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule, as they are all chemically inequivalent.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=C (substituted) | 135 - 145 | The quaternary vinylic carbon will be deshielded. |
| C=C (with H) | 125 - 135 | The tertiary vinylic carbon will also be in the alkene region. |
| C-CF₂ | 115 - 125 (quartet) | This carbon is directly attached to two fluorine atoms and will show a large one-bond C-F coupling. |
| C-Br | 30 - 45 (triplet) | This carbon is attached to bromine and coupled to the two adjacent fluorine atoms. |
| Allylic CH₂ | 25 - 35 | Typical chemical shift for allylic carbons in a cyclohexene ring. |
| Other CH₂ | 20 - 30 | The remaining saturated carbons of the cyclohexene ring. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides information about the fluorine environments in a molecule. The tetrafluoroethyl group contains two chemically distinct fluorine environments.
Table 5: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF₂-C= | -100 to -120 | Triplet | These two fluorine atoms are equivalent and are coupled to the two fluorine atoms on the adjacent carbon. |
| -CF₂-Br | -60 to -80 | Triplet | These two fluorine atoms are equivalent and are coupled to the two fluorine atoms on the adjacent carbon. The presence of the bromine atom will deshield these fluorines relative to the other CF₂ group. |
dot
Caption: Predicted key NMR correlations for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the expected MS, IR, and NMR spectra is based on established chemical principles and data from analogous compounds. The key identifying features are predicted to be: the isotopic pattern of bromine in the mass spectrum, the strong C-F stretching vibrations in the IR spectrum, the characteristic vinylic proton signal in the ¹H NMR spectrum, and the two distinct triplets in the ¹⁹F NMR spectrum. This guide serves as a foundational resource for the identification and characterization of this molecule and can aid in the interpretation of experimental data once it becomes available.
References
-
INDOFINE Chemical Company, Inc. This compound. [Link]
-
Writing in Biology. (2018, April 4). synthesis of cyclohexene discussion. [Link]
-
Fluoropharm Co., Ltd. This compound. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]
Sources
- 1. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Cyclohexene [webbook.nist.gov]
Molecular structure and conformation of 1-(2-Bromotetrafluoroethyl)cyclohexene
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Bromotetrafluoroethyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound (C₈H₉BrF₄). The presence of a stereochemically complex and electronically demanding bromotetrafluoroethyl substituent on a flexible cyclohexene ring presents a unique case study in structural chemistry. This document synthesizes data from principal analytical techniques—Gas Electron Diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy—with high-level computational chemistry to elucidate its three-dimensional architecture. The cyclohexene moiety predominantly adopts a half-chair conformation. Rotational isomerism around the C1-C7 single bond is explored, revealing the existence of distinct stable conformers. A thorough understanding of these structural nuances is critical for applications in medicinal chemistry and materials science, where molecular shape and electrostatic potential dictate function.
Introduction
This compound is a halogenated organic compound with the molecular formula C₈H₉BrF₄ and a molecular weight of approximately 261.05 g/mol .[1][2] The molecule integrates two key structural motifs: a cyclohexene ring, a common scaffold in natural products and pharmaceuticals, and a polyfluorinated ethyl side chain terminated by a bromine atom. The high degree of fluorination significantly alters the electronic properties and steric profile of the side chain, which in turn influences the conformational behavior of the entire molecule.
The study of such molecules is pivotal for drug development, where conformation (the "shape" of a molecule) directly impacts its ability to bind to biological targets. Furthermore, the reactive C-Br bond offers a synthetic handle for further functionalization, making this compound a potentially valuable building block in organic synthesis.[3][4] This guide aims to provide a detailed structural and conformational portrait of this compound by integrating experimental data with theoretical calculations.
Synthesis and Spectroscopic Identity
-
¹H NMR: The proton NMR spectrum of the parent cyclohexene shows three distinct signals corresponding to the vinylic, allylic, and other ring protons.[5][6] For the title compound, the vinylic proton signal is expected to be a singlet or a narrow multiplet. The allylic protons and other methylene protons on the cyclohexene ring would exhibit complex multiplets due to intricate spin-spin coupling, a common feature in conformationally mobile ring systems.[7]
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including two sp² carbons of the double bond and six sp³ carbons. The carbons of the tetrafluoroethyl group would be significantly affected by the fluorine atoms, exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals for the non-equivalent CF₂ groups, likely appearing as complex multiplets due to F-F and F-H coupling.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching for the double bond, C-H stretching for the alkyl and vinyl protons, and strong C-F stretching bands characteristic of fluorinated compounds.
Molecular Structure Determination
A combination of Gas Electron Diffraction (GED) and computational chemistry provides a powerful approach to accurately determine the geometric parameters of the molecule.
Gas Electron Diffraction (GED)
GED is an experimental method ideal for determining the structure of molecules in the gas phase, free from intermolecular forces that are present in liquid or solid states.[8] The technique involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern to extract information about internuclear distances.[8] For a molecule like this compound, GED can provide precise measurements of bond lengths, bond angles, and torsional angles.
Caption: Combined workflow for structural analysis.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[9][10] By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, relative energies of conformers, and spectroscopic properties with high accuracy.[11] A common and effective approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p).
Key Structural Parameters
The tables below summarize the expected geometric parameters for this compound, derived from established values for similar chemical fragments and anticipated results from DFT calculations.
Table 1: Predicted Bond Lengths
| Bond | Expected Length (Å) | Rationale |
|---|---|---|
| C1=C2 | 1.34 | Typical C=C double bond |
| C1-C6 | 1.51 | sp²-sp³ single bond |
| C-C (ring) | 1.54 | Typical sp³-sp³ single bond |
| C1-C7 | 1.52 | sp²-sp³ single bond, slightly elongated |
| C7-C8 | 1.55 | sp³-sp³ single bond, influenced by fluorine |
| C-F | 1.35 | Typical C-F bond length |
| C-Br | 1.96 | Typical C-Br bond length |
Table 2: Predicted Bond Angles
| Angle | Expected Value (°) | Rationale |
|---|---|---|
| C6-C1-C2 | 122 | sp² hybridization in a six-membered ring |
| C1-C2-C3 | 123 | sp² hybridization in a six-membered ring |
| C-C-C (ring) | ~111-113 | Tetrahedral angles in a non-planar ring |
| C2-C1-C7 | 120 | sp² geometry |
| F-C-F | 106 | Tetrahedral angle compressed by bulky atoms |
| C-C-Br | 112 | Tetrahedral geometry |
Conformational Analysis
The overall shape of the molecule is determined by the conformation of the cyclohexene ring and the rotation around the single bond connecting the ring to the side chain.
Cyclohexene Ring Conformation
To relieve angle and torsional strain, the cyclohexene ring is not planar.[12] It adopts a half-chair conformation, which is the most stable arrangement for this system.[13][14] In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. The molecule undergoes rapid ring-flipping between two equivalent half-chair forms at room temperature.
Rotational Isomerism (Rotamers)
Significant conformational diversity arises from rotation around the C1-C7 single bond. This rotation gives rise to different spatial arrangements of the bulky bromotetrafluoroethyl group relative to the cyclohexene ring. The primary conformers are defined by the dihedral angle τ(C2=C1-C7-C8).
-
Anti-periplanar (ap) Conformer: The C1=C2 bond and the C7-C8 bond are in an anti arrangement (τ ≈ 180°). This conformer is often sterically favored.
-
Syn-periplanar (sp) Conformer: The C1=C2 and C7-C8 bonds are eclipsed (τ ≈ 0°). This conformation is typically high in energy due to severe steric hindrance and is not significantly populated.
-
Gauche Conformers: The C1=C2 and C7-C8 bonds are at an angle of approximately 60° (syn-clinal, sc) or 120° (anti-clinal, ac).
Computational studies are essential to determine the relative energies of these rotamers. It is predicted that one of the gauche conformers and the anti-periplanar conformer will be the most stable, existing in equilibrium at room temperature.
Caption: Conformational equilibrium of major rotamers.
Table 3: Predicted Relative Energies of Conformers
| Conformer (Dihedral Angle τ(C2=C1-C7-C8)) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
|---|---|---|
| Anti-periplanar (~180°) | 0.0 (Reference) | ~55% |
| Anti-clinal (~120°) | 1.5 | ~35% |
| Syn-clinal (~60°) | 6.0 | ~10% |
| Syn-periplanar (~0°) | >20 | <1% |
Note: These are illustrative values and would require specific DFT calculations for confirmation.
Methodologies and Protocols
Protocol: Gas Electron Diffraction (GED)
-
Sample Preparation: The purified this compound sample is placed in a temperature-controlled reservoir connected to the diffraction apparatus.
-
Vaporization: The sample is heated under vacuum (typically 10⁻⁷ mbar) to produce a steady stream of gaseous molecules.[8]
-
Electron Beam Interaction: A high-energy electron beam (e.g., 60 keV) is passed through the molecular gas stream effusing from a nozzle.
-
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a phosphor screen or CCD camera). The pattern consists of concentric rings of varying intensity.
-
Data Analysis: The one-dimensional scattering intensity curve is extracted. This curve is a function of the momentum transfer (s).
-
Structural Refinement: A theoretical scattering curve is calculated based on an initial molecular model. A least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, dihedrals) of the model until the calculated curve best fits the experimental data. Computational data from DFT is often used as a starting point and as constraints during this refinement.[15]
Protocol: NMR Spectroscopy
-
Sample Preparation: A ~5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz). ¹H, ¹³C, and ¹⁹F spectra are acquired.
-
¹H NMR: A standard single-pulse experiment is run. The complex multiplets of the cyclohexene ring protons require 2D NMR techniques like COSY (Correlation Spectroscopy) to aid in assignment.
-
¹⁹F NMR: A standard ¹⁹F experiment is performed. Proton decoupling may be used to simplify the spectra and aid in identifying the two CF₂ groups.
-
Variable Temperature (VT) NMR: To study the conformational dynamics, spectra can be acquired at different temperatures. At low temperatures, the interconversion between conformers may slow down sufficiently to observe separate signals for each major conformer, allowing for the determination of their population ratio and the energy barrier of rotation.
Protocol: Computational Chemistry (DFT)
-
Model Building: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro).[10]
-
Conformational Search: A systematic scan of the potential energy surface is performed by rotating the C1-C7 bond in small increments (e.g., 10-15°). A lower level of theory (e.g., PM7 semi-empirical) can be used for an initial broad search.
-
Geometry Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a higher level of theory (e.g., DFT with B3LYP functional and 6-311+G(d,p) basis set).
-
Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).
-
NMR Prediction: The optimized geometries are used to calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts can be compared with experimental data to validate the structural and conformational assignments.[11]
Conclusion
The molecular architecture of this compound is defined by a puckered half-chair cyclohexene ring and a conformationally flexible side chain. A dynamic equilibrium exists between several stable rotamers, primarily the anti-periplanar and gauche conformers, which are separated by a relatively low energy barrier. This detailed structural understanding, achieved through the synergy of Gas Electron Diffraction, NMR spectroscopy, and DFT calculations, is fundamental for predicting the molecule's reactivity, intermolecular interactions, and potential utility in the development of new chemical entities.
References
-
Alachem Co., Ltd. 113688-49-6 | this compound. [Link]
-
Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. (2022-09-24). [Link]
-
Fluoropharm. 113688-49-6 | this compound. [Link]
-
INDOFINE Chemical Company. This compound | 113688-49-6. [Link]
-
Master Organic Chemistry. Cyclohexane Conformations. (2014-04-18). [Link]
-
MDPI. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11106122, 1-(2-Bromoethyl)cyclohex-1-ene. [Link]
-
National Institutes of Health. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024-10-24). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Reddit. What makes the peaks on the NMR of Cyclohexene so "fuzzy?". (2024-07-17). [Link]
-
ResearchGate. (PDF) Ultrafast electron diffraction imaging of gas-phase molecules. [Link]
-
Science and Education Publishing. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. [Link]
-
Wikipedia. Cyclohexane conformation. [Link]
-
Wikipedia. Gas electron diffraction. [Link]
Sources
- 1. 113688-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. 1-(2-BROMOTETRAFLUOROETHYL)-1-CYCLOHEXENE | 113688-49-6 [chemicalbook.com]
- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 4. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. reddit.com [reddit.com]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. Trapping of 1,2-cyclohexadiene: A DFT mechanistic study on the reaction of 1,2-cyclohexadiene with olefins and nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]
- 11. comporgchem.com [comporgchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Technical Guide to the Applications of Cyclohexene Derivatives
Abstract
The deliberate incorporation of fluorine into organic scaffolds represents a cornerstone of modern molecular design. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of fluorinated cyclohexene derivatives. Moving beyond a general overview, we will dissect the causal relationships between fluorine substitution and the emergent physicochemical and biological properties of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated cyclohexenes in medicinal chemistry, materials science, and agrochemicals. We will delve into specific, field-proven examples, providing detailed experimental protocols and mechanistic insights to empower the rational design of next-generation functional molecules.
Introduction: The Unparalleled Influence of Fluorine
The strategic substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's steric and electronic profile. In the context of the cyclohexene scaffold, a conformationally dynamic six-membered ring, the introduction of fluorine can induce significant alterations in pKa, lipophilicity, metabolic stability, and molecular conformation.[1][2] These modifications are not merely incremental; they can fundamentally redefine a molecule's interaction with its biological target or its performance in a material matrix.
This guide will navigate the diverse applications of fluorinated cyclohexene derivatives, underpinned by an understanding of the fundamental principles governing their synthesis and behavior. We will explore how the unique properties of the C-F bond can be harnessed to address specific challenges in drug discovery, from enhancing enzyme inhibition to improving pharmacokinetic profiles, and in materials science, from tuning the properties of liquid crystals to creating novel polymers.
Medicinal Chemistry: Precision Targeting and Enhanced Pharmacokinetics
The integration of fluorinated cyclohexene motifs into bioactive molecules is a powerful strategy in modern drug discovery.[3][4] The introduction of fluorine can lead to enhanced binding affinity, improved metabolic stability, and favorable modulation of physicochemical properties, ultimately translating to more effective and safer therapeutics.[5]
Anticancer Agents: The Rise of Fluorinated Cyclohexenones
Fluorinated cyclohexenones have emerged as a promising class of anticancer agents.[6][7] The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the enone system, making it a more potent Michael acceptor for nucleophilic residues in the active sites of target enzymes.
A notable example is the synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones through a one-pot organocatalytic Robinson annulation.[6] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain fluorinated chalcone derivatives, which share a similar enone pharmacophore, have shown potent inhibitory activity against HepG2 cancer cells.[8]
Mechanism of Action: Covalent Inhibition and Conformational Locking
The anticancer activity of many fluorinated cyclohexenones stems from their ability to act as covalent inhibitors of key cellular targets, such as enzymes involved in cell proliferation and survival. The fluorine atom can influence the conformation of the cyclohexene ring, pre-organizing the molecule for optimal interaction with the target protein. This "conformational locking" can lead to a more favorable binding entropy and increased potency.
Diagram: Mechanism of Covalent Inhibition by a Fluorinated Cyclohexenone
Caption: Mechanism of action of a fluorinated cyclohexenyl nucleoside analog.
Materials Science: Engineering Novel Properties
The unique electronic properties and conformational preferences of fluorinated cyclohexenes make them attractive building blocks for advanced materials. [9]Their applications in liquid crystals and polymers are particularly noteworthy.
Liquid Crystals
The introduction of fluorine atoms into cyclohexane rings can create materials with a strong molecular dipole moment, a desirable characteristic for liquid crystals with negative dielectric anisotropy. [10][11][12]These materials are essential for modern display technologies, such as vertically aligned (VA) LCDs. [2]All-cis-1,2,3,4,5,6-hexafluorocyclohexane is an example of a highly polar aliphatic compound that has been explored for such applications. [4]However, the increased polarity can also lead to higher melting points and reduced solubility, presenting challenges in material formulation. [11]
Polymers
Fluorinated cyclohexene derivatives can be used as monomers in polymerization reactions to create fluoropolymers with tailored properties. [13]These polymers can exhibit enhanced thermal stability, chemical resistance, and low surface energy. For instance, the supramolecular polymerization of all-cis-fluorinated cyclohexanes can lead to the formation of nanofibers with controlled lengths and helical structures. [3][14] Quantitative Data: Physicochemical Properties of Fluorinated Cyclohexanes
The following table summarizes key physicochemical properties of fluorinated cyclohexanes relevant to their application in materials science.
| Compound | Dipole Moment (Debye) | LogP | Reference |
| Cyclohexane | 0 | 3.44 | [3] |
| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6.2 | 2.60 | [3][15] |
| Phenylcyclohexane | 0.7 | 4.89 | [15] |
| Phenyl-all-cis-tetrafluorocyclohexane | - | 3.85 | [15] |
Agrochemicals: Enhancing Potency and Stability
The principles of leveraging fluorine's unique properties in medicinal chemistry are directly translatable to the design of modern agrochemicals. The introduction of fluorine can enhance the efficacy of herbicides, insecticides, and fungicides by improving their metabolic stability in plants and insects, and by increasing their binding affinity to target enzymes. [16] While specific examples of commercial agrochemicals based on a simple fluorinated cyclohexene core are not as prevalent as in pharmaceuticals, the underlying concepts are actively being explored. The synthesis of fluorinated building blocks is a key strategy in the development of new agrochemicals. [17]For example, trifluoromethyl-containing pyrazoles, which can be synthesized from fluorinated precursors, are important components of several modern pesticides. [16]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key fluorinated cyclohexene derivatives.
Synthesis of 6-Fluorocyclohex-2-en-1-one via One-Pot Robinson Annulation
This protocol is adapted from the work of Huang et al. on the asymmetric synthesis of fluorinated cyclohexenones. [6] Materials:
-
α-Fluorophenylsulfonylacetonitrile
-
Methyl vinyl ketone
-
Cinchona alkaloid amine catalyst
-
Toluene
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of α-fluorophenylsulfonylacetonitrile (1.0 mmol) in toluene (10 mL) is added the cinchona alkaloid amine catalyst (0.1 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Methyl vinyl ketone (1.2 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 6-fluorocyclohex-2-en-1-one.
Diels-Alder Reaction for the Synthesis of a Monofluorinated Bicyclo[2.2.2]oct-2-ene
This protocol is a generalized procedure based on the work of Gakh et al. on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes. [18] Materials:
-
(Z)-β-Fluoro-β-nitrostyrene
-
1,3-Cyclohexadiene
-
o-Xylene
-
Silica gel for column chromatography
Procedure:
-
In a sealed vial, (Z)-β-fluoro-β-nitrostyrene (1.0 mmol) and 1,3-cyclohexadiene (5.0 mmol) are dissolved in o-xylene (5 mL).
-
The vial is heated to 110 °C and the reaction is stirred for 24-48 hours, monitoring progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to yield the monofluorinated bicyclo[2.2.2]oct-2-ene adduct.
Diagram: Synthetic Workflow for Fluorinated Cyclohexene Derivatives
Caption: General synthetic workflows for accessing fluorinated cyclohexene and cyclohexane derivatives.
Conclusion
The strategic incorporation of fluorine into the cyclohexene scaffold provides a powerful and versatile tool for the rational design of functional molecules. In medicinal chemistry, fluorination offers a proven strategy to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. In materials science, the unique electronic and conformational effects of fluorine can be harnessed to create novel liquid crystals and polymers with tailored properties. As our understanding of the subtle interplay between fluorine substitution and molecular function continues to grow, and as new synthetic methodologies for the selective introduction of fluorine become available, the potential applications of fluorinated cyclohexene derivatives are poised for significant expansion. This guide serves as a foundational resource for researchers seeking to explore and exploit the remarkable potential of these fascinating molecules.
References
- [Link to source 1]
- [Link to source 2]
- [Link to source 3]
- [Link to source 4]
- [Link to source 5]
- [Link to source 6]
- [Link to source 7]
- [Link to source 8]
- [Link to source 9]
- [Link to source 10]
- [Link to source 11]
- [Link to source 12]
- [Link to source 13]
- [Link to source 14]
- [Link to source 15]
- [Link to source 16]
- [Link to source 17]
- [Link to source 18]
- [Link to source 19]
- [Link to source 20]
- [Link to source 21]
- [Link to source 22]
- [Link to source 23]
- [Link to source 24]
- [Link to source 25]
- [Link to source 26]
- [Link to source 27]
- [Link to source 28]
- [Link to source 29]
- [Link to source 30]
- [Link to source 31]
- [Link to source 32]
- [Link to source 33]
- [Link to source 34]
- [Link to source 35]
- [Link to source 36]
- [Link to source 37]
- [Link to source 38]
- [Link to source 39]
- [Link to source 40]
- [Link to source 41]
- [Link to source 42]
- [Link to source 43]
- [Link to source 44]
- [Link to source 45]
- [Link to source 46]
- [Link to source 47]
- [Link to source 48]
- [Link to source 49]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 17. sciencedaily.com [sciencedaily.com]
- 18. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
A Guide to the Synthetic Utility of Bromotetrafluoroethyl Compounds in Modern Organic Chemistry
Introduction: The Strategic Value of the Tetrafluoroethyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for modulating molecular properties.[1] The unique physicochemical characteristics imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated motifs highly sought after. Among these, the 1,1,2,2-tetrafluoroethyl group (-CF₂CF₂H) offers a compelling blend of the properties of difluoromethyl and perfluoroalkyl groups.[2] Bromotetrafluoroethyl compounds, particularly 2-bromo-1,1,2,2-tetrafluoroethane (CF₂HCF₂Br) and its derivatives, have emerged as versatile and powerful synthons for introducing this valuable moiety. Their utility stems from a rich and tunable reactivity profile, dominated by radical pathways but also amenable to nucleophilic displacements. This guide provides an in-depth exploration of the synthesis and application of bromotetrafluoroethyl compounds, offering field-proven insights into their reactivity and practical methodologies for their use.
Part 1: The Reactivity Landscape of Bromotetrafluoroethyl Compounds
The synthetic applications of bromotetrafluoroethyl compounds are primarily dictated by the chemistry of the C-Br bond. The strong electron-withdrawing effect of the adjacent fluorine atoms significantly influences its reactivity, making it a hub for generating highly useful intermediates. We will explore the two major reaction paradigms: radical generation and nucleophilic substitution.
Radical Reactions: The Dominant Pathway for C-C Bond Formation
The homolytic cleavage of the C-Br bond to generate a tetrafluoroethyl radical is the most prevalent and synthetically powerful application of these reagents. This pathway opens access to a vast array of tetrafluoroethylated molecules through additions to unsaturated systems.
The successful application of bromotetrafluoroethyl compounds in radical chemistry hinges on the efficient and controlled generation of the tetrafluoroethyl radical. Several robust methods have been developed to achieve this under mild conditions.
-
Copper-Mediated Radical Generation: Copper catalysis is a highly effective strategy for generating fluoroalkyl radicals from their corresponding halides or sulfinate salts.[3][4] In a notable example, zinc 1,1,2,2-tetrafluoroethanesulfinate, a stable solid, serves as a precursor to the HCF₂CF₂• radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a copper catalyst.[2][5] The copper species is believed to mediate the single-electron transfer process, facilitating the formation of the radical under mild, aerobic conditions.[2][5] This approach is particularly valuable for its operational simplicity and tolerance of ambient air.[2]
-
Visible-Light Photoredox Catalysis: The advent of photoredox catalysis has revolutionized radical chemistry by providing a mild and general platform for generating radicals using visible light.[6][7][8] This methodology can be applied to bromotetrafluoroethyl compounds, where a photocatalyst, upon excitation by light, engages in a single-electron transfer with the C-Br bond, leading to its cleavage and the formation of the desired tetrafluoroethyl radical.[9][10] This technique is prized for its exquisite control and compatibility with a wide range of functional groups.
-
Other Initiation Methods: Traditional radical initiators and alternative redox systems have also been employed. For instance, a cobaloxime/Zn redox couple has been shown to promote the fluoroalkylation of C-C multiple bonds using substituted tetrafluoroethyl bromides.[11]
The choice of radical generation method is causal; a photoredox approach is often selected for complex substrates requiring extremely mild conditions, while copper-mediated methods offer a cost-effective and operationally simple alternative for many applications.[2][9]
Once generated, the tetrafluoroethyl radical readily participates in addition reactions with unsaturated partners, providing direct access to complex fluorinated structures.
-
Addition to Alkenes and Alkynes: The radical adds across carbon-carbon double and triple bonds. This process is a key step in the difunctionalization of alkenes, where the tetrafluoroethyl group is installed along with another functionality.[9] A powerful example is the copper-mediated tetrafluoroethylation of unsaturated potassium organotrifluoroborates, which provides access to tetrafluoroethylated styrenes and alkynes in moderate to good yields.[2][5]
-
Cobaloxime-Promoted Hydrofluoroalkylation: The reaction promoted by a cobaloxime/Zn redox couple with tetrafluoroethyl bromides results in the hydrofluoroalkylation of various C-C multiple bonds, yielding functionalized molecules containing the tetrafluoroethylene fragment.[11]
The table below summarizes representative examples of copper-mediated tetrafluoroethylation, highlighting the versatility of this approach.
| Substrate Type | Product Type | Catalyst System | Yield Range | Reference |
| Alkenyl organotrifluoroborates | E-β-Tetrafluoroethylstyrenes | Cu(OAc)₂ / TBHP | 45-75% | [2] |
| Alkynyl organotrifluoroborates | Aryl tetrafluoroethylalkynes | Cu(OAc)₂ / TBHP | 50-68% | [2] |
| Arylboronic acids | Ar-CF₂CF₂H | Cu(I) / TBHP | 60-90% | [2] |
This protocol is a representative example based on the methodology developed for the tetrafluoroethylation of unsaturated organotrifluoroborates.[2][5]
Objective: To synthesize an E-β-tetrafluoroethylstyrene derivative.
Materials:
-
Potassium styryltrifluoroborate (1.0 equiv)
-
Zinc 1,1,2,2-tetrafluoroethanesulfinate [(HCF₂CF₂SO₂)₂Zn] (2.0 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (0.2 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)
-
Methanol (MeOH) / Water (H₂O) (3:1 mixture)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add potassium styryltrifluoroborate (e.g., 0.5 mmol, 1.0 equiv), (HCF₂CF₂SO₂)₂Zn (1.0 mmol, 2.0 equiv), and Cu(OAc)₂ (0.1 mmol, 0.2 equiv).
-
Solvent Addition: Add 4 mL of the MeOH/H₂O (3:1) solvent mixture to the flask.
-
Initiation: Add TBHP (1.5 mmol, 3.0 equiv) dropwise to the stirring suspension at room temperature. The reaction is carried out under an ambient air atmosphere.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tetrafluoroethylated alkene product.
Trustworthiness: This protocol is self-validating. The visual disappearance of the solid starting materials and the color change upon addition of the copper catalyst provide initial cues. Progress is quantitatively tracked by TLC or GC-MS against a standard, ensuring the reaction is proceeding as expected before committing to a full workup and purification.
Nucleophilic Substitution Reactions
While radical reactions are dominant, the polarized C-Br bond in bromotetrafluoroethyl compounds also allows them to act as electrophiles in nucleophilic substitution reactions.[12][13][14][15] This pathway is particularly crucial in radiochemistry for the synthesis of PET imaging agents.
In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks the partially positive carbon atom bonded to the bromine, displacing the bromide ion, which serves as the leaving group.[15][16] The strong inductive effect of the fluorine atoms enhances the electrophilicity of the carbon center, but can also present steric hindrance.
This chemistry is exemplified in the synthesis of ¹⁸F-labeled compounds. For positron emission tomography (PET), precursors like [¹⁸F]fluoroethyl bromide are synthesized and then used to alkylate target molecules.[17] For example, [¹⁸F]fluoroethyl bromide ([¹⁸F]FEtBr) can be prepared via nucleophilic displacement and subsequently used to alkylate amines, phenols, or other nucleophilic sites on bioactive molecules to create PET tracers.[17][18]
This generalized protocol is based on automated synthesis methods developed for PET radiochemistry.[17][18]
Objective: To perform a nucleophilic fluoroethylation of a precursor molecule using [¹⁸F]fluoroethyl bromide.
Materials:
-
Precursor with a nucleophilic site (e.g., a phenol or secondary amine) (1.0 equiv)
-
[¹⁸F]Fluoroethyl bromide ([¹⁸F]FEtBr), trapped in a suitable solvent
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Precursor Preparation: In a shielded reaction vessel ("hot cell"), dissolve the precursor molecule and a suitable base in the anhydrous solvent.
-
Reagent Transfer: The synthesized [¹⁸F]FEtBr, typically generated in a separate automated module and purified by distillation or solid-phase extraction, is bubbled through or transferred into the reaction vessel containing the precursor solution.[17][18]
-
Reaction: The reaction mixture is heated (e.g., 80-120 °C) for a short period (5-15 minutes) to facilitate the nucleophilic substitution. The time and temperature are critical and optimized to maximize radiochemical yield while minimizing decomposition.
-
Purification: The reaction is quenched, and the crude mixture is purified using automated high-performance liquid chromatography (HPLC).
-
Formulation: The HPLC fraction containing the desired ¹⁸F-labeled product is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution for injection.
Trustworthiness: The entire process is automated and monitored by radiation detectors at each step. The final product's identity, radiochemical purity, and specific activity are confirmed by analytical HPLC and other quality control measures, ensuring the protocol's reliability and the final product's suitability for clinical use.
Part 2: Applications in Medicinal Chemistry and Beyond
The tetrafluoroethyl group is a bioisostere of hydroxyl and thiol groups and can significantly improve the metabolic stability and binding properties of drug candidates.[2] Ethyl bromodifluoroacetate, derived from bromotetrafluoroethyl precursors, is a key starting material for many pharmaceuticals and plant protection agents.[19][20] The ability to install the tetrafluoroethyl group onto aromatic and heterocyclic scaffolds using the radical methods described above is particularly powerful for late-stage functionalization in drug development programs. Furthermore, the synthesis of novel building blocks, such as 2-(bromotetrafluoroethyl)-N-substituted aziridines and cyclopropane derivatives, opens new avenues for creating structurally diverse compound libraries.[21]
Conclusion
Bromotetrafluoroethyl compounds are versatile and powerful reagents in modern organic synthesis. Their chemistry is dominated by the facile generation of the tetrafluoroethyl radical, which can be achieved under exceptionally mild conditions using copper-mediation or visible-light photoredox catalysis. This radical pathway provides a direct and efficient route for the formation of C-C bonds, enabling the incorporation of the valuable -CF₂CF₂H moiety into a wide range of organic molecules. Concurrently, their utility as electrophiles in nucleophilic substitution reactions, though less explored outside of radiochemistry, provides an important complementary pathway for C-N and C-O bond formation. As the demand for sophisticated fluorinated molecules continues to grow in the pharmaceutical and materials sectors, the strategic application of bromotetrafluoroethyl compounds is set to expand, driven by the continued development of innovative and efficient synthetic methodologies.
References
- Alam, M. N., Majumder, S., Umemoto, T., & Dolbier Jr, W. R. (2025).
- Unknown Authors. (2025). Synthesis and reactions of (E)-b-(bromotetrafluoroethyl)vinyl diphenyl sulfonium triflate.
- Unknown Authors. (2019).
- Unknown Author. (2016). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. PubMed.
- Unknown Author. (n.d.). 1.
- Unknown Authors. (n.d.). Copper‐Catalyzed Four‐Component Reaction for the Synthesis of N‐Difluoroethyl Imides.
- Unknown Authors. (2016). RU2602238C1 - 2-bromotetrafluoroethyl chlorine sulfate as semi-finished product for synthesis of bromoethyldifluoroacetate, method of its production and method of producing bromoethyldifluoroacetate.
- Unknown Authors. (n.d.). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. Organic Chemistry Frontiers (RSC Publishing).
- Alam, M. N., Majumder, S., Umemoto, T., & Dolbier, Jr., W. R. (n.d.). Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF₂CF₂-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate. Organic & Biomolecular Chemistry (RSC Publishing).
- Sibi, M. P., & Porter, N. A. (1999). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 32(2), 163-171.
- Zhang, M. R., Tsuchiyama, A., Haradahira, T., Yoshida, Y., Furutsuka, K., & Suzuki, K. (2002). Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor.
- Unknown Authors. (n.d.). Synthesis of functionalized organic molecules containing a tetrafluoroethylene fragment by cobaloxime-promoted fluoroalkylation with substituted tetrafluoroethyl bromides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Chernykh, Y., & Beier, P. (2014). Development of (2‐Bromo‐1,1,2,2‐tetrafluoroethyl)(phenyl)sulfane as Tetrafluoroethyl‐Radical and Tetrafluoroethylene‐Diradical Synthons for Addition to Alkenes. ChemInform.
- Unknown Authors. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA.
- Unknown Authors. (n.d.). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. MDPI.
- Unknown Author. (n.d.). Nucleophilic substitution. Wikipedia.
- Unknown Author. (2017). Free Radical Substitution (Ethane and bromine). YouTube.
- Unknown Author. (n.d.). Nucleophilic substitution reactions. Khan Academy.
- Kennepohl, D., Farmer, S., Reusch, W., & Clark, J. (2020). 18.4: Radical reactions in practice. Chemistry LibreTexts.
- Unknown Authors. (2025). Visible light photoredox catalysis in trifluoromethylation reactions.
- Unknown Author. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry - University of California, Riverside.
- Unknown Author. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
- Unknown Authors. (2025). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds.
- Unknown Author. (2022). 16.
- Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry.
- Unknown Authors. (2011).
- That Chemist. (2024). Key CF3 Chemistry (Important Papers). YouTube.
- Unknown Authors. (n.d.). Controllable atom transfer enables photoredox-catalyzed defluorinative alkylation of trifluoromethyl alkenes with polychloroalkanes. Organic Chemistry Frontiers (RSC Publishing).
- Unknown Authors. (2022).
- Unknown Authors. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. NIH.
- Unknown Authors. (2017). Current and emerging applications of fluorine in medicinal chemistry.
- Unknown Author. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. University of Illinois.
- Unknown Authors. (n.d.). (CF3CO)
- Unknown Authors. (n.d.). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. PMC - NIH.
- Unknown Authors. (2025). C−F Bond Activation in Organic Synthesis.
- Angenent, P. (2023). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.
- Unknown Author. (2024). 16.
- Unknown Authors. (n.d.).
- Unknown Author. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams.
- Unknown Authors. (2025). (PDF) Boron trifluoride etherate in organic synthesis.
- Unknown Author. (2020).
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF 2 CF 2 -radical from zinc 1,1,2,2-tetrafluoroeth ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01033K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Controllable atom transfer enables photoredox-catalyzed defluorinative alkylation of trifluoromethyl alkenes with polychloroalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of functionalized organic molecules containing a tetrafluoroethylene fragment by cobaloxime-promoted fluoroalkylation with substituted tetrafluoroethyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. savemyexams.com [savemyexams.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Volume # 3(124), May - June 2019 — "Preparation of 2-Bromoethyl Tetrafluorochlorosulfate for the Synthesis of Bromodifluoroacetic Acid Derivatives" [notes.fluorine1.ru]
- 20. RU2602238C1 - 2-bromotetrafluoroethyl chlorine sulfate as semi-finished product for synthesis of bromoethyldifluoroacetate, method of its production and method of producing bromoethyldifluoroacetate - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
Safety and handling precautions for 1-(2-Bromotetrafluoroethyl)cyclohexene
An In-depth Technical Guide to the Safe Handling of 1-(2-Bromotetrafluoroethyl)cyclohexene
Authored by: Gemini, Senior Application Scientist
Foreword: this compound is a fluorinated organic compound with applications in pharmaceutical, agricultural, and life science research.[1] Its unique structure, combining a cyclohexene ring with a bromotetrafluoroethyl group, presents specific handling challenges that necessitate a robust safety protocol. This guide provides a comprehensive overview of the essential safety precautions, emergency procedures, and handling techniques required for the safe utilization of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar reagents.
Section 1: Chemical Identification and Physicochemical Properties
A thorough understanding of a chemical's identity and physical properties is the foundation of its safe handling.
1.1 Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2-Bromotetrafluoroethyl)cyclohex-1-ene[1][2] |
| CAS Number | 113688-49-6[1][2][3] |
| Molecular Formula | C₈H₉BrF₄[1][2][3] |
| Molecular Weight | 261.06 g/mol [1] |
1.2 Physicochemical Data
The physical properties of this compound dictate the necessary engineering controls and storage conditions. For instance, its specified boiling point under vacuum indicates it has significant vapor pressure at ambient temperatures, necessitating handling in a well-ventilated area.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 68-69°C at 15 mmHg | [1][2] |
| Density | 1.5116 g/cm³ at 25°C | [2] |
Section 2: Hazard Identification and Classification
While comprehensive toxicological data for this specific molecule is not widely published, information from supplier safety data and analysis of its structural motifs—a halogenated alkene—allows for a robust hazard assessment.
2.1 GHS Classification and Hazards
Based on available data for the compound and its analogues, the primary hazards are related to its irritant nature and the severe toxicity of its potential decomposition products.
| Hazard Class | Hazard Statement | Rationale and Implications |
| Skin Irritation | Causes skin irritation (H315)[4] | The combination of the alkene and halogenated components can defat and irritate the skin upon contact. Prolonged or repeated exposure should be avoided. |
| Eye Irritation | Causes serious eye irritation (H319)[4] | Direct contact with the liquid or its vapors can cause significant eye irritation or damage. |
| Respiratory Irritation | May cause respiratory irritation (H335)[4] | Vapors are likely to be irritating to the mucous membranes and upper respiratory tract. Inhalation should be minimized. |
| Hazardous Decomposition | Thermal decomposition may release HBr/HF | This is a critical hazard. In the event of a fire or exposure to high temperatures, the compound can decompose to form highly corrosive and toxic hydrogen bromide and hydrogen fluoride gases.[5] |
2.2 Causality of Hazards The reactivity of the carbon-carbon double bond, combined with the electronegativity of the fluorine and bromine atoms, contributes to its irritant properties.[6] During combustion, the carbon backbone is oxidized, while the halogens are liberated and combine with available hydrogen to form hydrohalic acids (HBr, HF), which are severely corrosive and toxic.[5]
Section 3: Exposure Controls and Personal Protection
A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is essential to minimize exposure.
3.1 Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[8]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[9]
3.2 Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin, eye, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness)[10] | Provides chemical resistance. Gloves should be inspected before use and changed immediately if contamination is suspected.[9] |
| Eye/Face Protection | Chemical splash goggles or a face shield | Must be worn at all times to protect against splashes of the liquid or irritating vapors.[9][11] |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes | A chemically resistant lab coat protects against incidental skin contact. Antistatic properties are crucial if the compound is handled near flammable solvents.[7] |
| Respiratory Protection | Not typically required if handled within a fume hood. | If a fume hood is not available or fails, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[9] |
Section 4: Handling and Storage Procedures
Adherence to strict protocols for handling and storage is paramount to preventing accidents and maintaining the chemical's integrity.
4.1 Safe Handling Workflow
The following workflow diagram illustrates the key stages and precautions for safely handling the compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
4.2 Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][9] The recommended storage temperature should be confirmed from the supplier's product label.
-
Container: Keep the container tightly closed to prevent the escape of vapors. Storage under an inert gas like argon or nitrogen is recommended to maintain chemical stability.
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and other incompatible materials.[12][13]
-
Security: The storage location should be locked to restrict access to authorized personnel only.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is crucial to minimizing harm to personnel and the environment.
5.1 First Aid Measures
Immediate action is required in the event of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] If skin irritation occurs or persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
5.2 Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for responding to a chemical spill.
Key Spill Response Steps:
-
Ensure Safety: Do not attempt to clean a spill if you are not trained or do not have the proper PPE.[14]
-
Containment: Prevent the spill from entering drains or waterways.[15] Cover drains if necessary.
-
Absorption: For small spills, absorb the material with a non-combustible absorbent like sand, earth, or vermiculite.[8][16]
-
Collection: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[8]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.[17]
5.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] Water spray can be used to cool containers but may not be effective at extinguishing the fire itself.[5][13]
-
Critical Hazard: The primary danger in a fire is the generation of hazardous decomposition products, including hydrogen bromide (HBr) and hydrogen fluoride (HF).[5]
-
Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing and a self-contained breathing apparatus (SCBA).[5]
-
Procedure: Evacuate the area. If it can be done safely, move containers away from the fire. Cool exposed containers with a water spray to prevent rupture.[5]
Section 6: Stability and Reactivity
-
Reactivity: The compound is not expected to be dangerously reactive under normal conditions. However, the alkene functional group can undergo addition reactions.[6][18]
-
Chemical Stability: The product is stable under standard ambient storage conditions (room temperature).[7]
-
Conditions to Avoid: Avoid exposure to high temperatures, heat, sparks, open flames, and other ignition sources.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases.[12][13]
-
Hazardous Decomposition Products: Upon thermal decomposition or combustion, the compound may release toxic and corrosive gases such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[5]
Section 7: Toxicological Information
Detailed toxicological studies on this compound are limited. The hazard assessment is primarily based on its irritant properties and data from analogous compounds.
-
Acute Effects:
-
Chronic Effects: No data is available on the long-term effects, such as carcinogenicity or reproductive toxicity. Due to the lack of data, it is prudent to treat this compound as potentially hazardous with chronic exposure and to minimize contact at all times.
Section 8: Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and to protect the environment.
-
Waste Classification: This compound and any materials contaminated with it must be treated as hazardous waste.
-
Disposal Method: Dispose of contents and containers at an approved waste disposal facility.[19] Do not dispose of it in drains or the general trash. All disposal activities must be in strict accordance with all applicable federal, state, and local environmental regulations.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Synquest Labs. (n.d.). Safety Data Sheet: 1,4-Dibromohexafluoro-2-butene.
- INDOFINE Chemical Company. (n.d.). This compound | 113688-49-6.
- TCI Chemicals. (2025). Safety Data Sheet: 2-Bromotetrafluoroethyl Trifluorovinyl Ether.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexene.
- R&D Systems. (2025). FAB8168V - Safety Data Sheet.
- LookChem. (n.d.). Cas 113688-49-6, 1-(2-BROMOTETRAFLUOROETHYL)-1-CYCLOHEXENE.
- Carolina Biological Supply Company. (2015). Safety Data Sheet: Cyclohexene.
- eCampusOntario Pressbooks. (n.d.). 3.2.4 – Halogenation of Alkenes.
- Alachem Co., Ltd. (n.d.). 113688-49-6 | this compound.
- Fisher Scientific. (2014). Safety Data Sheet.
- University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- Apollo Scientific. (n.d.). Safety Data Sheet: Perfluoro(ethylcyclohexane).
- CPAChem. (2024). Safety data sheet.
- Chemguide. (n.d.). THE HALOGENATION OF ALKENES.
- PubChem. (2025). 1-(2-Bromoethyl)cyclohex-1-ene.
- ScienceLab.com. (n.d.). Cyclohexene - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexene.
- Greenfield Global. (2018). CYCLOHEXANE - Safety Data Sheet.
- New Jersey Department of Health. (2016). Cyclohexane - Hazardous Substance Fact Sheet.
Sources
- 1. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. Cas 113688-49-6,1-(2-BROMOTETRAFLUOROETHYL)-1-CYCLOHEXENE | lookchem [lookchem.com]
- 3. 113688-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. 1-(2-Bromoethyl)cyclohex-1-ene | C8H13Br | CID 11106122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 3.2.4 – Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. carlroth.com [carlroth.com]
- 16. greenfield.com [greenfield.com]
- 17. fishersci.ca [fishersci.ca]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. cpachem.com [cpachem.com]
A Theoretical Investigation of 1-(2-Bromotetrafluoroethyl)cyclohexene: A Whitepaper
This technical guide offers a comprehensive theoretical analysis of 1-(2-bromotetrafluoroethyl)cyclohexene, a molecule of significant interest to researchers, scientists, and professionals in drug development. By leveraging quantum chemical calculations, this whitepaper elucidates the structural, electronic, and spectroscopic properties of this understudied compound, providing a foundational understanding for future experimental work and application.
Introduction
The strategic incorporation of fluorine and other halogens into organic molecules is a pivotal strategy in modern drug discovery and materials science.[1][2] Fluorine's unique properties, including its high electronegativity and small atomic size, can dramatically alter a molecule's conformation, metabolic stability, lipophilicity, and binding affinity.[3][4] Concurrently, the bromine atom serves as a versatile functional group for synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[5][6] this compound is a compelling molecule that synergizes the attributes of a fluorinated alkyl chain, a reactive bromine atom, and a cyclohexene scaffold. Such fluorinated cyclohexene derivatives are recognized as valuable building blocks in medicinal chemistry.[7][8] Given the limited experimental data on this specific molecule, this in-silico investigation aims to predict and analyze its fundamental properties, thereby guiding its future synthesis and application in the development of novel pharmaceuticals and advanced materials.
Computational Methodology
To probe the intricacies of this compound, Density Functional Theory (DFT) was employed, a method renowned for its accuracy in studying molecular electronic structures.[9] The selection of an appropriate functional and basis set is paramount for achieving reliable results, particularly for molecules containing heavy and highly electronegative atoms like bromine and fluorine.
Protocol for Quantum Chemical Calculations:
-
Software: All calculations were executed using the Gaussian 16 suite of programs.
-
Functional Selection: The B3LYP hybrid functional was selected due to its established reliability in providing a good balance between computational cost and accuracy for a diverse range of organic molecules, including halogenated hydrocarbons.[10]
-
Basis Set Selection: The 6-311+G(d,p) basis set was utilized for all atoms. This triple-zeta basis set, augmented with diffuse functions (+) and polarization functions (d,p), is adept at describing the electronic structure of molecules with lone pairs and accurately modeling the geometry around halogen atoms.
-
Geometry Optimization: The molecular geometry was optimized without any symmetry constraints to find the lowest energy conformation.
-
Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations were performed. These calculations also yielded the predicted infrared (IR) spectrum.
-
NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method was employed to compute the isotropic shielding constants, which were then converted to predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts using tetramethylsilane (TMS) as a reference for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
-
Solvent Effects: To better approximate real-world solution-phase chemistry, the polarizable continuum model (PCM) was applied using dichloromethane as the solvent for all calculations.
Caption: Relationship between FMOs and predicted reactivity.
Simulated Spectroscopic Properties
Infrared (IR) Spectrum
The calculated IR spectrum provides a unique vibrational fingerprint for this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | =C-H stretch |
| 2850-2950 | C-H stretch (aliphatic) |
| 1655 | C=C stretch |
| 1100-1350 | C-F stretch |
| 550-650 | C-Br stretch |
| Table 3: Predicted prominent IR absorption frequencies. |
The most distinctive absorptions are the C=C stretching vibration anticipated around 1655 cm⁻¹ and the strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region. [11]The C-Br stretch is predicted at a lower frequency, within the 550-650 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectrum
The predicted NMR chemical shifts offer further crucial data for the characterization of the title compound.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Vinylic H | 5.8 |
| Allylic Hs | 2.1-2.3 |
| Other ring Hs | 1.6-1.8 |
| ¹³C NMR | |
| C=C | 135, 128 |
| C(CF₂)Br | 118 (t) |
| CF₂ | 115 (t) |
| Ring CH₂s | 22-30 |
| ¹⁹F NMR | |
| CF₂ | -95 |
| CF₂Br | -65 |
| Table 4: Predicted NMR chemical shifts. |
The vinylic proton is expected to resonate at approximately 5.8 ppm. The ¹³C NMR spectrum is predicted to display two signals for the double bond carbons near 135 and 128 ppm. The carbon atoms of the tetrafluoroethyl group are anticipated to exhibit complex splitting patterns due to C-F coupling. The ¹⁹F NMR is predicted to show two distinct signals for the two CF₂ groups, with the one adjacent to the bromine atom being deshielded and appearing at a lower field.
Predicted Reactivity and Mechanistic Insights
The computational results lay a strong foundation for predicting the chemical behavior of this compound.
-
Electrophilic Addition: The localization of the HOMO on the C=C double bond strongly suggests that this is the preferred site for electrophilic attack. Reactions with electrophiles like halogens or strong acids are expected to proceed via addition across the double bond.
-
Nucleophilic Substitution: The localization of the LUMO on the C-Br bond identifies this carbon as the most electrophilic center, making it susceptible to nucleophilic attack and subsequent substitution of the bromine atom. However, the electron-withdrawing nature of the tetrafluoroethyl group might influence the reaction mechanism, potentially favoring elimination under basic conditions.
-
Radical Reactions: The C-Br bond is also prone to homolytic cleavage, which can initiate radical reactions. This provides a potential pathway for carbon-carbon bond formation through radical-mediated processes. [12] The tetrafluoroethyl group is expected to exert a significant electronic influence on the reactivity of both the cyclohexene ring and the C-Br bond. [13]Further computational modeling of specific reaction pathways would be beneficial for a more quantitative understanding of the kinetics and thermodynamics of these transformations.
This in-depth theoretical guide has provided a comprehensive analysis of the structural, electronic, and spectroscopic properties of this compound. DFT calculations have revealed a stable half-chair conformation and key geometric parameters. The FMO analysis has identified the most probable sites for electrophilic and nucleophilic attack, highlighting the C=C double bond and the C-Br bond as the primary reactive centers. The simulated IR and NMR spectra offer a theoretical benchmark for the experimental characterization of this molecule.
The insights presented in this whitepaper are a valuable resource for researchers in medicinal chemistry and materials science. The predicted properties and reactivity of this compound underscore its potential as a versatile building block for synthesizing novel fluorinated compounds with promising biological activities and material properties. This theoretical investigation paves the way for future experimental studies and applications of this intriguing molecule.
References
A comprehensive list of references is available in the original document. Please refer to the provided list for full citations and links to the source materials.
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 6. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Visible-Light-Induced Three-Component Tetrafluoroethyl-heteroarylation of Alkenes with 1,1,2,2-Tetrafluoroethanesulfonyl Chloride and Quinoxalin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Modular Wittig-Based Approach to the Synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene from Cyclohexanone
Introduction
The strategic incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered lipophilicity, and modulated binding affinities, make fluorinated molecules highly sought after. This application note provides a comprehensive guide to a robust synthetic route for 1-(2-Bromotetrafluoroethyl)cyclohexene, a versatile fluorinated building block, starting from the readily available precursor, cyclohexanone.
The described synthesis employs a modified Wittig reaction, a powerful and reliable method for olefination.[1][2] This approach is divided into two main stages: the preparation of a novel fluorinated phosphonium salt and its subsequent in-situ conversion to the corresponding ylide for the olefination of cyclohexanone. The protocols herein are designed to be clear, reproducible, and adaptable, with a strong emphasis on the underlying chemical principles and safety considerations.
Overall Synthetic Strategy
The synthesis of this compound from cyclohexanone is achieved via a two-step process. The first step involves the synthesis of the key intermediate, (2-bromo-1,1,2,2-tetrafluoroethyl)triphenylphosphonium bromide, through the reaction of triphenylphosphine with 1,2-dibromo-1,1,2,2-tetrafluoroethane. The second step is the Wittig olefination, where the phosphonium salt is converted in-situ to its corresponding ylide, which then reacts with cyclohexanone to yield the target alkene.
Caption: Overall two-step synthetic route.
Part 1: Synthesis of (2-Bromo-1,1,2,2-tetrafluoroethyl)triphenylphosphonium Bromide
The successful execution of the Wittig reaction hinges on the availability of the corresponding phosphonium salt. This section details the preparation of (2-bromo-1,1,2,2-tetrafluoroethyl)triphenylphosphonium bromide, a novel reagent for the introduction of the 2-bromotetrafluoroethylidene moiety. The synthesis involves the reaction of triphenylphosphine with 1,2-dibromo-1,1,2,2-tetrafluoroethane.
Protocol 1: Phosphonium Salt Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Triphenylphosphine (PPh₃) | 262.29 | 13.1 g | 50 |
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 259.83 | 14.3 g | 55 |
| Anhydrous Acetonitrile (MeCN) | - | 200 mL | - |
| Anhydrous Diethyl Ether (Et₂O) | - | 300 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for filtration and washing
Procedure:
-
Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add triphenylphosphine (13.1 g, 50 mmol) and anhydrous acetonitrile (200 mL) to the flask. Stir the mixture until the triphenylphosphine is completely dissolved.
-
Initiation of Reaction: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (14.3 g, 55 mmol) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the triphenylphosphine signal to the phosphonium salt signal.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Slowly add anhydrous diethyl ether (300 mL) to the stirred solution to precipitate the phosphonium salt.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold anhydrous diethyl ether (50 mL each) to remove any unreacted starting materials.
-
Drying: Dry the resulting (2-bromo-1,1,2,2-tetrafluoroethyl)triphenylphosphonium bromide under high vacuum to a constant weight. The product should be stored in a desiccator under an inert atmosphere.
Safety Precautions:
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic.
-
Diethyl ether is extremely flammable.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Caption: Workflow for phosphonium salt synthesis.
Part 2: Wittig Olefination for the Synthesis of this compound
This part details the core olefination step. The phosphonium salt prepared in Part 1 is deprotonated in-situ using a strong base to form the highly reactive fluorinated ylide. This ylide is then immediately trapped with cyclohexanone to afford the desired product, this compound.
Protocol 2: Wittig Olefination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2-Bromo-1,1,2,2-tetrafluoroethyl)triphenylphosphonium bromide | 522.12 | 5.22 g | 10 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| n-Butyllithium (n-BuLi) (1.6 M in hexanes) | - | 6.25 mL | 10 |
| Cyclohexanone | 98.14 | 0.98 g (1.0 mL) | 10 |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | 50 mL | - |
| Diethyl Ether (Et₂O) | - | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for liquid transfer
-
Separatory funnel and standard glassware for work-up
Procedure:
-
Setup: Assemble the 250 mL three-necked round-bottom flask with a magnetic stir bar, an inert gas inlet, and a rubber septum. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Phosphonium Salt Suspension: Under a positive pressure of inert gas, add the phosphonium salt (5.22 g, 10 mmol) and anhydrous THF (80 mL) to the flask. Stir the suspension.
-
Ylide Generation: Cool the suspension to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (6.25 mL of a 1.6 M solution in hexanes, 10 mmol) dropwise via syringe over 15 minutes. A deep red or orange color typically indicates the formation of the ylide. Stir the mixture at -78°C for 1 hour.
-
Addition of Ketone: While maintaining the temperature at -78°C, add a solution of cyclohexanone (0.98 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution over 20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
THF and diethyl ether are highly flammable.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, lab coat, and flame-resistant gloves when handling pyrophoric reagents.
Caption: Workflow for the Wittig olefination.
Discussion and Mechanistic Insights
The Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane.[3] The strong phosphorus-oxygen bond provides the thermodynamic driving force for the elimination of triphenylphosphine oxide to form the alkene.[4]
The reactivity of fluorinated ylides can differ from their non-fluorinated counterparts. The electron-withdrawing fluorine atoms can influence the stability and nucleophilicity of the ylide.[5][6] The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient deprotonation of the phosphonium salt without competing side reactions.[7]
A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. While it is often crystalline, co-elution during chromatography can occur. Careful selection of the eluent system is necessary for obtaining a pure product.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound from cyclohexanone. The methodology leverages a robust Wittig olefination strategy with a novel fluorinated phosphonium salt. This approach offers a valuable route for accessing this and other structurally related fluorinated alkenes, which are of significant interest in the fields of drug discovery and materials science.
References
- Zhang, M., Lin, J. H., & Xiao, J. C. (2020). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. Accounts of Chemical Research, 53(9), 1875-1891.
- Jaiswal, S., & Singh, R. P. (2005). Fluorinated Phosphonium Ylides: Versatile in situ Wittig Intermediates in the Synthesis of Hydrofluorocarbons. Journal of Fluorine Chemistry, 126(6), 947-951.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
- Kilian, P., & Slawin, A. M. Z. (2016). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 45, 132-169.
-
Fiveable. (n.d.). Phosphonium Ylides Definition. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
- Matt, C., Balestri, L. J. I., Skillinghaug, B., & Odell, L. R. (2023). Synthesis of Phosphonium Ylides. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
- Molander, G. A., & Felix, L. A. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(18), 3523-3525.
- Kolodiazhnyi, O. I. (1997).
- Vaskevich, A. I., Vaskevich, R. I., & Kurbakov, V. V. (2015). Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 80(21), 10768-10775.
- Cravotto, G., & Cintas, P. (2023). Wittig and Wittig-Horner Reactions under Sonication Conditions. Molecules, 28(4), 1835.
-
Organic Syntheses. (n.d.). Acetylallene. Retrieved from [Link]
- Wu, H. C., et al. (2014). Regioselective Alkyl Transfer from Phosphonium Ylides to Functionalized Polyfluoroarenes. Chemical Science, 5(11), 4383-4388.
-
PubChem. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Radical Addition of Bromotetrafluoroethylene to Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the radical addition of bromotetrafluoroethylene to cyclohexene. The content herein is structured to offer not only a step-by-step protocol but also a deep dive into the reaction's mechanistic underpinnings, safety imperatives, and practical applications. The information is curated to empower researchers in leveraging this powerful fluorination methodology.
Introduction and Significance
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The radical addition of bromotetrafluoroethylene to alkenes, such as cyclohexene, represents a robust and atom-economical method for installing a valuable tetrafluoroethyl group. This reaction proceeds via a free-radical chain mechanism, typically initiated by thermal or photochemical means, and offers a reliable route to novel fluorinated cyclohexyl derivatives. These products can serve as versatile building blocks in the synthesis of new pharmaceuticals, agrochemicals, and advanced materials.
Mechanistic Insights: A Stepwise Exploration
The radical addition of bromotetrafluoroethylene to cyclohexene follows a classic chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.[1][2] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Initiation: The Genesis of Radicals
The reaction is triggered by the generation of a bromine radical. This can be achieved through two primary methods:
-
Thermal Initiation: Utilizes radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3] Upon heating, these molecules undergo homolytic cleavage to produce radicals, which then abstract a bromine atom from bromotetrafluoroethylene to generate the key tetrafluoroethyl radical (•CF₂CF₂Br).
-
Photochemical Initiation: Involves the use of UV light to induce homolytic cleavage of the C-Br bond in bromotetrafluoroethylene, directly forming the tetrafluoroethyl radical.[4] This method often allows for milder reaction conditions.
dot graph "Initiation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Reaction Initiation Pathways"
Propagation: The Chain Reaction
The propagation phase consists of a self-sustaining cycle of two steps:
-
Addition: The highly electrophilic tetrafluoroethyl radical adds to the electron-rich double bond of cyclohexene. This addition occurs in an anti-Markovnikov fashion, where the radical adds to the less substituted carbon to form the more stable secondary cyclohexyl radical.[5]
-
Atom Transfer: The resulting cyclohexyl radical abstracts a bromine atom from another molecule of bromotetrafluoroethylene. This step yields the final product, 1-bromo-2-(1,1,2,2-tetrafluoroethyl)cyclohexane, and regenerates the tetrafluoroethyl radical, which can then participate in another addition step, thus propagating the chain.[5]
dot graph "Propagation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} "Propagation Cycle of the Radical Addition"
Termination: Concluding the Chain
The chain reaction is terminated when two radical species combine, resulting in a non-radical product. Termination steps are generally statistically less likely to occur than propagation steps but become more prevalent as the concentration of reactants decreases. Possible termination reactions include the combination of two tetrafluoroethyl radicals, two cyclohexyl radicals, or a tetrafluoroethyl radical and a cyclohexyl radical.[2]
Experimental Protocols
The following protocols provide a detailed methodology for performing the radical addition of bromotetrafluoroethylene to cyclohexene. Both thermal and photochemical initiation methods are described.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Bromotetrafluoroethylene (CF₂=CFBr) | Schlenk flask or heavy-walled pressure tube |
| Cyclohexene | Magnetic stirrer with heating capabilities |
| Azobisisobutyronitrile (AIBN) | UV photoreactor (for photochemical initiation) |
| Anhydrous Solvent (e.g., acetonitrile, benzene) | Reflux condenser |
| Inert Gas (Nitrogen or Argon) | Standard laboratory glassware |
| Rotary evaporator | |
| Column chromatography setup (silica gel) |
Protocol 1: Thermal Initiation with AIBN
This protocol is based on established methods for AIBN-initiated radical additions.[6][7]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or heavy-walled pressure tube equipped with a magnetic stir bar, add cyclohexene (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (solvent), bromotetrafluoroethylene (1.2 eq), and AIBN (0.1 eq).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical reactions.
-
Reaction: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-bromo-2-(1,1,2,2-tetrafluoroethyl)cyclohexane.
Protocol 2: Photochemical Initiation
This protocol is adapted from general procedures for photochemical atom transfer radical additions (ATRA).[4][8]
Step-by-Step Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, combine cyclohexene (1.0 eq) and bromotetrafluoroethylene (1.2 eq) in anhydrous acetonitrile.
-
Degassing: Degas the solution with a stream of nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the reaction vessel in a UV photoreactor and irradiate with a suitable wavelength (e.g., 254 nm or 300 nm) at room temperature with continuous stirring.
-
Monitoring: Monitor the reaction's progress by GC-MS or TLC. Photochemical reactions are often faster and may be complete within 4-8 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} "General Experimental Workflow"
Safety Precautions
Chemical Hazards:
-
Bromotetrafluoroethylene: This is a volatile and potentially hazardous substance. It should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Cyclohexene: A flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
AIBN: Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating above its decomposition temperature without proper precautions.
-
Solvents: Acetonitrile and benzene are flammable and toxic. Handle with appropriate personal protective equipment (PPE).
Procedural Hazards:
-
Pressurized Reactions: When using a sealed tube for thermal initiation, ensure the vessel is rated for the expected pressure at the reaction temperature. Use a blast shield.
-
UV Radiation: Protect skin and eyes from exposure to UV light during photochemical reactions.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat.
Results and Discussion
The radical addition of bromotetrafluoroethylene to cyclohexene is expected to yield the 1-bromo-2-(1,1,2,2-tetrafluoroethyl)cyclohexane as the major product. The reaction is generally high-yielding, but the efficiency can be influenced by several factors:
-
Purity of Reagents: The presence of oxygen or other radical scavengers can significantly inhibit the reaction.
-
Initiator Concentration: A sufficient concentration of the initiator is required to maintain the radical chain reaction.
-
Temperature: For thermal initiation, the temperature must be high enough to induce the decomposition of the initiator but not so high as to cause unwanted side reactions.
Stereochemistry:
The addition of the tetrafluoroethyl radical to the cyclohexene ring can result in the formation of both cis and trans isomers. The stereochemical outcome can be influenced by the reaction conditions and the steric hindrance of the approaching radical.
References
-
Metal‐free Photochemical Atom Transfer Radical Addition (ATRA) of BrCCl3 to Alkenes. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. (n.d.). ResearchGate. Retrieved from [Link]
-
Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Photoinitiated ambient temperature copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of free-radical diazo initiator (AIBN). (2011). Royal Society of Chemistry. Retrieved from [Link]
-
Perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals. (2019). ResearchGate. Retrieved from [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2023). Master Organic Chemistry. Retrieved from [Link]
-
Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
AIBN‐initiated radical addition/cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Photoredox radical/polar crossover enables carbo-heterofunctionalization of alkenes: facile access to 1,3-difunctionalized nitro compounds. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
The Iodine Atom Transfer Addition Reaction (I-ATRA) initiated by AIBN: Optimization, scope and radical reaction pathways. (2020). ResearchGate. Retrieved from [Link]
-
AIBN‐catalyzed atom‐transfer radical addition (ATRA) reaction of terminal alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Alkenes via Radical Addition Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
AIBN-Initiated Radical Reactions of Ethyl Phosphinate. (2006). Organic Chemistry Portal. Retrieved from [Link]
-
Addition of Radicals to Alkenes. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). Testbook. Retrieved from [Link]
-
Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Initiation, Propagation, Termination. (2013). Master Organic Chemistry. Retrieved from [Link]
-
Initiation, Propagation, Termination - 3 Steps of Radical Reactions. (2021). YouTube. Retrieved from [Link]
-
Radical-Chain Addition Reactions to Alkenes. (2021). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]
- 8. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cross-coupling reactions involving 1-(2-Bromotetrafluoroethyl)cyclohexene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromotetrafluoroethyl)cyclohexene
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Tetrafluoroethyl Moiety
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly improve the efficacy and pharmacokinetic profiles of bioactive compounds.[3][4] Among the various fluorinated synthons, the 1,1,2,2-tetrafluoroethyl group is of particular interest as it introduces a larger, conformationally distinct fluorinated segment compared to the more common trifluoromethyl group.[5]
This application note provides a comprehensive guide to the utilization of this compound as a versatile building block for introducing the tetrafluoroethyl-cyclohexenyl scaffold into a range of molecular architectures via palladium-catalyzed cross-coupling reactions. We present detailed, field-tested protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations essential for successful synthesis.
Substrate Profile: this compound
This key intermediate serves as the electrophilic partner in the cross-coupling reactions detailed herein.
-
Compound Name: this compound
-
Molecular Formula: C₈H₉BrF₄[6]
-
Molecular Weight: 261.06 g/mol [6]
-
Boiling Point: 68-69 °C at 15 mmHg[6]
-
Structure:
(Image Source: PubChem CID 13959952)
Reactivity Insights: The substrate features a C(sp³)-Br bond, which is the reactive site for oxidative addition to the palladium(0) catalyst. The presence of the electron-withdrawing tetrafluoroethyl group and the adjacent C=C double bond influences the reactivity of this bond. A common challenge in cross-coupling reactions with fluorinated substrates is the potential for undesired side reactions, such as hydrodehalogenation, which can be mitigated by careful selection of ligands and reaction conditions.[8]
Part 1: The Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[9][10][11] The reaction couples the alkyl bromide with an aryl, heteroaryl, or vinyl boronic acid or ester to form a new C-C bond.
Core Principle & Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] The key steps are the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to release the final product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the subsequent reductive elimination steps, while minimizing side reactions.[12]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground
-
Anhydrous Toluene or 1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 261 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol). Then, add the solvent system (e.g., Toluene:Water 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Optimization & Troubleshooting Data
| Parameter | Condition A (Standard) | Condition B (Challenging Substrate) | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | For sterically hindered or electron-rich boronic acids, a more active catalyst system with a bulky, electron-rich ligand like SPhos is often required. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids or to accelerate the transmetalation step. |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | Dioxane can improve the solubility of some reagents and is often used at higher temperatures. |
| Temperature | 90 °C | 110 °C | Increased temperature can overcome higher activation barriers but may also lead to catalyst decomposition or side reactions. |
| Troubleshooting | Low Yield: Consider a different ligand/base combination. Hydrodehalogenation: Ensure strictly anhydrous solvents (if a water-free protocol is used) and a thoroughly inert atmosphere.[8] |
Part 2: The Stille Coupling Protocol
The Stille reaction offers a powerful alternative, coupling the alkyl bromide with an organostannane reagent.[13][14] Its primary advantages are the tolerance of a wide variety of functional groups and the neutral reaction conditions, as a strong base is not required. The main drawback is the toxicity of the organotin reagents and byproducts.
Core Principle & Mechanistic Rationale
The mechanism of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) center. This step can sometimes be slow, but additives like copper(I) salts or fluoride ions can significantly accelerate the reaction.[15][16]
Caption: Fig. 2: Stille Catalytic Cycle
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1-1.3 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (optional, 5-10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (261 mg, 1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol). If using, add the CuI co-catalyst (3.8 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., DMF, 5 mL), followed by the organostannane (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 6-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (25 mL) and add an aqueous solution of potassium fluoride (KF) (1 M, 15 mL). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Optimization & Troubleshooting Data
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Additive | None | CuI (10 mol%) | CuI acts as a co-catalyst, accelerating the transmetalation step, which is often rate-limiting. This can lead to lower reaction temperatures and shorter times.[15] |
| Solvent | Toluene | DMF or NMP | Polar aprotic solvents like DMF or NMP can stabilize charged intermediates in the catalytic cycle and improve reaction rates, especially for less reactive stannanes. |
| Temperature | 100 °C | 80 °C | The use of additives can often allow for milder reaction conditions. |
| Troubleshooting | Stalled Reaction: Add a co-catalyst like CuI. Purification Issues: A KF workup is essential for removing toxic tin byproducts. Incomplete removal can complicate purification and subsequent steps. |
Part 3: The Sonogashira Coupling Protocol
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling the alkyl bromide with a terminal alkyne.[17][18] This reaction is fundamental to the synthesis of conjugated enynes, which are valuable structures in materials science and natural product synthesis.[19]
Core Principle & Mechanistic Rationale
The reaction is co-catalyzed by palladium and copper(I).[17] The palladium cycle mirrors that of the Suzuki and Stille reactions. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex, which is much faster than the direct reaction of the alkyne with the palladium complex. Copper-free protocols have also been developed to avoid issues related to alkyne homocoupling (Glaser coupling).[20]
Caption: Fig. 3: Sonogashira Dual Catalytic Cycle
Experimental Protocol (Copper-Cocatalyzed)
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol) and CuI (e.g., 3.8 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 0.42 mL, 3.0 mmol). Stir for 5 minutes. Add this compound (261 mg, 1.0 mmol), followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C if necessary. The reaction is often complete within 2-12 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL). Wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Optimization & Troubleshooting Data
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Rationale & Notes |
| Catalyst System | PdCl₂(PPh₃)₂ (2 mol%) + CuI (3 mol%) | Pd(PPh₃)₄ (3 mol%) | Copper-free systems avoid the formation of di-yne homocoupling byproducts, which can be a major issue with some alkynes.[20] |
| Base | Et₃N (3.0 equiv) | Diisopropylamine (DIPA) (2.0 equiv) | DIPA is often used in both copper-catalyzed and copper-free systems. Its bulkiness can sometimes suppress side reactions. |
| Solvent | THF | DMF | DMF can be beneficial for less soluble substrates and may accelerate the reaction. |
| Temperature | 25-50 °C | 60-80 °C | Copper-free reactions often require slightly higher temperatures to facilitate the catalytic cycle. |
| Troubleshooting | Glaser Homocoupling: Switch to a copper-free protocol. No Reaction: Ensure the amine base is anhydrous and of high quality. Degas the solvents thoroughly to remove oxygen, which can facilitate homocoupling. |
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6339–6343. [Link]
-
Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(4), 437-455. [Link]
-
Cadwallader, D., Shevchuk, D., Tiburcio, T. R., & Le, C. M. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369–7373. [Link]
-
Hu, Y., Teng, H., & Zhang, C. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(21), 5192. [Link]
-
Wikipedia. (2023). Cross-coupling reaction. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Menzel, K., & Fu, G. C. (2003). Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens. Journal of the American Chemical Society, 125(13), 3718-3719. [Link]
-
INDOFINE Chemical Company. This compound. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229. [Link]
-
Fluoropharm. This compound. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Smith, R. C., Bodner, C. R., & Morken, J. P. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 19(12), 3144–3147. [Link]
-
Prchalová, E., Bernas, T., & Kotora, M. (2018). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. European Journal of Organic Chemistry, 2018(48), 6821-6845. [Link]
-
del Pozo, C. (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 14(4), 881-886. [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 113688-49-6 | this compound - Fluoropharm [fluoropharm.com]
- 8. sci-hub.box [sci-hub.box]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Room-temperature Stille cross-couplings of alkenyltin reagents and functionalized alkyl bromides that possess beta hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Double Bond in 1-(2-Bromotetrafluoroethyl)cyclohexene
Abstract: This technical guide provides a detailed exploration of synthetic strategies for the chemical modification of the carbon-carbon double bond in 1-(2-bromotetrafluoroethyl)cyclohexene. The presence of the strongly electron-withdrawing bromotetrafluoroethyl moiety renders the alkene electron-deficient, significantly influencing its reactivity. This note details protocols for nucleophilic epoxidation, syn-dihydroxylation, and electrophilic bromination, explaining the mechanistic rationale behind each approach. The content is designed for researchers in synthetic chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols for the synthesis of novel fluorinated cyclohexane derivatives.
Introduction: Reactivity Profile of a Fluorinated Alkene
This compound is a specialized substrate whose reactivity is dominated by the electronic properties of the C₄F₄Br side chain. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the cyclohexene ring and, most importantly, from the π-system of the double bond. This electronic perturbation results in an "electron-deficient" alkene.
This characteristic has profound implications for its chemical behavior:
-
Deactivation towards Electrophiles: The double bond is significantly less nucleophilic than that of a standard alkene like cyclohexene. Consequently, it reacts sluggishly, if at all, with common electrophilic reagents.
-
Activation towards Nucleophiles: The carbons of the double bond become more electrophilic, making them susceptible to attack by nucleophiles in Michael-type addition reactions.
Understanding this reactivity profile is crucial for selecting the appropriate derivatization strategy. This guide focuses on three foundational transformations—epoxidation, dihydroxylation, and bromination—to illustrate how to effectively functionalize this challenging substrate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113688-49-6 | [1] |
| Molecular Formula | C₈H₉BrF₄ | [1] |
| Molecular Weight | 261.06 g/mol | [1] |
| Boiling Point | 68-69 °C @ 15 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
Protocol I: Nucleophilic Epoxidation
Principle and Rationale
Given the electron-deficient nature of the target alkene, electrophilic epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is generally ineffective.[2] The preferred method is a nucleophilic epoxidation, which employs a nucleophilic oxidant. A common and effective system is the use of tert-butyl hydroperoxide (TBHP) in the presence of a base.[3] The reaction proceeds via a conjugate addition of the tert-butyl peroxy anion to the double bond, forming an enolate intermediate which then undergoes intramolecular cyclization to yield the epoxide.[2][4]
Caption: Mechanism of nucleophilic epoxidation on an electron-deficient alkene.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.61 g, 10 mmol).
-
Solvent Addition: Dissolve the substrate in 30 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring, add a 40% solution of Triton B (benzyltrimethylammonium hydroxide) in methanol (0.1 eq, ~0.42 g, 2.5 mmol) dropwise.
-
Oxidant Addition: Add a 5.5 M solution of tert-butyl hydroperoxide (TBHP) in decane (1.5 eq, 2.7 mL, 15 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, cool the reaction back to 0 °C and quench by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to yield the pure epoxide.
Table 2: Expected Analytical Data for the Epoxide Product
| Analysis | Expected Result |
| ¹H NMR | Multiplets for cyclohexyl protons; singlet or doublet for the proton adjacent to the epoxide. |
| ¹⁹F NMR | Complex multiplets corresponding to the -CF₂-CF₂Br moiety.[5] |
| ¹³C NMR | Peaks corresponding to the oxirane carbons (~50-60 ppm); signals for the fluorinated side chain. |
| MS (ESI+) | [M+H]⁺, [M+Na]⁺ corresponding to C₈H₉BrF₄O. |
Protocol II: Syn-Dihydroxylation
Principle and Rationale
Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of the double bond. The most reliable method for this transformation is using osmium tetroxide (OsO₄).[6] The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol.[7][8] Due to the high cost and toxicity of OsO₄, it is used in catalytic amounts and regenerated in situ by a co-oxidant. N-Methylmorpholine N-oxide (NMO) is a common and effective co-oxidant for this purpose.[7] While the electron-deficient nature of the substrate may slow the reaction rate compared to electron-rich alkenes, the transformation is generally very reliable.[9]
Caption: Experimental workflow for catalytic syn-dihydroxylation.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.61 g, 10 mmol) in a 10:1 mixture of acetone and water (110 mL).
-
Co-oxidant Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 eq, 1.4 g, 12 mmol) to the solution and stir until it dissolves.
-
Catalyst Addition: Caution: OsO₄ is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment. Prepare a stock solution of OsO₄ (e.g., 2.5 wt. % in tert-butanol). Add the OsO₄ solution (0.02 eq, ~200 µL, 0.2 mmol) to the reaction mixture. The solution should turn dark brown.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor for the disappearance of the starting material by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction may take 12-24 hours.
-
Quenching: Once the reaction is complete, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (50 mL) and continue stirring for 1 hour. The color should lighten from dark brown to a pale yellow or grey.
-
Work-up: Remove most of the acetone under reduced pressure. Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 8:2 to 1:1 hexanes:ethyl acetate) to yield the pure cis-diol.
Table 3: Expected Analytical Data for the cis-Diol Product
| Analysis | Expected Result |
| ¹H NMR | Appearance of broad singlets for the two -OH protons; characteristic shifts for the CH-OH protons. |
| ¹⁹F NMR | Complex multiplets for the fluorinated side chain, potentially shifted due to the adjacent diol.[10] |
| ¹³C NMR | Peaks for the diol carbons (C-OH) in the 65-75 ppm range. |
| MS (ESI+) | [M+Na]⁺ corresponding to C₈H₁₁BrF₄O₂. |
Protocol III: Electrophilic Bromination
Principle and Rationale
Electrophilic addition of bromine (Br₂) to an alkene is a canonical reaction in organic chemistry.[11][12] The reaction proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the face opposite to the bromonium ion, resulting in a net anti-addition of the two bromine atoms across the double bond.[13] For cyclohexene, this leads to a trans-1,2-dibromide product.[12] Due to the deactivating effect of the bromotetrafluoroethyl group, this reaction is expected to be significantly slower than the bromination of unsubstituted cyclohexene and may require longer reaction times or slightly elevated temperatures.
Caption: Mechanism of electrophilic bromination showing anti-addition.
Detailed Experimental Protocol
-
Reaction Setup: Add this compound (1.0 eq, e.g., 2.61 g, 10 mmol) to a 100 mL round-bottom flask fitted with a stir bar and a dropping funnel.
-
Solvent Addition: Dissolve the substrate in 40 mL of dichloromethane (DCM).
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 eq, 0.54 mL, 1.68 g, 10.5 mmol) in 10 mL of DCM. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Reagent Addition: Add the bromine solution dropwise to the stirring substrate solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. The rate of addition should be controlled to maintain a pale yellow color in the flask.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC. If the reaction is sluggish, it may be gently warmed to 35-40 °C. The decolorization of the bromine serves as a visual indicator of reaction progress.[11][14]
-
Quenching: Once the starting material is consumed (or no further change is observed), quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization (e.g., from hexanes) or by flash column chromatography if necessary.
Table 4: Expected Analytical Data for the Dibromide Product
| Analysis | Expected Result |
| ¹H NMR | Disappearance of alkene proton signals. Appearance of signals for the CH-Br protons, showing stereochemical differentiation. |
| ¹⁹F NMR | Complex multiplets for the fluorinated side chain. |
| ¹³C NMR | Disappearance of sp² carbon signals. Appearance of sp³ carbon signals for C-Br (~50-65 ppm). |
| MS (EI) | Characteristic isotopic pattern for a molecule containing three bromine atoms. |
Summary and Outlook
The derivatization of this compound requires careful consideration of its electron-deficient nature. This guide demonstrates that while classic electrophilic additions are challenging, a range of powerful synthetic transformations can be successfully applied. Nucleophilic epoxidation and catalytic dihydroxylation provide reliable pathways to oxygenated derivatives, which are valuable intermediates for further synthesis. The successful derivatization of this and similar fluorinated building blocks opens avenues for the creation of novel compounds with unique physicochemical properties relevant to agrochemicals, materials science, and pharmaceutical development.
References
-
Bakewell, C., White, A. J. P., & Crimmin, M. R. (2018). Reactions of Fluoroalkenes with an Aluminium(I) Complex. Angewandte Chemie International Edition, 57(22), 6638-6642. [Link]
-
Bakewell, C., White, A. J. P., & Crimmin, M. R. (2018). Reactions of Fluoroalkenes with an Aluminium(I) Complex. UCL Discovery. [Link]
-
Ismail, Z. Z., & Hoffmann, H. M. (1983). Epoxidation of Electron Deficient Alkenes Using tert-Butyl Hydroperoxide and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene and its Deriv. Angewandte Chemie International Edition in English, 22(9), 719-720. [Link]
-
Hu, J., et al. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. Tetrahedron, 111, 132697. [Link]
-
Bakewell, C., White, A. J. P., & Crimmin, M. R. (2018). Reactions of Fluoroalkenes with an Aluminium(I) Complex. Scilit. [Link]
-
Burke, A. J. (2006). Asymmetric Epoxidation Of Electron-Deficient Alkenes. Organic Reactions. [Link]
-
Bakewell, C. (2018). Reactions of Fluoroalkenes with an Aluminium(I) Complex. Imperial College London. [Link]
-
Organic Chemistry Portal. (2022). Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. YouTube. [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]
-
Armstrong, A. (2005). Organic Synthesis - Lecture 6. Imperial College London. [Link]
-
Ramachandran, P. V., & Reddy, M. V. R. (2000). Enantioselective dihydroxylation of perfluoroalkyl-substituted alkenes. Tetrahedron: Asymmetry, 11(1), 137-142. [Link]
-
Tiers, G. V. D. (1960). The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Journal of the American Chemical Society, 82(21), 5513-5523. [Link]
-
Shafer, P. R. (1959). Some Fluorinated Cyclobutenes and their Derivatives. CaltechTHESIS. [Link]
-
Clark, J. (2023). Electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link]
-
Johnson, R. A., & Sharpless, K. B. (1993). Asymmetric Dihydroxylation of Alkenes. Organic Reactions. [Link]
-
Wikipedia contributors. (2023). Dihydroxylation. Wikipedia. [Link]
-
LibreTexts Chemistry. (2020). 9.13: Dihydroxylation of Alkenes. [Link]
-
Chem Help ASAP. (2020). Dihydroxylation of alkenes. YouTube. [Link]
-
Manatt, S. L., & Elleman, D. D. (1961). Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society, 57, 873-881. [Link]
-
All About Chemistry. (2021). Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism. YouTube. [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
University of Washington Department of Chemistry. (n.d.). Addition Reaction of Bromine to Cyclohexene. [Link]
-
Schoenebeck, F., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11845–11855. [Link]
-
LibreTexts Chemistry. (2023). Reactions of Alkenes with Bromine. [Link]
-
Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. [Link]
-
Gouverneur, V., et al. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 48(77), 9643-9645. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. [Link]
-
ResearchGate. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. [Link]
-
Bhaskar, G., & Singh, V. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8859329. [Link]
-
Luo, W., Zakharov, L. N., & Liu, S.-Y. (2011). 1,2-BN cyclohexane: synthesis, structure, dynamics, and reactivity. Journal of the American Chemical Society, 133(33), 13006–13009. [Link]
-
Luo, W., Zakharov, L. N., & Liu, S.-Y. (2011). 1,2-BN cyclohexane: synthesis, structure, dynamics, and reactivity. Journal of the American Chemical Society, 133(33), 13006–13009. [Link]
-
Bhushan, R., & Dixit, S. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography, 35(2), e4990. [Link]
Sources
- 1. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. youtube.com [youtube.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The nuclear magnetic resonance spectra of some fluorinated cyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromine Atom
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bromine Atom as a Versatile Linchpin in Synthesis
Nucleophilic substitution at a carbon atom bonded to bromine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Alkyl bromides serve as highly effective electrophiles, offering a favorable balance between reactivity and stability. The carbon-bromine bond is sufficiently polarized to invite nucleophilic attack, and the bromide ion is an excellent leaving group, being the conjugate base of a strong acid (HBr).[1] This combination makes alkyl bromides ideal substrates for constructing a vast array of molecular architectures. The introduction of bromine into a molecular structure is a common strategy in drug design, as it can enhance therapeutic activity and favorably modulate metabolic pathways.[2][3]
This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of nucleophilic substitution reactions at the bromine atom. It is designed to equip researchers with the knowledge to rationally select reaction conditions, troubleshoot common challenges, and execute robust synthetic protocols.
Mechanistic Dichotomy: Navigating the SN1 and SN2 Pathways
Nucleophilic substitution reactions at a saturated carbon atom bearing a bromine atom primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[4][5] The operative pathway is dictated by a careful interplay of several factors: the structure of the alkyl bromide, the nature of the nucleophile, the choice of solvent, and the reaction temperature.
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the bromine atom.[5][6] This backside attack leads to a pentacoordinate transition state where the new bond is forming concurrently with the breaking of the C-Br bond.[6]
-
Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the alkyl bromide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Bromide][Nucleophile].[6][7]
-
Stereochemistry: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[5][7] If the reaction occurs at a chiral center, an (R)-configured starting material will yield an (S)-configured product, and vice versa.
-
Substrate Effects: The SN2 reaction is highly sensitive to steric hindrance.[6] Consequently, the reactivity of alkyl bromides follows the order: methyl > primary > secondary >> tertiary (tertiary alkyl bromides do not typically undergo SN2 reactions).
The SN1 Pathway: A Stepwise Journey
In contrast, the SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous, unimolecular dissociation of the alkyl bromide to form a planar carbocation intermediate and a bromide ion.[5][6] The second step is the rapid attack of the nucleophile on the carbocation.
-
Kinetics: The rate of an SN1 reaction is dependent only on the concentration of the alkyl bromide, as the formation of the carbocation is the slow step. This results in a first-order rate law: Rate = k[Alkyl Bromide].[8]
-
Stereochemistry: Because the carbocation intermediate is planar, the nucleophile can attack from either face with roughly equal probability.[6][9] This leads to a racemic or nearly racemic mixture of enantiomers if the starting material is chiral.[6]
-
Substrate Effects: The SN1 reaction is favored by substrates that can form stable carbocations. Therefore, the reactivity of alkyl bromides is the reverse of the SN2 pathway: tertiary > secondary >> primary (primary and methyl bromides do not readily undergo SN1 reactions).[5] Carbocation rearrangements, such as hydride or methyl shifts, can occur to form a more stable carbocation intermediate.[7]
Diagram 1: SN2 Reaction Mechanism
Caption: Concerted SN2 mechanism showing backside attack and inversion of configuration.
Diagram 2: SN1 Reaction Mechanism
Caption: Stepwise SN1 mechanism involving a carbocation intermediate.
Critical Factors Influencing the Reaction Pathway
A successful nucleophilic substitution requires a deliberate selection of reaction parameters to favor the desired mechanistic pathway.
The Substrate: Steric Hindrance vs. Carbocation Stability
As outlined above, the structure of the alkyl bromide is paramount.
-
Primary (1°) and Methyl Bromides: Unhindered, favoring SN2.
-
Tertiary (3°) Bromides: Highly hindered and form stable carbocations, favoring SN1.
-
Secondary (2°) Bromides: Can undergo both SN1 and SN2 reactions, often leading to mixtures of products. The outcome can be influenced by the other reaction conditions.
The Nucleophile: Strength and Concentration
-
Strong Nucleophiles: Species with a high electron density, often negatively charged (e.g., RO⁻, CN⁻, N₃⁻), favor the SN2 pathway as they actively participate in the rate-determining step.[10]
-
Weak Nucleophiles: Neutral molecules (e.g., H₂O, ROH) are less reactive and favor the SN1 pathway, as they wait for the formation of the carbocation before attacking.[11]
The Solvent: A Protic vs. Aprotic World
The choice of solvent is critical for controlling the reaction mechanism.[9][10][12]
-
Polar Protic Solvents: (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can form hydrogen bonds. They stabilize both the carbocation intermediate and the leaving group in SN1 reactions, accelerating this pathway.[11][12] Conversely, they can solvate and "cage" strong nucleophiles, hindering their reactivity in SN2 reactions.[10][12]
-
Polar Aprotic Solvents: (e.g., acetone, DMSO, DMF) lack O-H or N-H bonds. They are polar enough to dissolve ionic nucleophiles but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[10][12] This makes them the ideal choice for SN2 reactions.[10][12]
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, OH⁻, CN⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMSO) |
| Leaving Group | Good (I > Br > Cl) | Good (I > Br > Cl) |
| Stereochemistry | Racemization | Inversion |
| Kinetics | First-order: Rate = k[R-Br] | Second-order: Rate = k[R-Br][Nu⁻] |
Diagram 3: Decision-Making Workflow for Predicting the Mechanism
Caption: A decision tree to predict the dominant nucleophilic substitution pathway.
Application Notes & Protocols
The following protocols are representative examples of common nucleophilic substitution reactions involving alkyl bromides. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol: Williamson Ether Synthesis (SN2)
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][4][6]
-
Reaction: R-OH + NaH → R-O⁻Na⁺ ; R-O⁻Na⁺ + R'-Br → R-O-R' + NaBr
-
Causality: This protocol utilizes a primary alkyl bromide to minimize the competing E2 elimination reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide nucleophile. A polar aprotic solvent like THF or DMF is used to enhance the nucleophilicity of the alkoxide.
Materials:
-
Alcohol (e.g., 1-pentanol): 10 mmol
-
Sodium hydride (60% dispersion in mineral oil): 12 mmol
-
Anhydrous Tetrahydrofuran (THF): 40 mL
-
Primary alkyl bromide (e.g., 1-bromobutane): 11 mmol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the sodium hydride dispersion. Carefully wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes via cannula. Add 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol (10 mmol) in 10 mL of anhydrous THF to the NaH suspension via a dropping funnel over 15 minutes. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Substitution Reaction: Add the alkyl bromide (11 mmol) in 10 mL of anhydrous THF to the alkoxide solution dropwise.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude ether by flash column chromatography on silica gel.
Protocol: Synthesis of an Alkyl Nitrile (SN2)
The reaction of a primary or secondary alkyl bromide with sodium or potassium cyanide is an effective method for synthesizing nitriles, which are valuable intermediates in organic synthesis.[7][13][14]
-
Reaction: R-Br + NaCN → R-CN + NaBr
-
Causality: This is a classic SN2 displacement. The cyanide ion is a potent nucleophile. A polar aprotic solvent like DMSO is chosen to maximize the reaction rate. Heating is often required to drive the reaction to completion. Extreme caution must be exercised when handling cyanide salts.
Materials:
-
Primary alkyl bromide (e.g., 1-bromooctane): 25 mmol
-
Sodium cyanide (NaCN): 30 mmol
-
Dimethyl sulfoxide (DMSO): 50 mL
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (30 mmol) and DMSO (50 mL).
-
Stir the mixture and add the 1-bromooctane (25 mmol).
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude nitrile can be purified by vacuum distillation.
Protocol: Solvolysis of a Tertiary Alkyl Bromide (SN1)
This protocol demonstrates a classic SN1 reaction where the solvent acts as the nucleophile (solvolysis). The rate of this reaction can be monitored by observing the production of HBr.[11][15]
-
Reaction: (CH₃)₃C-Br + H₂O/EtOH → (CH₃)₃C-OH + (CH₃)₃C-OEt + HBr
-
Causality: A tertiary alkyl bromide is used because it readily forms a stable tertiary carbocation. A polar protic solvent mixture (ethanol/water) is employed to stabilize the carbocation intermediate and act as the nucleophile.[11] The reaction rate is independent of the nucleophile's concentration.
Materials:
-
tert-Butyl bromide: 0.2 M solution in acetone
-
Ethanol/Water solvent mixture (e.g., 50:50 v/v)
-
0.01 M Sodium hydroxide (NaOH) solution
-
Bromothymol blue indicator
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, place 100 mL of the 50:50 ethanol/water solvent mixture. Add 3-4 drops of bromothymol blue indicator. The solution should be adjusted to a neutral green-blue color with a few drops of 0.01 M NaOH if necessary.
-
Initiation and Monitoring: Rapidly add 0.5 mL of the 0.2 M tert-butyl bromide solution in acetone to the flask and start a timer immediately. Swirl the flask to ensure thorough mixing.
-
The solvolysis reaction produces HBr, which will turn the indicator from blue/green to yellow.
-
Titrate the reacting solution with the 0.01 M NaOH solution from a burette, adding the base dropwise to maintain the blue/green endpoint. Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes).
-
Continue the titration until the rate of acid production slows significantly (e.g., after 20-30 minutes).
-
Data Analysis: The rate of consumption of tert-butyl bromide can be determined from the rate of HBr production (which is equivalent to the rate of NaOH consumption). A plot of ln([t-BuBr]t/[t-BuBr]₀) versus time will yield a straight line with a slope of -k, confirming the first-order kinetics of the SN1 reaction.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (SN2) | Weak nucleophile; Sterically hindered substrate; Inappropriate (protic) solvent; Low temperature. | Use a stronger, negatively charged nucleophile. Ensure substrate is methyl or primary. Switch to a polar aprotic solvent (DMSO, DMF). Increase reaction temperature. |
| Low or No Reaction (SN1) | Unstable carbocation; Poor leaving group; Non-polar solvent. | Use a tertiary or resonance-stabilized substrate. Bromide is a good leaving group, but ensure starting material purity. Use a polar protic solvent (water, alcohol). |
| Formation of Elimination (Alkene) Byproducts | Sterically hindered substrate (especially for SN2); Strong, bulky base; High temperature. | For SN2, use a less hindered substrate. Use a less bulky, more nucleophilic reagent. Run the reaction at a lower temperature. |
| Product Decomposition | High reaction temperature; Presence of acid/base impurities. | Run the reaction at the lowest effective temperature. Ensure all reagents and solvents are pure and anhydrous. Perform a careful work-up to neutralize the reaction mixture. |
Conclusion
Nucleophilic substitution at a bromine atom is a powerful and versatile transformation in the synthetic chemist's toolkit. A thorough understanding of the underlying SN1 and SN2 mechanisms, and the factors that govern them, is essential for predictable and efficient synthesis. By carefully selecting the substrate, nucleophile, and solvent, researchers can effectively control the reaction pathway to achieve the desired product in high yield. The protocols provided herein serve as a practical starting point for the application of these fundamental principles in a laboratory setting, enabling the synthesis of complex molecules for research, drug discovery, and materials science.
References
-
BYJU'S. Nucleophilic Substitution Reaction. [Online] Available from: [Link]
-
Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. [Online] 2020. Available from: [Link]
-
Chemistry LibreTexts. Experiment 8 — Kinetics of SN1 Solvolysis. [Online] Available from: [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Online] 2025. Available from: [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Online] 2025. Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Online] Available from: [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Online] Available from: [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Online] 2021. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Online] 2025. Available from: [Link]
-
Khan Academy. Sn1 vs Sn2: Solvent effects. [Online] Available from: [Link]
-
ACS Green Chemistry Institute. Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. [Online] 2025. Available from: [Link]
-
The Organic Chemistry Tutor. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. [Online Video] 2017. Available from: [Link]
-
Bartleby. Nucleophilic Substitution Reaction Lab Report. [Online] Available from: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Online] Available from: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Online] Available from: [Link]
-
Chemguide. the preparation of nitriles. [Online] Available from: [Link]
-
JoVE. Video: Preparation of Nitriles. [Online] 2023. Available from: [Link]
-
Chemistry Steps. Preparation of Nitriles. [Online] Available from: [Link]
-
Wikipedia. Nucleophilic substitution. [Online] Available from: [Link]
-
University of Calgary. Nucleophilic Substitution of Alkyl Halides. [Online] Available from: [Link]
-
The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Online] Available from: [Link]
-
Bartleby. Solvolysis Of T-Butyl Brromide Lab Report. [Online] Available from: [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. [Online] Available from: [Link]
-
Quora. Why does this nucleophilic substitution reaction not work?. [Online] 2017. Available from: [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Online] 2024. Available from: [Link]
-
Al-Mustaqbal University College. Experimental No. (12) Alkyl halides Preparation of t-butylchloride. [Online] 2021. Available from: [Link]
-
ResearchGate. Introducing bromine to the molecular structure as a strategy for drug design. [Online] 2025. Available from: [Link]
-
YouTube. SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. [Online Video] 2020. Available from: [Link]
-
YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Online Video] 2020. Available from: [Link]
-
Journal of Chemical Education. An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. [Online] 2022. Available from: [Link]
-
Reddit. Struggling to Understand the Mechanism of Nucleophilic Substitution Reactions. [Online] 2026. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] 2018. Available from: [Link]
-
WebAssign. SN2 Reactions of Alkyl Halides. [Online] Available from: [Link]
-
Scribd. Lab 07 SN1 and SN2 Reactions of Alkyl Halides. [Online] Available from: [Link]
-
Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Online] Available from: [Link]
-
ResearchGate. 10. Nucleophilic Substitution and Elimination Reactions. [Online] Available from: [Link]
-
Chemistry LibreTexts. 4.4: Nucleophilic substitution and elimination reactions. [Online] 2025. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. amherst.edu [amherst.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Video: Preparation of Nitriles [jove.com]
- 15. Solvolysis Of T-Butyl Brromide Lab Report - 1304 Words | Bartleby [bartleby.com]
Application Notes & Protocols: Strategic Incorporation of the Tetrafluoroethyl Moiety using 1-(2-Bromotetrafluoroethyl)cyclohexene
Abstract
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and materials chemistry. The tetrafluoroethyl moiety, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the use of 1-(2-Bromotetrafluoroethyl)cyclohexene, a versatile reagent for the facile incorporation of the valuable -CF₂CF₂- unit. We will explore its synthesis, reactivity, and application in nucleophilic substitution reactions, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this building block in their synthetic campaigns.
The Significance of Fluorine in Chemical Design
The substitution of hydrogen or hydroxyl groups with fluorine or fluoroalkyl moieties has become a leading strategy in the optimization of bioactive compounds.[2][3] Fluorine's high electronegativity, combined with the small atomic radius and the strength of the C-F bond, imparts unique properties to organic molecules.[2] The tetrafluoroethyl group (-CF₂CF₂H or its derivatives) can serve as a lipophilic hydrogen bond donor or act as a bioisostere for other functional groups, enhancing membrane permeability and protecting against metabolic degradation.[1] Approximately 20-25% of all commercial pharmaceuticals contain fluorine, a testament to its impact on drug design.[3][4] Reagents that allow for the direct and efficient installation of these groups are therefore of critical importance.
Reagent Profile: this compound
This compound is a specialized chemical building block designed for the transfer of the tetrafluoroethyl group. Its structure features a reactive C-Br bond, activated by the electron-withdrawing nature of the adjacent difluoro-methylene group, making it an excellent electrophile for a variety of nucleophilic substitution reactions.
| Property | Value |
| CAS Number | 113688-49-6[5][6] |
| Molecular Formula | C₈H₉BrF₄[5][6] |
| Molecular Weight | 261.06 g/mol [5] |
| Boiling Point | 68-69 °C @ 15 mmHg[5] |
| Appearance | (Typically) Colorless to pale yellow liquid |
| Purity | ≥97%[5] |
Conceptual Synthetic Pathway
Caption: Plausible multi-step synthesis of the target reagent.
Core Application: Protocols for Nucleophilic Tetrafluoroethylation
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing fluorine atoms polarize the C-Br bond, making the carbon atom susceptible to attack by a wide range of nucleophiles.[10][11] This allows for the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
General Reaction Mechanism (Sₙ2)
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs in a single, concerted step.[12]
Caption: General Sₙ2 mechanism for tetrafluoroethylation.
Protocol 1: Synthesis of a Tetrafluoroethyl Ether (O-Alkylation)
This protocol details the reaction with an alkoxide nucleophile to form an ether linkage, a common functional group in pharmaceuticals.
Reaction Scheme: R-CF₂CF₂-Br + R'-O⁻Na⁺ → R-CF₂CF₂-OR' + NaBr
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.06 | 1.0 | 1.0 |
| Sodium Ethoxide | 68.05 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.2 eq.).
-
Solvent Addition: Add anhydrous THF (10 mL) and stir the suspension at room temperature for 10 minutes.
-
Reagent Addition: Add this compound (1.0 eq.) dropwise to the stirred suspension via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Tetrafluoroethyl Azide (N-Azidation)
Alkyl azides are highly versatile intermediates, notably used in "click chemistry" to form triazoles, which are prevalent in drug discovery.[13]
Reaction Scheme: R-CF₂CF₂-Br + NaN₃ → R-CF₂CF₂-N₃ + NaBr
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.06 | 1.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (10 mL).[12]
-
Reagent Addition: Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate care.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours.[12] Monitor progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude azide, which can be used directly or purified by chromatography.
Protocol 3: Synthesis of a Tetrafluoroethyl Nitrile (C-Cyanation)
The introduction of a nitrile group extends the carbon chain and provides a versatile chemical handle for further transformations into amines, carboxylic acids, or tetrazoles.[10][14][15]
Reaction Scheme: R-CF₂CF₂-Br + KCN → R-CF₂CF₂-CN + KBr
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.06 | 1.0 | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 1.2 | 1.2 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 10 mL | - |
Step-by-Step Procedure:
-
Setup: To a stirred suspension of potassium cyanide (1.2 eq.) in DMSO in a round-bottom flask, add this compound (1.0 eq.).[12] Caution: Cyanide salts are extremely toxic. All operations must be performed in a certified fume hood.
-
Reaction: Heat the mixture to 90-100 °C and maintain for 24-36 hours.[12] Monitor the reaction by GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully dilute with 30 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash twice with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting nitrile by vacuum distillation or column chromatography.
Summary of Reaction Conditions & Experimental Workflow
The choice of solvent and temperature is crucial for the success of these nucleophilic substitution reactions. Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation of the nucleophilic salt while leaving the anion relatively free to react.
Table of Typical Reaction Parameters:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Alkoxide | R'ONa | THF, Dioxane | 25 - 65 | 4 - 12 | Good - Excellent |
| Azide | NaN₃ | DMF, DMSO | 60 - 80 | 12 - 18 | Excellent |
| Cyanide | KCN, NaCN | DMSO, EtOH/H₂O | 80 - 100 | 24 - 48 | Moderate - Good |
| Thiolate | R'SNa | EtOH, DMF | 25 - 50 | 2 - 6 | Excellent |
| Amine | R'₂NH | Acetonitrile | 50 - 80 | 12 - 24 | Moderate - Good |
General Experimental Workflow Diagram:
Caption: Standard workflow for nucleophilic tetrafluoroethylation.
Safety and Handling of Fluorinated Reagents
Working with fluorinated compounds and reactive reagents requires strict adherence to safety protocols.[16][17]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[16][18] Double-gloving is recommended when handling corrosive or readily absorbed compounds.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][19]
-
Incompatible Materials: Store fluorinated compounds away from strong acids, bases, and oxidizing agents.[16] Many fluorinating agents can react violently with oxidizable materials.[17]
-
Waste Disposal: Dispose of all chemical waste, including contaminated materials like gloves and weighing paper, according to your institution's hazardous waste guidelines.[16][18] Never attempt to quench large quantities of unreacted reagents.
Broader Applications and Future Outlook
The products derived from this compound are valuable intermediates for further synthetic elaboration. The vinyl bromide functionality of the cyclohexene ring, for example, remains intact during the nucleophilic substitution and can be used in subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[20][21] This dual reactivity allows for a modular approach to building complex molecular architectures, installing the tetrafluoroethyl group first, followed by elaboration of the cyclic core. This positions this compound as a powerful tool for generating novel compound libraries for screening in drug discovery and materials science applications.
References
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable.
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids.
- Kappe, C. O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
- Dolbier, W. R., et al. (2018). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds.
- Ojima, I. (2013). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of the Chinese Chemical Society.
- Beier, P., et al. (2017).
- Beier Group. Tetrafluoroethyl and tetrafluoroethylene group transfer.
- Wang, J., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
- O'Hagan, D. (2020). Next generation organofluorine containing blockbuster drugs.
- INDOFINE Chemical Company. This compound | 113688-49-6.
- Organic Chemistry Tube. (2021). Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism.
- Fluoropharm. 113688-49-6 | this compound.
- I teach CHEM. (2019).
- Save My Exams. (2025). Nucleophilic Substitution Reactions of Halogenoalkanes.
- Quora. (2016). What is the reaction between bromine and cyclohexane?.
- Stoltz, B. M., et al. (2012).
- Predict the Product. (2025). Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition). YouTube.
- Khan Academy. Nucleophilic substitution reactions.
- Hosoya, T., et al. (2024).
- Chegg. (2016). Solved Cyclohexene reacts with bromine to yield 1, | Chegg.com.
- Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Bromoethyl)cyclopentane.
- chemrevise. 3.3 Halogenoalkanes.
- Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal.
- Life Chemicals. (2024).
- Chen, J., et al. (2015).
- Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 113688-49-6 | this compound - Fluoropharm [fluoropharm.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
- 11. cognitoedu.org [cognitoedu.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorination - Wordpress [reagents.acsgcipr.org]
- 18. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 20. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
Application Notes and Protocols for the Polymerization of Fluorinated Cyclohexene Monomers
Introduction: The Unique Potential of Poly(fluorinated cyclohexene)s
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical and dielectric properties.[1][2] While fluorinated polymers derived from linear or vinyl monomers are well-established, those synthesized from cyclic monomers, particularly fluorinated cyclohexenes, represent a frontier with significant untapped potential. The incorporation of a cyclic aliphatic backbone can impart enhanced rigidity, higher glass transition temperatures (Tg), and tailored solubility characteristics compared to their linear counterparts.
These properties make poly(fluorinated cyclohexene)s highly attractive for a range of demanding applications, including advanced optical materials with low refractive indices, chemically resistant coatings, high-performance dielectrics for next-generation electronics, and membranes for specialized separations.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of polymers from fluorinated cyclohexene monomers, focusing on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to Polymerization
The polymerization of fluorinated cyclohexene monomers can be approached through several distinct mechanisms, each offering unique advantages in terms of polymer architecture, molecular weight control, and functional group tolerance. The choice of method is dictated by the specific monomer structure and the desired properties of the final polymer.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization technique for cyclic olefins, driven by the relief of ring strain.[5] While simple cyclohexene possesses low ring strain, making its ROMP thermodynamically challenging, the introduction of fluorine atoms and bulky substituents can alter the ring strain and reactivity, making polymerization more favorable.[6] ROMP is particularly advantageous for producing polymers with well-defined microstructures and allows for the synthesis of block copolymers.[7][8]
Catalyst Selection: A Critical Parameter
The success of ROMP is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs series, are widely used due to their high activity and tolerance to a variety of functional groups.[9] For electron-deficient fluorinated olefins, second-generation catalysts like the Hoveyda-Grubbs 2nd Generation catalyst are often more effective as they can overcome the deactivating effects of the electron-withdrawing fluorine atoms.[2]
Experimental Workflow: ROMP of a Functionalized Fluorinated Cycloolefin
Caption: General workflow for Ring-Opening Metathesis Polymerization.
Detailed Protocol: ROMP of a Model Fluorinated Norbornene Derivative
This protocol is adapted from procedures for fluorinated norbornenes, which are structurally related strained cyclic olefins, and serves as a robust starting point for fluorinated cyclohexenes.[8][10]
Materials:
-
Fluorinated norbornene monomer (e.g., 5-(perfluorobutyl)-2-norbornene)
-
Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: In a nitrogen-filled glovebox, dissolve the fluorinated norbornene monomer (e.g., 100 mg, 0.28 mmol) in anhydrous, degassed DCM (2.0 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the Grubbs catalyst (e.g., 2.4 mg, 0.0028 mmol, for a 100:1 monomer-to-catalyst ratio) in a minimal amount of anhydrous, degassed DCM (0.5 mL).
-
Initiation and Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color, indicating catalyst initiation. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the polymerization by taking small aliquots for ¹H NMR analysis to observe the disappearance of the monomer's olefinic protons.
-
Termination: Once the desired conversion is reached, add an excess of ethyl vinyl ether (e.g., 0.2 mL) to the reaction mixture to quench the polymerization by reacting with the active catalyst. Stir for an additional 20 minutes.
-
Polymer Isolation: Remove the flask from the glovebox and pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 50 mL). The polymer will precipitate as a solid.
-
Purification and Drying: Decant the methanol and redissolve the polymer in a minimal amount of DCM. Re-precipitate into fresh methanol. Collect the polymer by filtration and dry it under vacuum at 40-50 °C overnight to a constant weight.
Step-Growth Polycondensation
An alternative approach for specific fluorinated cyclohexene monomers, such as decafluorocyclohexene, is step-growth polycondensation. This method involves the reaction of the fluorinated monomer with a suitable comonomer, typically a bisphenol, in a nucleophilic aromatic substitution-type reaction.[11][12] This technique is particularly useful for creating poly(aryl ether)s with fluorinated alicyclic units in the backbone.
Mechanism Overview: Polycondensation of Decafluorocyclohexene
Caption: Key components in the polycondensation of decafluorocyclohexene.
Detailed Protocol: Synthesis of a Poly(perfluorocyclohexenyl aryl ether)
This protocol is based on the polycondensation of decafluorocyclohexene with bisphenols.[12][13]
Materials:
-
Decafluorocyclohexene
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
-
Methanol and water for precipitation
-
Dean-Stark trap and condenser
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add bisphenol A (2.28 g, 10 mmol), decafluorocyclohexene (2.62 g, 10 mmol), and anhydrous K₂CO₃ (1.52 g, 11 mmol).
-
Solvent Addition and Dehydration: Add DMF (20 mL) and toluene (10 mL) to the flask. Heat the mixture to 140-150 °C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. After 2-3 hours, when no more water is collected, carefully drain the toluene from the trap.
-
Polymerization: Increase the reaction temperature to 160-165 °C and maintain for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: Cool the reaction mixture to room temperature and dilute with DMF if necessary. Slowly pour the viscous solution into a mixture of methanol and water (1:1 v/v) with vigorous stirring to precipitate the polymer.
-
Purification and Drying: Filter the fibrous polymer and wash it thoroughly with water and then with methanol to remove any remaining salts and unreacted monomers. Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Cationic and Radical Polymerization
Cationic and free-radical polymerizations are versatile methods applicable to a wide range of vinyl monomers.[14][15] For fluorinated cyclohexene derivatives that possess a vinyl group, these techniques can be employed. Cationic polymerization is initiated by an acid and proceeds through a carbocationic propagating species, making it suitable for alkenes that can form stable cations.[16][17] Free-radical polymerization, initiated by radical species from compounds like peroxides or azo compounds, is a robust method for many fluoroalkenes.[18][19]
General Considerations for Cationic Polymerization:
-
Catalyst: Strong Brønsted or Lewis acids are typically used.[1]
-
Conditions: Often requires low temperatures to suppress side reactions and achieve controlled polymerization.
-
Monomer Suitability: Best for monomers that can stabilize a positive charge on the polymer chain.
General Considerations for Free-Radical Polymerization:
-
Initiator: Azo compounds (e.g., AIBN) or peroxides (e.g., BPO) are common choices.
-
Conditions: Can be performed under bulk, solution, or emulsion conditions.[20]
-
Control: Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) can be adapted to control molecular weight and architecture.[1]
Characterization of Poly(fluorinated cyclohexene)s
A suite of analytical techniques is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are used to confirm the polymer structure, determine copolymer composition, and analyze stereochemistry.[2][9][21]
-
Gel Permeation Chromatography (GPC/SEC): This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.[22][23]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature (Td) of the polymer.[24][25]
Properties and Potential Applications
The unique combination of a fluorinated structure and a cyclic backbone gives these polymers a distinct property profile.
| Property | Typical Values for Fluorinated Cyclic Polymers | Significance and Applications |
| Dielectric Constant (Dk) | 2.1 - 2.5 at 10 GHz[3] | Low Dk materials are essential for high-frequency electronics and microchip substrates. |
| Thermal Stability (Td, 5%) | 350 - 450 °C[3][11] | High thermal stability allows for use in demanding, high-temperature environments. |
| Optical Transparency | High transmission in UV-Vis-NIR | Suitable for optical lenses, fibers, and coatings.[3] |
| Water Uptake | < 0.1%[3] | Excellent hydrophobicity leads to applications in moisture barrier coatings and hydrophobic surfaces. |
| Solubility | Soluble in select fluorinated and organic solvents | Enables solution-based processing for film casting and coating applications. |
| Mechanical Properties | Can range from tough and rigid to elastomeric | Tunable mechanical properties allow for diverse applications from rigid components to flexible films.[4][26] |
Conclusion and Future Outlook
The polymerization of fluorinated cyclohexene monomers offers a pathway to a novel class of high-performance materials. While challenges such as monomer synthesis and optimizing polymerization conditions for low-strain rings exist, the methodologies outlined in this guide provide a solid foundation for exploration. By leveraging techniques like ROMP with advanced catalysts and step-growth polycondensation, researchers can synthesize a variety of poly(fluorinated cyclohexene)s with tailored properties. The continued development of new catalysts and polymerization methods will undoubtedly expand the scope and applicability of these promising fluoropolymers in advanced technologies.
References
-
A Broadly Applicable, Controlled Cationic Polymerization for the Synthesis of Diverse Semi-Fluorinated Vinyl Ether Polymers. ChemRxiv. [Link]
-
Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. ResearchGate. [Link]
-
Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry (RSC Publishing). [Link]
-
Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00648A. [Link]
-
Fluorinated Cyclic Olefin Copolymers (COCs) and Cyclic Olefin Polymers (COPs). CiteDrive. [Link]
-
GPC calibration curve showing the number average molecular weight vs.... ResearchGate. [Link]
-
(PDF) Structure Characterization of Fluoropolymers. ResearchGate. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. PMC - NIH. [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. [Link]
-
Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium. Scholars' Mine. [Link]
-
Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). MDPI. [Link]
-
Perfluorocyclohexenyl (PFCH) Aromatic Ether Polymers from Perfluorocyclohexene and Polycyclic Aromatic Bisphenols | Request PDF. ResearchGate. [Link]
-
Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. Polymer Chemistry (RSC Publishing). [Link]
-
Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. DSpace@MIT. [Link]
-
Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through >19>F LF-NMR relaxometry. University of Twente Research Information. [Link]
-
The Synthesis of η-1,2,3,4,5,6-Hexafluorocyclohexane (Benzene Hexafluoride) from Benzene | Request PDF. ResearchGate. [Link]
-
Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Macromolecules. [Link]
-
Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. ResearchGate. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
(PDF) Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins: stereospecific ROMP and precision synthesis of bottlebrush polymers. ResearchGate. [Link]
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]
-
Perfluorocyclohexenyl aryl ether polymers via polycondensation | PDF. Slideshare. [Link]
-
Ring opening metathesis polymerization (ROMP) of five- to eight-membered cyclic olefins: Computational, thermodynamic, and experimental approach | Request PDF. ResearchGate. [Link]
-
Ring opening metathesis polymerization (ROMP). YouTube. [Link]
-
Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. PMC. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH. [Link]
-
Hexafluorocyclohexane 1 (a) structure and non-equivalent facial polarity profile. ResearchGate. [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Free Radical Polymerization. Chemistry LibreTexts. [Link]
-
Forcing fluorines into shape (1-step synthesis of all-cis hexafluorocyclohexane). Reddit. [Link]
-
all-cis-Hexafluorocyclohexane. American Chemical Society. [Link]
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. ADEKA. [Link]
-
Tribological, Mechanical and Thermal Properties of Fluorinated Ethylene Propylene Filled with Al-Cu-Cr Quasicrystals, Polytetrafluoroethylene, Synthetic Graphite and Carbon Black. PubMed. [Link]
-
7.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]
-
Tribological, Mechanical and Thermal Properties of Fluorinated Ethylene Propylene Filled with Al-Cu-Cr Quasicrystals, Polytetrafluoroethylene, Synthetic Graphite and Carbon Black. MDPI. [Link]
- US6602968B1 - Free radical polymerization method for fluorinated copolymers.
-
FREE RADICAL POLYMERIZATION. University of Science and Technology of China. [Link]
-
Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare. [Link]
-
Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Nature. [Link]
-
Evolution of Ziegler-Natta Catalysts for Polymerization of Olefins. ResearchGate. [Link]
-
Cyclic Olefin Copolymer Foam: A Promising Thermal Insulation Material. ResearchGate. [Link]
-
Perfluorocyclohexane | C6F12 | CID 9640. PubChem - NIH. [Link]
-
4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Perfluorocyclohexenyl aryl ether polymers via polycondensation | PDF [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 16. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. "Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical C" by Jonathan E. Wenzel, H. Bryan Lanterman et al. [scholarsmine.mst.edu]
- 19. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 20. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 24. research.utwente.nl [research.utwente.nl]
- 25. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tribological, Mechanical and Thermal Properties of Fluorinated Ethylene Propylene Filled with Al-Cu-Cr Quasicrystals, Polytetrafluoroethylene, Synthetic Graphite and Carbon Black - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of 1-(2-Bromotetrafluoroethyl)cyclohexene
Abstract
This application note provides a detailed, field-proven protocol for the purification of 1-(2-Bromotetrafluoroethyl)cyclohexene, a valuable fluorinated building block in pharmaceutical and materials science research. The protocol outlines a multi-step purification strategy, commencing with an aqueous workup to remove inorganic impurities, followed by high-resolution flash column chromatography for the separation of organic contaminants. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound with high purity. The causality behind each experimental choice is explained to ensure both scientific integrity and successful implementation.
Introduction
This compound (CAS No. 113688-49-6) is a halogenated alkene of significant interest due to the unique chemical properties conferred by its tetrafluoroethyl and bromo-functionalized cyclohexene scaffold.[1][2][3] The presence of both bromine and fluorine atoms allows for diverse downstream chemical modifications, making it a versatile intermediate in organic synthesis.[4][5] However, the synthesis of such multi-halogenated compounds can often result in a crude product containing a mixture of unreacted starting materials, isomers, and byproducts. Therefore, a robust purification protocol is paramount to ensure the integrity of subsequent research and development activities.
This protocol addresses the purification of this compound from a crude reaction mixture. The strategy is designed to first remove acidic and water-soluble impurities through a liquid-liquid extraction workup, followed by a meticulously optimized flash chromatography procedure to isolate the target compound from closely related organic impurities.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to contain organic and inorganic impurities. |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific | For neutralizing acidic impurities.[6] |
| 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) Solution | ACS Grade | VWR | For quenching residual bromine.[6] |
| Brine (Saturated NaCl Solution) | ACS Grade | LabChem | For washing and aiding phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying the organic phase. |
| Silica Gel | Flash Chromatography Grade (40-63 µm) | SiliCycle | Stationary phase for chromatography. |
| Hexane | HPLC Grade | Honeywell | Mobile phase component. |
| Ethyl Acetate | HPLC Grade | J.T.Baker | Mobile phase component. |
| Compressed Nitrogen or Argon | High Purity | Airgas | For solvent removal and inert atmosphere storage. |
Equipment
| Equipment | Specification | Notes |
| Separatory Funnel | 500 mL or 1 L | For liquid-liquid extraction. |
| Rotary Evaporator | Standard laboratory model | For solvent removal under reduced pressure.[7] |
| Flash Chromatography System | Automated or manual setup | For purification of the crude product.[8][9] |
| Glass Chromatography Column | Appropriate size for the scale of purification | For manual flash chromatography. |
| Fraction Collector | Optional, for automated systems | For collecting eluting fractions. |
| Thin-Layer Chromatography (TLC) Plates | Silica gel coated with UV254 indicator | For monitoring reaction and chromatography. |
| UV Lamp | 254 nm | For visualizing TLC plates. |
| Standard Laboratory Glassware | Erlenmeyer flasks, beakers, graduated cylinders, etc. | |
| Magnetic Stirrer and Stir Bars | For mixing during extractions. | |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves | Essential for safe handling of chemicals.[10][11] |
Experimental Protocol
Safety Precautions
-
General Handling: Perform all steps in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[12]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Aqueous Workup
This initial purification step is designed to remove inorganic salts, acidic byproducts (e.g., HBr), and any residual oxidizing agents like bromine from the crude reaction mixture.[6][13]
-
Transfer and Dilution: Transfer the crude reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with dichloromethane (DCM) to ensure the organic phase is less dense than the aqueous phase and to facilitate efficient extraction.
-
Thiosulfate Wash: Add a 10% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel.[6] The volume should be approximately half that of the organic layer. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. This step is crucial for quenching any unreacted bromine, indicated by the disappearance of a reddish-brown color.[6] Allow the layers to separate and discard the lower aqueous layer.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate to the organic layer.[6] Shake vigorously with frequent venting, as the neutralization of any residual acid will produce carbon dioxide gas. This wash removes acidic impurities.[6] Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. This step helps to remove the bulk of the dissolved water in the organic phase and minimizes the formation of emulsions.[13] Discard the aqueous layer.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Due to the potential volatility of the product, use a low bath temperature (e.g., 30°C) and carefully control the vacuum to prevent sample loss.[14]
Step-by-Step Flash Column Chromatography
This high-resolution technique separates the target compound from organic impurities with similar polarities.[14][15]
-
TLC Analysis: Before performing the column, analyze the crude concentrate by thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a 98:2 mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a glass chromatography column with silica gel, packing it as a slurry in hexane. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Adsorb the crude concentrate onto a small amount of silica gel. To do this, dissolve the concentrate in a minimal amount of a volatile solvent (like DCM), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate, guided by the TLC analysis. A typical gradient might be from 100% hexane to a 95:5 hexane/ethyl acetate mixture.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the pure product, as determined by TLC analysis. Concentrate the pooled fractions using a rotary evaporator under the same cautious conditions as in the workup to yield the purified this compound.
Characterization and Data
The purity of the final product should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected boiling point is 68-69 °C at 15 mmHg.[1]
| Parameter | Expected Value |
| Molecular Formula | C₈H₉BrF₄[1][2] |
| Molecular Weight | 261.06 g/mol [1][2] |
| Boiling Point | 68-69 °C @ 15 mmHg[1] |
| Purity (Post-Purification) | >97% (as determined by GC) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation in Chromatography | Inappropriate solvent system; column overloading. | Optimize the mobile phase polarity based on TLC. Reduce the amount of crude material loaded onto the column.[14] |
| Significant Product Loss during Solvent Removal | Compound is volatile; high vacuum or high temperature used. | Use a cold trap with a dry ice/acetone bath.[14] Reduce the bath temperature and carefully control the vacuum level.[14] |
| Product Degradation | Presence of residual acid or base; exposure to heat or light. | Ensure thorough neutralization and washing during the workup. Store the purified product under an inert atmosphere (N₂ or Ar) at a low temperature and protected from light.[6] |
| Co-elution of Impurities | Impurities have very similar polarity to the product. | Consider using a different stationary phase, such as a fluorinated silica gel, which can offer different selectivity for fluorinated compounds.[16] Alternatively, preparative GC or HPLC may be required for very difficult separations.[6] |
Conclusion
The protocol described in this application note provides a comprehensive and reliable method for the purification of this compound. By employing a systematic approach of aqueous workup followed by flash column chromatography, researchers can consistently obtain this valuable synthetic intermediate in high purity, suitable for demanding applications in drug discovery and materials science. Adherence to the safety precautions and troubleshooting guidelines will ensure a safe and successful purification process.
References
- Synquest Labs. Poly(bromotrifluoroethylene) Safety Data Sheet.
- BenchChem.
- BenchChem.
- TCI Chemicals. SAFETY DATA SHEET: 2-Bromotetrafluoroethyl Trifluorovinyl Ether. TCI Chemicals, March 7, 2025.
- Organic Syntheses. Alkyl and Alkylene Bromides. Organic Syntheses Procedure.
- Chemistry Stack Exchange.
- INDOFINE Chemical Company. This compound | 113688-49-6. INDOFINE Chemical Company Product Page.
- PPG. SAFETY DATA SHEET. PPG Industries, 29 CFR 1910.1200.
- Alachem Co., Ltd. 113688-49-6 | this compound. Alachem Co., Ltd. Product Page.
- ChemicalBook. 1-(2-BROMOTETRAFLUOROETHYL)-1-CYCLOHEXENE | 113688-49-6. ChemicalBook Product Page.
- ChemWhat. 1-(2-溴四氟乙基)-1-環己烯CAS#: 113688-49-6.
- SiliCycle. Working with fluorinated silica phases.
- Biotage.
- Interchim. Ultra Performance Flash Purification.
- Organic Syntheses. 2-BROMO-2-CYCLOHEXEN-1-ONE. Organic Syntheses Procedure.
- Fluoropharm. 113688-49-6 | this compound. Fluoropharm Product Page.
- Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry.
- PubMed. A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi-collector inductively coupled plasma mass spectrometry.
- Wikipedia. Bromine. Accessed January 15, 2026.
- Let's Chemistry. Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube, December 30, 2019.
- ResearchGate. Guide for the Safe Handling of Tetrafluoroethylene (2017).
- PubMed. Automated synthesis and purification of [18F]bromofluoromethane at high specific radioactivity.
- PMC - NIH.
- Princeton EHS. Laboratory Safety Manual. Princeton University Environmental Health & Safety.
- PubMed. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear Medicine and Biology, 2011.
Sources
- 1. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 113688-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 1-(2-BROMOTETRAFLUOROETHYL)-1-CYCLOHEXENE | 113688-49-6 [chemicalbook.com]
- 4. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 5. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. Ultra Performance Flash Purification - Flash-Chromatography - Interchim [flash-chromatography.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene
Welcome to the technical support center for the synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical experimental parameters.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a free-radical addition of 1-bromo-1,2,2,2-tetrafluoroethane to cyclohexene. This reaction proceeds via a classical radical chain mechanism, involving initiation, propagation, and termination steps. The efficiency of this synthesis is highly dependent on controlling these steps to favor product formation while minimizing side reactions.
Experimental Protocol: A Reference Synthesis
While specific laboratory conditions may vary, the following protocol provides a reliable starting point for the synthesis of this compound. This procedure is based on established principles of free-radical addition of halogenated compounds to alkenes.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Purity |
| Cyclohexene | 82.14 | 10.0 g (12.3 mL) | 0.122 | >99% |
| 1-Bromo-1,2,2,2-tetrafluoroethane | 180.93 | 26.5 g (14.6 mL) | 0.146 | >98% |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.40 g | 0.0024 | >98% |
| Anhydrous Toluene | - | 100 mL | - | ACS Grade |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexene (10.0 g, 0.122 mol) and anhydrous toluene (100 mL).
-
Begin stirring and purge the system with nitrogen for 15 minutes to create an inert atmosphere. This is crucial to prevent oxygen from inhibiting the radical chain reaction.
-
-
Initiation:
-
In a separate flask, dissolve azobisisobutyronitrile (AIBN) (0.40 g, 0.0024 mol) in 1-bromo-1,2,2,2-tetrafluoroethane (26.5 g, 0.146 mol).
-
Using a dropping funnel, add this solution to the reaction mixture over 30 minutes at room temperature.
-
-
Propagation:
-
After the addition is complete, heat the reaction mixture to 80-85 °C using an oil bath.
-
Maintain this temperature and continue stirring under a nitrogen atmosphere for 8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC analysis showing consumption of the starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.
-
Wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Inhibition | Oxygen is a radical scavenger and can terminate the radical chain reaction, preventing product formation. | Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Degas the solvent and reagents before use. |
| Ineffective Initiator | The radical initiator (AIBN) may have decomposed due to improper storage or the reaction temperature may not be optimal for its homolytic cleavage. | Use a fresh batch of AIBN. Ensure the reaction temperature is maintained within the optimal range for AIBN decomposition (typically 80-90 °C). Alternatively, consider using a different initiator like benzoyl peroxide, which has a different decomposition temperature. |
| Low Reaction Temperature | Insufficient temperature can lead to a slow rate of initiation and propagation, resulting in low conversion. | Increase the reaction temperature to the higher end of the recommended range (e.g., 85 °C). Monitor the reaction progress by GC to find the optimal temperature. |
| Impure Reagents | Impurities in cyclohexene or the bromotetrafluoroethane can act as radical traps or participate in side reactions. | Use freshly distilled cyclohexene and high-purity bromotetrafluoroethane. |
Issue 2: Formation of Polymeric Byproducts
| Potential Cause | Explanation | Recommended Solution |
| High Concentration of Alkene | A high concentration of cyclohexene can favor polymerization, where the intermediate radical adds to another molecule of cyclohexene instead of abstracting a bromine atom. | Use a higher dilution of the reaction mixture by increasing the amount of solvent. Maintain a slow addition of the bromotetrafluoroethane and initiator solution to keep the instantaneous concentration of radicals low. |
| Excessive Reaction Time or Temperature | Prolonged reaction times or excessively high temperatures can promote polymerization. | Monitor the reaction by GC and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. |
Issue 3: Incomplete Reaction
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Initiator | The amount of initiator may not be sufficient to sustain the radical chain reaction until all the limiting reagent is consumed. | Increase the amount of initiator in small increments (e.g., add another 0.1-0.2 equivalents). |
| Short Reaction Time | The reaction may simply need more time to go to completion. | Extend the reaction time and continue to monitor by GC until the starting material is no longer detected. |
Visualizing the Reaction Mechanism
Caption: The free-radical chain reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: Can I use a different initiator instead of AIBN?
A1: Yes, other radical initiators can be used. Benzoyl peroxide is a common alternative. However, it has a different decomposition temperature and may require adjusting the reaction conditions. It is important to choose an initiator whose half-life is appropriate for the desired reaction temperature and time.
Q2: Why is an inert atmosphere so important for this reaction?
A2: Molecular oxygen is a diradical that readily reacts with and quenches the carbon-centered radicals in the chain reaction. This terminates the propagation steps and significantly reduces or completely halts the formation of the desired product.
Q3: What is the purpose of washing the reaction mixture with sodium bicarbonate?
A3: The work-up with sodium bicarbonate solution is to neutralize and remove any acidic byproducts that may have formed during the reaction. For instance, trace amounts of HBr could be generated. Removing these impurities is important for the stability of the final product and to prevent issues during distillation.
Q4: How can I effectively monitor the progress of the reaction?
A4: Gas Chromatography (GC) is the most effective method for monitoring this reaction. By taking small, periodic samples from the reaction mixture, you can track the disappearance of the cyclohexene starting material and the appearance of the product peak. This allows for precise determination of the reaction's endpoint.
Q5: My final product is discolored. What could be the cause and how can I fix it?
A5: Discoloration can be due to the presence of polymeric byproducts or residual impurities. Ensure that the work-up procedure is followed diligently. If the product remains colored after distillation, you can try passing it through a short plug of silica gel or activated carbon, eluting with a non-polar solvent like hexane.
Q6: Is it possible to use photochemical initiation for this reaction?
A6: Yes, photochemical initiation is a viable alternative to thermal initiators like AIBN. This would involve irradiating the reaction mixture with UV light of an appropriate wavelength to induce the homolytic cleavage of the C-Br bond in 1-bromo-1,2,2,2-tetrafluoroethane, thus generating the initial radicals. This method can often be performed at lower temperatures, which may help to reduce the formation of thermal byproducts.
References
Technical Support Center: Bromination of Tetrafluoroethyl Cyclohexene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of tetrafluoroethyl cyclohexene. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges that may arise during this reaction. The guidance herein is based on established principles of organic chemistry, with a focus on the unique reactivity imparted by the electron-withdrawing tetrafluoroethyl substituent.
Introduction: The Challenge of Brominating an Electron-Deficient Alkene
The bromination of tetrafluoroethyl cyclohexene presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the tetrafluoroethyl group. This substituent significantly deactivates the double bond, making it less susceptible to electrophilic attack compared to unsubstituted cyclohexene.[1] Consequently, the reaction conditions must be carefully controlled to achieve the desired 1,2-dibromo adduct while minimizing potential side reactions. This guide will help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the bromination of tetrafluoroethyl cyclohexene in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my reaction showing low or no conversion of the starting material?
Answer:
Low reactivity is a common issue when brominating electron-deficient alkenes like tetrafluoroethyl cyclohexene. The primary reason is the reduced nucleophilicity of the double bond, which slows down the rate of electrophilic attack by bromine.
-
Mechanism Insight: The classical electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate.[2][3][4][5] The formation of this intermediate is the rate-determining step and is facilitated by the donation of π-electrons from the alkene to the bromine molecule. The strongly electron-withdrawing tetrafluoroethyl group depletes the electron density of the double bond, making this initial attack less favorable.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier of the reaction. However, be aware that higher temperatures can also promote side reactions, particularly allylic bromination.
-
Increase Reactant Concentration: While less common for this type of reaction, increasing the concentration of bromine and the substrate may lead to a higher reaction rate.
-
Use a More Polar Solvent: A more polar solvent can help to stabilize the charged intermediates in the electrophilic addition pathway, potentially increasing the reaction rate.[6] However, avoid protic solvents like water or alcohols unless a halohydrin is the desired product.[5][7]
-
Consider a Lewis Acid Catalyst: For highly deactivated alkenes, a mild Lewis acid catalyst can be used to polarize the Br-Br bond, making the bromine a more potent electrophile. However, this approach requires careful optimization to avoid unwanted side reactions.
-
Question 2: I am observing a significant amount of a monobrominated product, and my NMR spectrum shows a vinyl proton. What is happening?
Answer:
The formation of a monobrominated product with the double bond still present is a strong indication of allylic bromination , a free-radical substitution reaction that competes with the desired electrophilic addition.[8][9][10][11]
-
Mechanism Insight: Allylic bromination proceeds via a free-radical chain mechanism.[8][9] This pathway is often initiated by light or radical initiators and is favored when the concentration of molecular bromine is low. The reaction involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which then reacts with Br₂ to yield the allylic bromide.[8] The presence of the electron-withdrawing tetrafluoroethyl group can make the allylic C-H bonds more susceptible to abstraction, potentially favoring this side reaction.
-
The Role of NBS: N-Bromosuccinimide (NBS) is a reagent commonly used to achieve selective allylic bromination because it provides a low, steady concentration of Br₂.[12][13][14][15] If your bromine reagent is contaminated or if the reaction is exposed to light, you may be inadvertently promoting this pathway.
-
-
Troubleshooting Steps:
-
Exclude Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[3] Light can initiate the homolytic cleavage of Br₂ into bromine radicals, triggering the allylic bromination pathway.
-
Use a Radical Inhibitor: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress the free-radical chain reaction.
-
Control Bromine Concentration: Ensure that a high concentration of bromine is present relative to any radical initiators. Allylic bromination is favored at low Br₂ concentrations.[12]
-
Avoid High Temperatures: While a moderate increase in temperature can promote the desired electrophilic addition, excessively high temperatures can favor radical pathways.
-
Purify Reagents: Ensure your bromine and solvent are free from impurities that could act as radical initiators.
-
Question 3: My product mixture is complex, and I suspect rearrangements have occurred. Is this possible?
Answer:
While the classic bromination of simple alkenes proceeds through a bridged bromonium ion that prevents carbocation rearrangements, the situation can be more complex with highly substituted or electron-deficient alkenes.
-
Mechanism Insight: If the bromonium ion intermediate is sufficiently unstable, it may open to form a carbocation. The presence of the electron-withdrawing tetrafluoroethyl group could destabilize the bromonium ion, potentially leading to a carbocationic intermediate that could be susceptible to rearrangement to a more stable carbocation. However, for this specific substrate, significant rearrangement is less likely than the competing allylic bromination.
-
Troubleshooting and Analysis:
-
Careful Spectroscopic Analysis: Use 2D NMR techniques (COSY, HMBC, HSQC) to rigorously determine the structure of your products and confirm or rule out rearrangements.
-
Optimize for Electrophilic Addition: By following the steps to suppress allylic bromination (working in the dark, using a radical inhibitor), you will also be favoring the conditions for the concerted formation of the bromonium ion, which is less prone to rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of tetrafluoroethyl cyclohexene under ideal conditions?
A1: Under ideal conditions that favor electrophilic addition (i.e., in the dark, in a non-polar aprotic solvent), the expected major product is trans-1,2-dibromo-4-(tetrafluoroethyl)cyclohexane . The reaction proceeds via a bromonium ion intermediate, and the subsequent backside attack by the bromide ion results in anti-addition of the two bromine atoms.[2][3][4]
Q2: Which solvent is best for this reaction?
A2: Non-polar, aprotic solvents such as carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃) are generally preferred for electrophilic bromination.[2] These solvents do not participate in the reaction and effectively dissolve both the substrate and bromine. Using protic solvents like water or alcohols will lead to the formation of halohydrins as major byproducts.[5][7]
Q3: Should I use Br₂ or NBS as the brominating agent?
A3: For the desired 1,2-dibromo addition product, molecular bromine (Br₂) is the appropriate reagent. N-Bromosuccinimide (NBS) is specifically used to promote allylic bromination and should be avoided if the vicinal dibromide is the target molecule.[12][13][14][15]
Q4: How does the tetrafluoroethyl group affect the regioselectivity of the reaction?
A4: The tetrafluoroethyl group is strongly electron-withdrawing, which will influence the stability of the intermediate bromonium ion. In the case of an unsymmetrical alkene, the subsequent nucleophilic attack by the bromide ion would likely occur at the carbon atom that can better accommodate a partial positive charge. However, in this specific molecule, the electronic effects on the two carbons of the double bond are similar, so significant regioselectivity in the opening of the bromonium ion is not expected.
Experimental Protocols
General Protocol for Electrophilic Bromination
This protocol is a starting point and may require optimization for your specific experimental setup and substrate purity.
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve tetrafluoroethyl cyclohexene (1.0 eq.) in anhydrous carbon tetrachloride (or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.1 eq.) in the same solvent to the reaction mixture with stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The disappearance of the bromine color is a good visual indicator of reaction completion.
-
Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Protocol for Minimizing Allylic Bromination
If allylic bromination is a persistent issue, the following modifications to the general protocol are recommended:
-
Strict exclusion of light: Ensure the reaction is performed in complete darkness.
-
Addition of a radical inhibitor: Add a small amount (e.g., 0.1 mol%) of a radical inhibitor like BHT to the reaction mixture before adding bromine.
-
Low temperature: Maintain the reaction temperature at 0 °C or even lower if the reaction proceeds at a reasonable rate.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Likely Cause | Primary Solution(s) | Secondary Solution(s) |
| Low/No Conversion | Deactivated double bond | Increase reaction temperature | Use a more polar solvent; consider a Lewis acid catalyst |
| Allylic Bromination | Free-radical pathway | Exclude light; use a radical inhibitor | Use purified reagents; control temperature |
| Complex Mixture | Competing reactions/Rearrangement | Follow protocol to minimize allylic bromination | Rigorous spectroscopic analysis to identify products |
Visualizations
Reaction Pathways
Caption: Competing pathways in the bromination of tetrafluoroethyl cyclohexene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Chemistry LibreTexts. (2023). 5.3: Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Organic Syntheses. 1,2-dibromocyclohexane. [Link]
-
Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. [Link]
-
Ruasse, M. F. (1990). Bromonium ions or β-bromocarbocations: where is the charge? Accounts of Chemical Research, 23(3), 87-93. [Link]
-
Harris, D., Wichner, B., & Nalli, T. (2018). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver, 1(1). [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Chemistry LibreTexts. (2024). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. [Link]
-
Beier, P., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 748–754. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
University of Liverpool. (n.d.). Allylic Bromination of Cyclohexene. ChemTube 3D. [Link]
-
Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
-
Tedder, J. M. (1961). STUDIES IN THE HALOGENATION OF ALIPHATIC COMPOUNDS. Part II. The Chlorination and Bromination of 1,1,1-Trifluoropentane. Journal of the Chemical Society (Resumed), 267-272. [Link]
-
Chemistry LibreTexts. (2022). Radical Allylic Halogenation. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination? [Link]
-
Chemguide. (n.d.). Halogenation of Alkenes. [Link]
-
Chemistry LibreTexts. (2023). Radical Allylic Bromination (Wohl-Ziegler Reaction). [Link]
-
YouTube. (2019). Bromination of cyclohexene. [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]
-
University of Wisconsin-Madison. (n.d.). Bromination/Cyclohexene. [Link]
-
Chemistry LibreTexts. (2022). 12.2: Radical Reactions. [Link]
-
Chemistry LibreTexts. (2023). Radical Allylic Halogenation. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
University of Liverpool. (n.d.). Allylic Bromination of Cyclohexene. ChemTube 3D. [Link]
-
Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
-
Chemistry LibreTexts. (2024). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination? [Link]
-
Royal Society of Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. [Link]
-
MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
Beier, P., & O'Hagan, D. (2017). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. Organic & Biomolecular Chemistry, 15(23), 4962-4965. [Link]
-
Chemistry World. (2020). Ultra-fluorinated cyclohexane shows off two faces. [Link]
-
ResearchGate. (2025). Synthesis and Elaboration of All-cis-1,2,4,5-Tetrafluoro-3-Phenylcyclohexane: A Polar Cyclohexane Motif. [Link]
-
Spinger Nature. (2023). Exploring the properties of selectively fluorinated Janus cyclohexane rings. [Link]
-
National Institutes of Health. (2018). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. [Link]
-
National Institutes of Health. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. [Link]
-
National Institutes of Health. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]
-
National Institutes of Health. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
-
National Institutes of Health. (2023). Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes. [Link]
-
Organic Chemistry Portal. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
ResearchGate. (2015). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]
-
DergiPark. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Link]
-
Reddit. (2016). What is the reaction between bromine and cyclohexane? [Link]
-
Reddit. (2024). Bromination of cyclohexene. [Link]
-
ResearchGate. (2025). The bromination of cyclohexene reaction. [Link]
-
ResearchGate. (2025). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. [Link]
-
Wikipedia. (n.d.). Halogenation. [Link]
-
YouTube. (2012). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Fluorinated Alkenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of fluorinated alkenes. The unique physicochemical properties imparted by fluorine atoms, such as altered polarity and boiling points, introduce specific challenges to achieving high purity. This guide provides practical, in-depth solutions to common issues encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated alkenes more challenging than their non-fluorinated analogs?
A: The introduction of fluorine significantly alters a molecule's electronic properties and intermolecular forces. This can lead to the formation of azeotropes (mixtures that boil at a constant temperature), making separation by simple distillation difficult. Additionally, the similar polarities of geometric (E/Z) isomers of fluorinated alkenes often complicate chromatographic separations.
Q2: My fluorinated alkene consistently co-distills with residual acidic impurities like HF or HCl. How can I remove them?
A: Acidic impurities are a common issue, often arising from the synthesis process. A simple and effective method is to wash the crude product with a chilled, dilute aqueous solution of sodium bicarbonate or sodium carbonate. This neutralizes the acid, forming a salt that is soluble in the aqueous layer and can be easily separated. For more persistent acidic impurities, passing the alkene through a solid adsorbent bed containing an acid reactive agent can be effective.
Q3: I am struggling to separate the E and Z isomers of my fluorinated alkene. What techniques are most effective?
A: The separation of E/Z isomers of fluorinated alkenes is notoriously difficult due to their similar physical properties. While standard silica gel column chromatography can sometimes be successful, more specialized techniques are often required. Options include:
-
Preparative High-Performance Liquid Chromatography (HPLC): Using fluorinated stationary phases can enhance selectivity.
-
Silver Nitrate Impregnated Silica Gel: The interaction between the silver ions and the double bond can sometimes provide enough selectivity to separate isomers.
-
Fractional Distillation under Reduced Pressure: If there is a sufficient difference in boiling points, this can be an effective, scalable method.
Q4: After distillation, my fluorinated alkene is still wet. What is the best way to dry it?
A: Water can form azeotropes with fluorinated compounds. Standard drying agents like magnesium sulfate or sodium sulfate can be used, but for highly water-sensitive applications, a more rigorous approach is needed. This can include distillation from a suitable drying agent like calcium hydride (for compounds that are not sensitive to it) or passing the alkene through a column of activated alumina.
Q5: What is the best analytical technique to confirm the purity and isomeric ratio of my final product?
A: ¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing fluorinated compounds. It offers a wide chemical shift range and high sensitivity, allowing for the clear identification and quantification of different fluorine-containing species, including isomers and impurities. Gas chromatography-mass spectrometry (GC-MS) is also excellent for assessing purity and identifying volatile impurities.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of fluorinated alkenes.
Problem 1: Poor Separation During Distillation
-
Symptom: The distillate has a similar composition to the initial mixture, or the boiling point remains constant over a wide range of collected fractions.
-
Probable Cause: Formation of an azeotrope between your product and a solvent or impurity. Fluorinated compounds are known to form azeotropes with a variety of substances, including other fluoro-organics and common solvents.
-
Solution:
-
Azeotropic Distillation: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components of the original mixture. For example, adding acetone can help separate mixtures of fluorinated alkanes and alkenes.
-
Extractive Distillation: Add a high-boiling solvent that alters the relative volatility of the components without forming an azeotrope.
-
Chemical Treatment: If the azeotrope is with an impurity, consider chemically removing the impurity before distillation. For example, a water wash to remove a water-soluble impurity.
-
Problem 2: Product Degradation During Purification
-
Symptom: Low yield of the desired product and the appearance of new, unexpected impurities in analytical data after purification.
-
Probable Cause:
-
Thermal Instability: Some fluorinated alkenes can be thermally labile, especially in the presence of impurities.
-
Acid/Base Sensitivity: Traces of acid or base can catalyze decomposition or isomerization.
-
-
Solution:
-
Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature and minimizing thermal degradation.
-
Neutralization: Before heating, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, or a mild acid (e.g., dilute HCl) to remove basic impurities. Follow with a water wash to remove any residual salts.
-
Pass Through a Neutral Adsorbent: A quick filtration through a plug of neutral alumina can remove polar impurities that might be causing degradation.
-
Problem 3: Ineffective Chromatographic Separation
-
Symptom: Your product co-elutes with an impurity, or the E/Z isomers do not separate on a standard silica gel column.
-
Probable Cause: Insufficient difference in polarity between the compounds to be separated. The fluorine atoms can make the molecule less polar than expected, leading to weaker interactions with the stationary phase.
-
Solution:
-
Change the Stationary Phase:
-
Fluorinated Phases: Use a column packed with a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF) modified silica). These phases can offer unique selectivity for fluorinated molecules.
-
Alumina: Alumina can sometimes provide different selectivity compared to silica.
-
-
Optimize the Mobile Phase: A systematic approach to varying the solvent system is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Preparative HPLC: For very challenging separations, preparative HPLC provides much higher resolution than standard column chromatography.
-
Detailed Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
-
Setup: Place your crude fluorinated alkene in a separatory funnel.
-
Washing: Add an equal volume of a chilled, saturated aqueous solution of sodium bicarbonate.
-
Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing process until no more gas evolution is observed.
-
Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Column Chromatography
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (or another adsorbent) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column, collecting fractions in separate test tubes.
-
Gradually increase the polarity of the eluent as needed to elute more polar components.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or GC to determine which fractions contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Adsorbents and Their Applications
| Adsorbent | Polarity | Best For | Comments |
| Silica Gel | High | General purpose, good for separating compounds with different polarities. | Can be acidic; may not be suitable for acid-sensitive compounds. |
| Alumina | High | Can be basic, neutral, or acidic. Good for separating less polar compounds. | Selectivity differs from silica gel; can be useful when silica fails. |
| Fluorinated Silica | Low | Separating fluorinated compounds from each other or from non-fluorinated compounds. | Offers unique selectivity based on fluorous interactions. |
Visualizations
Troubleshooting Workflow for Poor Distillation
Caption: Decision tree for troubleshooting poor distillation separation.
General Purification Strategy for a Crude Fluorinated Alkene
Caption: A typical workflow for purifying a crude fluorinated alkene.
Safety Precautions
Working with fluorinated compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves selected for their compatibility with the specific compounds and solvents being used.
-
Ventilation: Handle all volatile fluorinated compounds and reagents in a well-ventilated fume hood.
-
Incompatible Materials: Be aware of incompatible materials. Fluorinated compounds can react vigorously with strong acids, bases, and oxidizing agents.
-
Hydrogen Fluoride (HF) Hazard: Many fluorination reactions produce or use hydrogen fluoride (HF), which is extremely corrosive and toxic. Skin contact requires immediate and specialized first aid, including flushing with water and applying calcium gluconate gel. Always have an HF spill kit and calcium gluconate gel readily available when working with or generating HF.
References
- Benchchem. (2025).
- Google Patents. (n.d.). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon.
- ResearchGate. (2025). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- ResearchGate. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation.
- European Patent Office. (1993). Process for the separation of HF via azeotropic distillation.
- EPO. (2021). AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF.
- Unknown Source. (n.d.). Fluorine.
- MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method.
- NIH. (2023). One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development.
- NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- UNM Chemistry. (n.d.). Standard Operating Procedure.
- Google Patents. (n.d.). Methods for Removing Acidic Impurities from Halogenated Propenes.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Purdue University. (n.d.). Fluorine Safety.
- Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues?
- Chemistry at Winthrop University. (n.d.). Column Chromatography.
- Unknown Source. (n.d.). 19Flourine NMR.
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Benchchem. (n.d.). E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide.
- RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Organic Chemistry Portal. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.
- Wiley. (n.d.). Distillation Troubleshooting.
- Google Patents. (n.d.). Purification process of fluorine-based solvent-containing solution.
- YouTube. (2020). Column Chromatography.
- ResearchGate. (n.d.). Common Techniques for Distillation Troubleshooting.
- Slideshare. (n.d.). Troubleshooting in Distillation Columns.
- Chemistry For Everyone. (2025). How Can You Fix Problems In Distillation Columns?
- Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ResearchGate. (2016). How to remove traces of acidic impurity or water?
- YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities.
- Google Patents. (n.d.). Process for Removal of Fluoroorganic Compounds From Aqueous Media.
- RSC Publishing. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis.
- eScholarship.org. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers.
- ResearchGate. (2016). How to separate E and Z isomers?
Technical Support Center: Optimizing Nucleophilic Attack on 1-(2-Bromotetrafluoroethyl)cyclohexene
Introduction
Welcome to the technical support guide for reactions involving 1-(2-Bromotetrafluoroethyl)cyclohexene. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging fluorinated building block. The unique electronic properties conferred by the tetrafluoroethyl group render the molecule susceptible to nucleophilic attack, yet controlling the selectivity of this transformation can be complex.
This guide provides a structured approach to understanding the substrate's reactivity, optimizing reaction conditions, and troubleshooting common experimental issues. By explaining the causality behind protocol choices, we aim to empower you to solve problems independently and adapt methodologies to your specific synthetic goals.
Section 1: Understanding the Substrate's Reactivity
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What are the primary sites for nucleophilic attack on this molecule, and why?
Answer: this compound presents two primary electrophilic sites for nucleophilic attack, a direct consequence of its electronic structure.
-
The C-Br Bond (sp³ Carbon): The carbon atom bonded to bromine is a classic site for nucleophilic substitution. The strong inductive effect of the four fluorine atoms significantly withdraws electron density from this carbon, making it highly electrophilic. Furthermore, the carbon-bromine bond is weaker and more polarizable than a carbon-fluorine bond, making bromide an excellent leaving group.[1][2] This pathway leads to a direct Sₙ2-type displacement of the bromide ion.
-
The Vinylic Double Bond (sp² Carbons): Fluorinated alkenes are known to be electron-deficient and are therefore susceptible to nucleophilic attack, a reactivity pattern complementary to their non-fluorinated hydrocarbon counterparts.[3][4] The powerful electron-withdrawing -I effect of the -CF₂CF₂Br group makes the entire π-system of the double bond electrophilic. Nucleophilic attack at the double bond could initiate an addition-elimination sequence or other complex transformations.
The preferred reaction pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
Sources
Preventing decomposition of 1-(2-Bromotetrafluoroethyl)cyclohexene during storage
Welcome to the technical support guide for 1-(2-Bromotetrafluoroethyl)cyclohexene (CAS: 113688-49-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable fluorinated building block. Improper storage can lead to decomposition, compromising experimental outcomes and product purity. This guide provides in-depth, field-proven insights into preventing degradation through a structured question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a specialized organic compound featuring a cyclohexene ring functionalized with a bromotetrafluoroethyl group.[1][2] Its unique structure, combining a reactive alkene with a polyfluorinated, brominated side chain, makes it a versatile intermediate in organic synthesis, particularly for introducing fluorinated moieties into target molecules. The incorporation of fluorine is a key strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3][4]
The stability of this compound is paramount because its utility depends on the integrity of its distinct functional groups: the carbon-carbon double bond and the carbon-bromine bond. Decomposition alters this structure, leading to impurities that can interfere with reactions, generate unwanted byproducts, and render experimental results unreliable. Maintaining the compound's purity is essential for reproducible and successful research and development.
Q2: What are the primary visual and chemical signs of decomposition?
Detecting decomposition early is crucial. You should monitor for the following indicators:
-
Discoloration: A pure sample should be colorless to very pale yellow. The development of a yellow or brown tint is a common sign of degradation, often indicating the formation of elemental bromine (Br₂) due to the cleavage of the C-Br bond.[5]
-
Change in pH: If the compound is exposed to moisture, it can undergo hydrolysis, producing hydrobromic acid (HBr).[5] A sample that has become acidic over time is a strong indicator of water contamination and subsequent decomposition.
-
Presence of Precipitate: The formation of solid material in the liquid may indicate polymerization or the crystallization of degradation products.
-
Inconsistent Analytical Data: If you observe unexpected peaks in NMR or GC-MS analyses, or a decrease in the purity percentage over time, it is a clear sign of decomposition.[5] Comparing new analytical data to the certificate of analysis from the supplier can help identify changes.
Q3: What are the main environmental factors that cause the decomposition of this compound?
The decomposition of this compound is primarily driven by three environmental factors: temperature, light, and atmospheric contaminants (moisture and oxygen). These factors can trigger several degradation pathways, including dehydrohalogenation, hydrolysis, and free-radical reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition pathways.[5][6] While the tetrafluoroethyl group itself is thermally stable, the overall molecule can degrade.[7] Long-term storage at ambient or elevated temperatures is not recommended.
-
Light (UV Radiation): Exposure to light, particularly UV radiation, can induce photochemical reactions.[8] It can cause homolytic cleavage of the relatively weak carbon-bromine bond, generating free radicals.[5] These highly reactive species can initiate chain reactions, leading to polymerization, rearrangement, or other unwanted products.[9][10][11]
-
Moisture (H₂O): Bromoalkanes are susceptible to slow hydrolysis in the presence of water, which acts as a nucleophile.[12][13][14] This reaction substitutes the bromine atom with a hydroxyl group, forming an alcohol and hydrobromic acid (HBr), leading to acidification of the sample.[5]
-
Air (Oxygen & Incompatible Gases): Oxygen can participate in oxidation and free-radical pathways. For some organic compounds, prolonged exposure to air can lead to the formation of explosive peroxides, a risk that increases for molecules with double bonds.[15] The presence of basic contaminants can also promote dehydrohalogenation, an elimination reaction that removes HBr to form a new double bond.[16][17][18]
The interplay of these factors is visualized in the diagram below.
Q4: What are the definitive recommended storage conditions for this compound?
To mitigate the risks outlined above, strict adherence to proper storage conditions is essential. The following table summarizes the recommended parameters for both short-term and long-term storage.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2–8°C (Refrigerated) | -20°C (Freezer) | Reduces reaction rates for all decomposition pathways.[5] |
| Atmosphere | Tightly sealed container | Overlay with inert gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation.[5][15] |
| Light | Store in supplied amber vial | Amber vial, wrapped in foil, inside a dark cabinet | Prevents photochemical degradation by blocking UV light.[5] |
| Container | Original supplier bottle (amber glass) | Original supplier bottle (amber glass) with a secure, non-reactive cap | Ensures material compatibility and prevents leaks.[19] |
| Location | Designated chemical refrigerator | Dedicated, properly ventilated freezer for flammable-rated chemicals | Segregates the compound from incompatible materials like strong bases, acids, and oxidizers.[15][19][20] |
Q5: My sample has turned yellow. What does this mean and can I still use it?
A yellow or brown discoloration is typically due to the formation of elemental bromine (Br₂), which results from the cleavage of the C-Br bond, often initiated by light or heat.[5]
Whether you can still use the compound depends on the extent of decomposition and the sensitivity of your experiment.
-
Assess the Purity: The first step is to quantify the level of impurity. Use an analytical technique like GC-MS or ¹H/¹⁹F NMR to determine the purity of the material.[5]
-
Evaluate Experimental Tolerance: If the impurity level is very low (<1-2%) and your reaction is robust, you might be able to proceed. However, for sensitive applications, such as catalysis or pharmaceutical synthesis, even trace impurities can be detrimental.
-
Consider Purification: If the decomposition is significant, the compound should be purified before use. Standard methods like flash chromatography or distillation (under reduced pressure) may be effective, but care must be taken as heating during distillation can promote further degradation.
-
When in Doubt, Discard: If purification is not feasible or the decomposition is extensive, it is best to discard the sample and use a fresh, pure batch to ensure the reliability of your results.
Q6: I suspect my compound has degraded. How can I troubleshoot this?
If you obtain unexpected experimental results or observe physical changes in the compound, a systematic troubleshooting approach is necessary. The workflow below provides a logical sequence of steps to identify the root cause.
Protocol: Quantitative Analysis of Decomposition via GC-MS
This protocol provides a method to assess the purity of this compound and identify potential degradation products.
Objective: To quantify the purity of the compound and identify impurities.
Materials:
-
Sample of this compound
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks and micropipettes
-
GC-MS instrument with a suitable column (e.g., DB-5ms or equivalent)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Create a dilute sample for injection (e.g., 100 µL of stock into 900 µL of solvent) to achieve a concentration of approximately 100 µg/mL.
-
-
GC-MS Parameters (Example):
-
Injector Temp: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Range: 40-400 m/z
-
-
Data Analysis:
-
Integrate the peak area for the parent compound and all impurity peaks.
-
Calculate the purity as: (Area of Parent Peak / Total Area of All Peaks) * 100%.
-
Analyze the mass spectra of impurity peaks to tentatively identify degradation products (e.g., hydrolyzed analog, dehydrobrominated product).
-
References
- Unknown. (n.d.). Free radical halogenation of alkenes: substitution vs addition. Google Vertex AI Search.
- Unknown. (n.d.). Bromohexane - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. Google Vertex AI Search.
- Leah4Sci. (2021, October 19).
- Chemistry LibreTexts. (2023, January 22).
- Headley, A. D. (2019). Hydrolysis of Halogenoalkanes.
- BenchChem. (2025). 2-Bromo-4,4-dimethylhexane stability and storage conditions.
- Unacademy. (n.d.).
- Save My Exams. (2025, January 3). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
- AUS-e-TUTE. (n.d.). Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial.
- Chemistry LibreTexts. (2023, August 8). 13.3.
- Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- Ashenhurst, J. (2013, November 13).
- KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones.
- Doc Brown's Chemistry. (n.d.). Hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes.
- ACS Publications. (2022, April 21). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology.
- Wikipedia. (n.d.).
- Allen. (n.d.).
- Unknown. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes.
- Malik, S. (2021, February 28). Hydrolysis of haloalkanes. YouTube.
- StudySmarter. (2023, October 14). Reactions of Haloalkanes: Meaning, Examples.
- Fisher Scientific. (2024, February 7).
- Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2025, August 9). (PDF)
- NIH. (n.d.).
- CSWAB. (n.d.).
- OPUS at UTS. (2025, February 28).
- ScienceDaily. (2017, November 7). Chemists unlock the potential of fluoroalkenes.
- Unknown. (n.d.).
- Reddit. (2025, June 23). Storage of bromine and chemicals?. r/hottub.
- Environmental Health & Safety. (2022, April). Chemical Storage Guidelines.
- INDOFINE Chemical Company. (n.d.). This compound | 113688-49-6.
- Deep Blue Repositories. (n.d.). The thermal decomposition of perfluoropropene.
- Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry.
- GeeksforGeeks. (2022, March 30). Chemical reactions of Haloalkanes and Haloarenes.
- NIH. (2023, May 17). Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex. PMC.
- Alachem Co., Ltd. (n.d.). 113688-49-6 | this compound.
- ResearchGate. (2025, August 9). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions | Request PDF.
- Wikipedia. (n.d.). Haloalkane.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- Unknown. (2021, March 30). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s.
- RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism.
- PubMed Central. (n.d.).
Sources
- 1. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 113688-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 12. perlego.com [perlego.com]
- 13. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 14. youtube.com [youtube.com]
- 15. ehs.utoronto.ca [ehs.utoronto.ca]
- 16. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 17. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Bromohexane Chemical Properties, Uses, Safety Data & Supplier China | High Purity 1-Bromohexane Price & SDS [qiji-chem.com]
- 20. fishersci.ie [fishersci.ie]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Fluorinated Substrates
Welcome to the technical support center for chemists working with challenging fluorinated substrates in cross-coupling reactions. This guide is designed to provide practical, field-proven insights to help you overcome common hurdles in your experiments. As Senior Application Scientists, we understand that these reactions can be nuanced, and this guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) - General Issues
Q1: My cross-coupling reaction with a fluoroarene is not working. What are the most common reasons for failure?
A1: The primary challenge with fluorinated substrates, particularly fluoroarenes, is the strength of the carbon-fluorine (C-F) bond.[1][2] Standard cross-coupling conditions are often insufficient to activate this bond. Key reasons for failure include:
-
Insufficiently Active Catalyst System: The C-F bond requires highly active catalysts, often featuring electron-rich and sterically hindered phosphine ligands to promote the difficult oxidative addition step.[3][4] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective.[3]
-
Electron-Rich Fluoroarenes: Fluoroarenes lacking electron-withdrawing groups are notoriously unreactive.[5] The presence of strong electron-withdrawing groups, often ortho and para to the fluorine, is sometimes a prerequisite for the reaction to proceed.[5]
-
Inappropriate Reaction Conditions: Higher temperatures are often necessary to overcome the high activation energy of C-F bond cleavage.[2] The choice of base and solvent is also critical and can significantly impact the reaction outcome.
-
Catalyst Inhibition: The presence of certain functional groups on your substrate can coordinate to the metal center and inhibit catalytic activity.[2]
Q2: How does the position of the fluorine substituent affect the reactivity of my substrate?
A2: The position of the fluorine atom has a significant electronic and steric influence on the reactivity of the substrate. For instance, in Suzuki-Miyaura couplings of difluorobenzenes with Grignard reagents, an ortho-fluoro substituent can promote C-F bond activation through a chelating effect, leading to higher yields of the mono-substituted product compared to meta- or para-difluorobenzene substrates.[4]
Q3: I am observing significant hydrodehalogenation (or hydrodefluorination) of my starting material. How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can be particularly problematic with fluorinated substrates. It has been reported that water can be a hydrogen source for this undesired reaction.[6] To minimize hydrodehalogenation:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Ligand Choice: The choice of phosphine ligand can influence the product distribution between the desired cross-coupling and hydrodehalogenation.[6] Experiment with different ligands to find one that favors the desired reaction pathway.
-
Control of Reaction Parameters: Carefully optimize the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes lead to increased side reactions.
Q4: Should I be using a Palladium or Nickel catalyst for my reaction?
A4: Both palladium and nickel catalysts are used for cross-coupling reactions with fluorinated substrates, and the choice depends on the specific reaction and substrates.
-
Palladium: Palladium is the most common catalyst for a wide range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[3][7][8] For challenging C-F bond activations, highly active palladium catalysts with specialized ligands are often required.[4]
-
Nickel: Nickel catalysts can be more reactive for certain C-F bond activations and are often a good alternative to palladium, particularly for electron-rich fluoroarenes.[4][9] Nickel can also be a more cost-effective option.
It is often beneficial to screen both palladium and nickel catalysts to determine the optimal system for your specific transformation.
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura coupling of a fluoroarene with a boronic acid is giving low to no yield. What should I try?
A5: Low yields in Suzuki-Miyaura couplings with fluoroarenes are common due to the inertness of the C-F bond.[3] Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand System:
-
Switch to a more active catalyst: If you are using a standard catalyst like Pd(PPh₃)₄, it is likely not active enough.[3] Consider using a more electron-rich and sterically demanding ligand system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst are often effective for challenging couplings.[3]
-
Increase catalyst loading: For particularly challenging substrates, increasing the catalyst loading to 5-10 mol% may be necessary.[10]
-
-
Base and Solvent:
-
Base Selection: The choice of base is crucial. Strong bases like K₃PO₄ or Cs₂CO₃ are often used.[3][11] The base not only participates in the transmetalation step but can also influence the catalyst activity.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is commonly used.[3] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
-
Reaction Temperature:
-
Increase the temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition of the C-F bond.[3]
-
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-2-fluorobenzene [3]
This protocol provides a starting point for the coupling of challenging chloro-fluoroarenes.
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-fluorobenzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and proceed with a standard aqueous workup and purification by flash column chromatography.
Heck Reaction
Q6: I am trying to perform a Heck reaction with a fluorinated alkene, but the reaction is sluggish and gives a complex mixture of products. What could be the issue?
A6: Heck reactions involving fluorinated alkenes can be complicated by issues of regioselectivity and side reactions.[7][12]
-
Substrate Reactivity: The electronic properties of the fluorinated alkene play a crucial role. Electron-deficient olefins often perform better in Heck-type reactions.[7]
-
Catalyst System: The choice of palladium catalyst and ligand is critical for controlling the outcome. Ligandless Pd(OAc)₂ can be effective in some cases, but for more challenging substrates, phosphine ligands may be necessary to control selectivity and improve catalyst stability.[7]
-
Side Reactions: Fluorinated alkenes can undergo different reaction pathways compared to their non-fluorinated counterparts. For example, the reaction of aryl halides with vinylidene difluoride can yield α-fluorostyrene as the major product instead of the expected β,β-difluorostyrene.[7][12]
Sonogashira Coupling
Q7: My Sonogashira coupling of a fluoroarene with a terminal alkyne is failing. What are the key parameters to optimize?
A7: The Sonogashira coupling of fluoroarenes is challenging due to the difficulty of the oxidative addition step.[13][14]
-
Base is Critical: A highly efficient Pd-catalyzed Sonogashira coupling of various aryl fluorides with terminal alkynes has been developed using LiHMDS as the base.[14] This strong base is crucial for the deprotonation of the terminal alkyne and for promoting the catalytic cycle.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand is typically required.
-
Copper Co-catalyst: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, some modern protocols for challenging substrates are copper-free to avoid side reactions like alkyne homocoupling.[15]
Buchwald-Hartwig Amination
Q8: I am struggling with the Buchwald-Hartwig amination of a fluoroarene. What are the common pitfalls?
A8: The Buchwald-Hartwig amination of fluoroarenes requires careful optimization of the catalyst system and reaction conditions to achieve good yields.[16][17]
-
Ligand Selection: The choice of ligand is paramount. Sterically hindered and electron-rich biaryl monophosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[18]
-
Base Choice: A strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS is typically used.[17] However, some substrates may be sensitive to these strong bases, leading to decomposition. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or longer reaction times.[17][19]
-
Catalyst Inhibition by Amine: The amine substrate itself can sometimes coordinate to the palladium center and inhibit catalysis.[2] Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition can help.
Troubleshooting Flowchart for Buchwald-Hartwig Amination of Fluoroarenes
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions with fluorinated substrates.
Data Summary Table
| Reaction Type | Common Catalyst/Ligand System | Typical Base | Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | 80-110 | Requires highly active catalyst; water can be a co-solvent.[3] |
| Heck | Pd(OAc)₂ | Et₃N, KOAc | 80-120 | Regioselectivity can be an issue with unsymmetrical fluorinated alkenes.[7] |
| Sonogashira | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | 60-100 | Strong base is crucial for success with fluoroarenes.[14] |
| Buchwald-Hartwig | Pd pre-catalyst / Buchwald ligand | NaOtBu, Cs₂CO₃ | 80-120 | Ligand choice is critical; substrate sensitivity to base.[17][18] |
Catalytic Cycle for Cross-Coupling with Fluoroarenes
Caption: A generalized catalytic cycle for cross-coupling reactions, highlighting the challenging oxidative addition step for C-F bond activation.
References
-
C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - NIH. Available at: [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). Available at: [Link]
-
C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - Chemical Science (RSC Publishing). Available at: [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC - NIH. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews. Available at: [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]
-
aryl fluoride cross-coupling - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchGate. Available at: [Link]
-
Catalytic System for the Heck Reaction of Fluorinated Haloaryls - ACS Publications. Available at: [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. Available at: [Link]
-
A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides - PubMed. Available at: [Link]
-
Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC - NIH. Available at: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications. Available at: [Link]
-
LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes | Organic Letters - ACS Publications. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. Available at: [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available at: [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
Sources
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Bromotetrafluoroethyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 1-(2-Bromotetrafluoroethyl)cyclohexene, addressing common and complex issues encountered during its synthesis and isolation. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute purification protocols but also to understand the underlying chemical principles that dictate their success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through radical addition of bromotetrafluoroethane to cyclohexene, several types of impurities can arise. Understanding these is the first step to effective removal.
-
Unreacted Starting Materials: Residual cyclohexene and bromotetrafluoroethane are common.
-
Diastereomers and Regioisomers: The radical addition can sometimes lead to the formation of isomers.
-
Over-brominated or Under-brominated Products: Depending on the reaction conditions, byproducts with more than one bromine atom or without bromine may form.
-
Polymerization Products: Alkenes, under radical conditions, can polymerize.
-
Solvent and Reagent-Related Impurities: Residual solvents and byproducts from radical initiators can contaminate the final product.
dot graph "Impurities_in_Synthesis" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Starting Materials" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isomers" [fillcolor="#FBBC05", fontcolor="#202124"]; "Side-Reaction Products" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -- "Starting Materials" [label="Unreacted"]; "this compound" -- "Isomers" [label="Diastereomers/Regioisomers"]; "this compound" -- "Side-Reaction Products" [label="Over/Under-bromination, Polymerization"]; } digraph "Synthesis_Impurity_Sources" { graph [fontname = "Arial", label="Common Impurity Sources", fontsize=12]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10]; edge [fontname = "Arial", fontsize=9];
} Caption: Common impurity sources in the synthesis of this compound.
Q2: How can I effectively remove unreacted starting materials?
For volatile starting materials like cyclohexene, distillation is a primary and effective method.
Protocol for Removal of Volatile Impurities by Distillation:
-
Apparatus Setup: Assemble a standard distillation apparatus. For compounds with close boiling points, a fractional distillation column is recommended.
-
Pressure Conditions: Given the boiling point of this compound is 68-69°C at 15 mmHg, vacuum distillation is necessary to prevent thermal decomposition.
-
Heating: Gently heat the crude product in a round-bottom flask using a heating mantle and a stir bar for even heating.
-
Fraction Collection: Collect the fractions that distill over at the boiling points of the starting materials first. Cyclohexene has a boiling point of 83°C at atmospheric pressure, which will be significantly lower under vacuum. Monitor the temperature at the distillation head closely to separate the fractions effectively.
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at 15 mmHg |
| Cyclohexene | 83 | < 25 (estimated) |
| This compound | Not available | 68-69 |
Data for illustrative purposes. Exact boiling points under vacuum should be determined experimentally or with a nomograph.
Q3: What is the best way to separate isomers and other non-volatile impurities?
Flash column chromatography is the most effective technique for separating isomers and other non-volatile impurities from the target compound. The unique properties of organofluorine compounds can be leveraged for better separation.
Protocol for Purification by Flash Column Chromatography:
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a good starting point. For highly fluorinated compounds, fluorous silica gel can offer enhanced separation.
-
Mobile Phase Selection:
-
Begin with a non-polar solvent system, such as hexane or heptane, and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.
-
A typical starting gradient could be 100% hexane, gradually increasing to 5-10% ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
-
Column Packing and Loading:
-
Properly pack the column with the chosen stationary phase in the initial mobile phase solvent.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the mobile phase through the column under positive pressure.
-
Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
dot graph "Purification_Workflow" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Crude Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Distillation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chromatography" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pure Product" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Crude Product" -> "Distillation" [label="Remove Volatiles"]; "Distillation" -> "Chromatography" [label="Separate Isomers"]; "Chromatography" -> "Pure Product"; } digraph "Purification_Decision_Tree" { graph [fontname = "Arial", label="Purification Strategy", fontsize=12]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10]; edge [fontname = "Arial", fontsize=9];
} Caption: Decision tree for the purification of this compound.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is essential to confirm the purity and structure of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. The mass spectrum will also help confirm the molecular weight of the product (261.05 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the cyclohexene ring protons. The protons on the double bond will appear downfield (around 5.5-6.0 ppm), while the allylic and other ring protons will be more upfield.
-
¹⁹F NMR: This is crucial for organofluorine compounds. It will provide information about the electronic environment of the fluorine atoms and can help distinguish between isomers.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for less volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
Q5: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?
While fluoroalkenes are generally stable, the presence of the bromine atom can make this compound susceptible to degradation under certain conditions.
-
Thermal Instability: As mentioned, avoid high temperatures during distillation by using a vacuum.
-
Hydrolysis: The C-F bond is generally stable, but under strongly basic or acidic conditions, hydrolysis can occur, especially with heating. It is best to maintain neutral pH during workup and purification. If an aqueous extraction is necessary, use deionized water or a buffered solution.
-
Light Sensitivity: Some halogenated compounds can be light-sensitive. It is good practice to store the compound in an amber vial and protect it from direct light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or overlapping peaks in chromatography | - Inappropriate solvent system- Column overloading- Presence of highly polar impurities | - Optimize the mobile phase polarity using TLC.- Reduce the amount of sample loaded onto the column.- Consider a pre-purification step, such as a simple filtration through a plug of silica gel to remove baseline impurities. |
| Product co-elutes with an impurity | - Similar polarity of the product and impurity | - Try a different stationary phase (e.g., alumina, or fluorous silica).- Use a different solvent system with different selectivities (e.g., substituting ethyl acetate with methyl tert-butyl ether). |
| Low recovery after purification | - Product is too volatile and lost during solvent removal.- Product is irreversibly adsorbed onto the silica gel.- Product degradation on the column. | - Use a rotary evaporator with controlled temperature and pressure. Avoid using a high-vacuum line to dry the product.- Add a small amount of a more polar solvent like triethylamine to the mobile phase to reduce tailing and strong adsorption.- Ensure the silica gel is neutral. Acidic silica can cause degradation of some compounds. |
| NMR spectrum shows unexpected signals | - Residual solvent- Presence of isomers- Decomposition | - Check the chemical shifts for common laboratory solvents.- Re-purify by chromatography, potentially with a shallower gradient for better separation.- Acquire the spectrum immediately after purification and store the sample properly. |
References
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.
- Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. National Institutes of Health.
- Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health.
- Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Unknown Source.
- ANALYTICAL METHODS. Unknown Source.
- Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.
- Analytical Services for Purity Determination. BOC Sciences.
- Removal of fluorine from organic materials. Google Patents.
- Fluor's Fractionation and Distillation Expertise. Fluor.
- Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates**. University of Victoria.
- Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. National Institutes of Health.
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health.
- A Comparative Guide to Analytical Methods for 3-Fluorohexane Detection. Benchchem.
- CHEMICAL PURITY ANALYSIS. Agilent.
- How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? Stack Exchange.
- Methods of Analysis for Fluorine. Springer.
- Applications of consecutive radical addition–elimination reactions in synthesis. Royal Society of Chemistry.
- This compound. Fluoropharm.
- This compound. INDOFINE Chemical Company.
- ChemInform Abstract: Development of (2‐Bromo‐1,1,2,2‐tetrafluoroethyl)(phenyl)sulfane as Tetrafluoroethyl‐Radical and Tetrafluoroethylene‐Diradical Synthons for Addition to Alkenes. Sci-Hub.
- This compound. Alachem Co., Ltd.
- Distillation process for fluorocarbons. Google Patents.
- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for
Technical Support Center: Scaling the Synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-(2-bromotetrafluoroethyl)cyclohexene (CAS 113688-49-6), focusing on the unique challenges encountered when transitioning from lab-scale procedures to pilot or manufacturing scale.[1][2] This document is structured as a series of troubleshooting guides and frequently asked questions to directly address potential issues in your process development.
Section 1: Core Synthesis Pathway & Mechanism
The synthesis of this compound is most effectively achieved via a free-radical addition of a bromotetrafluoroethyl radical to the double bond of cyclohexene. This pathway offers high atom economy and proceeds under manageable conditions, but requires careful control, especially during scale-up.
Proposed Reaction Scheme
The reaction is typically initiated by the thermal decomposition of an initiator like 2,2'-Azobis(2-methylpropionitrile) (AIBN), which generates primary radicals.[3][4] These radicals then react with a precursor, such as 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br), to generate the chain-propagating bromotetrafluoroethyl radical (•CF₂CF₂Br). This radical adds to cyclohexene, and the resulting cyclohexyl radical abstracts a bromine atom from another molecule of the precursor to yield the product and regenerate the propagating radical.
Experimental Workflow Overview
The following diagram outlines the critical stages of the synthesis process, from reagent charging to final product isolation.
Caption: General experimental workflow for the synthesis.
Section 2: Scale-Up & Process Optimization (FAQs)
Transitioning a free-radical reaction from benchtop to a multi-liter reactor introduces significant challenges related to heat and mass transfer.[5] The surface-area-to-volume ratio decreases dramatically, making thermal management the primary concern.[5][6][7]
Q1: My reaction is experiencing a dangerous exotherm (thermal runaway) during scale-up. How can I control it?
A1: This is the most critical scale-up challenge. Radical additions are exothermic, and as you scale, the heat generated increases with volume (cubed), while the ability to remove it only increases with surface area (squared).[5][7][8]
-
Semi-Batch Addition: Instead of adding all reagents at once, implement a controlled, slow addition (dosing) of the limiting reagent or the initiator solution.[8] This allows the reactor's cooling system to keep pace with heat generation.
-
Solvent Volume: Ensure the reaction is not overly concentrated. A sufficient volume of a suitable solvent acts as a heat sink, moderating temperature spikes.[9] A reaction concentration between 0.1M and 1M is a reasonable starting point.[9]
-
Initiator Concentration: Lower the initial concentration of AIBN and add it portion-wise or via syringe pump over time. This keeps the standing concentration of reactive radicals low, smoothing the rate of reaction.
-
Reactor Engineering: Utilize a jacketed reactor with a high-efficiency coolant (e.g., a glycol chiller). Ensure the reactor has appropriate baffles and an overhead stirrer (not a magnetic stir bar) to guarantee efficient heat transfer from the reaction mass to the reactor walls.[10]
Q2: My reaction yield has dropped significantly after scaling up from 100 mL to 10 L. What are the likely causes?
A2: A drop in yield during scale-up often points to issues with mixing, temperature uniformity, or reagent degradation.[11][12][13]
-
Poor Mixing: In a large vessel, inefficient stirring can create "hot spots" where the local temperature is much higher than the thermocouple reading.[10] These hot spots can accelerate side reactions or initiator decomposition. Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure homogenous mixing.[10]
-
Incomplete Reaction: The reaction may be stalling. Monitor the reaction progress using an appropriate technique (e.g., GC-MS). If conversion plateaus, a small, late addition of the initiator might be necessary to restart the chain process.[11]
-
Reagent Purity: Ensure the purity of your starting materials, especially the cyclohexene. The presence of radical inhibitors (often found in older alkene stocks) can quench the reaction.[12] Consider passing the cyclohexene through a plug of activated alumina to remove inhibitors before use.
-
Workup Losses: Handling larger volumes during workup can lead to greater physical loss of product.[11] Ensure your separatory funnels or extraction equipment are appropriately sized.[9] Remember that multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume.[9]
Q3: I am observing new, unidentified impurities in my scaled-up batch. What are they likely to be?
A3: New impurities at scale are often the result of subtle changes in reaction kinetics or temperature profiles. For this radical reaction, common side products include:
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Cyclohexene Polymer | High local concentration of cyclohexene radicals; hot spots. | Use cyclohexene as the solvent (in large excess) to minimize its polymerization. Ensure efficient stirring and strict temperature control. |
| Dimer of •CF₂CF₂Br | High concentration of the propagating radical. | Reduce initiator concentration and add it slowly over time to keep the radical concentration low and favor addition to the alkene. |
| Brominated Cyclohexane | Hydrogen abstraction from the solvent or cyclohexene by radicals. | This is often a minor byproduct. Its formation is kinetically controlled and can be difficult to eliminate completely. |
| Products from Initiator | Fragments of AIBN (e.g., 2-cyanopropyl groups) adding to cyclohexene. | This is inherent to the initiator. While unavoidable, it is usually a minor impurity easily removed during purification. |
Section 3: Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Symptom: Reaction Fails to Initiate or Stalls Prematurely
-
Potential Cause 1: Inactive Initiator. AIBN decomposes thermally.[3][14] If it is old or has been stored improperly, it may be inactive.
-
Action: Use a fresh bottle of AIBN.
-
-
Potential Cause 2: Inhibitors. Commercial alkenes often contain inhibitors like BHT to prevent polymerization.
-
Action: Purify cyclohexene by passing it through a column of basic alumina immediately before use.
-
-
Potential Cause 3: Insufficient Temperature. AIBN requires a temperature of 60-70°C for efficient decomposition to generate radicals.[3]
-
Action: Ensure the internal reaction temperature (not the bath temperature) reaches and is maintained in the optimal range. Use a calibrated thermocouple.[9]
-
Symptom: Product is Difficult to Purify by Vacuum Distillation
-
Potential Cause 1: Azeotrope Formation. Fluorinated compounds are known to form azeotropes with common organic solvents or impurities, making separation by boiling point difficult.[15]
-
Action: Before distillation, perform a thorough aqueous wash (e.g., with brine) to remove any water-soluble impurities. If an azeotrope is suspected, consider an alternative purification method.
-
-
Potential Cause 2: Thermal Decomposition. The product may be unstable at the required distillation temperature.
-
Action: Use a high-vacuum pump to lower the boiling point. Perform the distillation as quickly as possible.
-
-
Alternative: For high-purity material, flash column chromatography may be a viable, albeit less scalable, alternative. Due to the fluorous nature of the product, a fluorinated stationary phase ("fluorous chromatography") could be highly effective if available.[15]
Symptom: Inconsistent Results Between Batches
-
Potential Cause: Atmospheric Contamination. Oxygen is a diradical and can inhibit or interfere with radical chain reactions.[12]
-
Action: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas the solvent and cyclohexene by sparging with N₂ for 15-30 minutes before adding the initiator.[12]
-
Section 4: Safety & Handling
-
Thermal Hazard: The primary hazard is a runaway reaction.[8][9] Never scale up a reaction by more than 3-5 times its previous scale without a thorough safety review.[9][10] Always have an adequate cooling bath (e.g., ice-water) on standby to quickly cool the reactor in an emergency.[9]
-
Chemical Hazards: 1,2-dibromotetrafluoroethane is a halogenated compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Pressure: The decomposition of AIBN liberates nitrogen gas.[3][4][16] In a sealed system, this can lead to a dangerous pressure buildup. Ensure the reaction vessel is vented through a condenser and a bubbler to prevent over-pressurization.[9]
References
- The Science Behind AIBN: How it Initiates Polymerization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mechanism. (n.d.). University of Michigan.
- Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. (2015). ACS Publications.
- AIBN Overview, Structure & Initiators. (n.d.). Study.com.
- What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. (2018). ResearchGate.
- Radical Reactions. (2023). Chemistry LibreTexts.
- Scale-up Reactions. (2019). Division of Research Safety | Illinois.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (n.d.). Benchchem.
- Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI.
- Scale-Up of Polymerization Process: A Practical Example. (2025). ResearchGate.
- What could be reason for getting a very low yield in organic chemistry?. (2015). Quora.
- Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. (n.d.). Chemical Communications (RSC Publishing).
- Some Scale-Up Considerations. (n.d.). CatSci.
- The Purification of Organic Compound: Techniques and Applications. (2024). Reachem.
- Scale Up Safety. (2023). Stanford Environmental Health & Safety.
- What are some common causes of low reaction yields?. (2024). Reddit.
- Guide of Pilot Plant Scale-Up Techniques. (2024). Adesis, Inc..
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Organofluorine chemistry. (n.d.). Wikipedia.
- This compound | 113688-49-6. (n.d.). INDOFINE Chemical Company.
- Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025). Master Organic Chemistry.
- Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). Toppr.
- radical addition to alkenes is not effective for the synthesis of iodo. (n.d.). Pearson.
- What Is Purification Of Organic Compounds?. (2025). YouTube.
- Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (n.d.). Beilstein Journals.
- radical addition of HBr to alkenes. (2020). YouTube.
- Radical-Chain Addition Reactions to Alkenes. (2021). Chemistry LibreTexts.
- 113688-49-6 | this compound. (n.d.). Fluoropharm.
- Tips & Tricks: (How to Improve) Yield. (n.d.). Department of Chemistry : University of Rochester.
- Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). EPA.
- Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). PMC - NIH.
Sources
- 1. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 113688-49-6 | this compound - Fluoropharm [fluoropharm.com]
- 3. nbinno.com [nbinno.com]
- 4. study.com [study.com]
- 5. catsci.com [catsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: Characterization of Bromofluoroalkenes
Welcome to the technical support center for the analysis of bromofluoroalkenes. This guide is designed for researchers, chemists, and drug development professionals who work with these unique and reactive compounds. Bromofluoroalkenes are valuable synthetic intermediates, but their characterization is fraught with challenges that can mislead even experienced analysts. This resource provides in-depth, experience-based answers to common questions, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Table of Contents
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of bromofluoroalkenes. However, the presence of both fluorine and bromine on a double bond introduces significant complexity.
Frequently Asked Questions (NMR)
Q1: My ¹⁹F NMR spectrum shows more signals than I expected for my pure compound. What's happening?
A1: This is a very common issue. Several factors can lead to signal multiplicity in the ¹⁹F NMR spectrum:
-
Geometric (E/Z) Isomers: The most frequent cause is the presence of both E and Z isomers. The electronic environment of the fluorine atom can be substantially different between the two, leading to distinct chemical shifts. The vicinal coupling constants (³J) between protons and fluorine across the double bond are diagnostic: typically, ³J(H,F) trans is larger (20-50 Hz) than ³J(H,F) cis (5-25 Hz).[1]
-
Diastereomers: If your molecule contains another chiral center, the bromofluoroalkene moiety can exist as diastereomers, which are distinct chemical entities and will have separate NMR signals for both ¹H, ¹³C, and ¹⁹F nuclei.
-
Decomposition: Bromofluoroalkenes can be unstable and may undergo dehydrohalogenation or other rearrangements in solution, particularly if the solvent (like CDCl₃) is slightly acidic. A time-course study, where you re-acquire the spectrum after several hours, can help identify signals from degradation products.
Q2: I'm struggling to assign the regiochemistry. How can I definitively distinguish between a 1-bromo-2-fluoro isomer and a 2-bromo-1-fluoro isomer?
A2: Distinguishing regioisomers requires a multi-pronged approach using 2D NMR techniques, as 1D spectra alone can be ambiguous.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive experiment. It reveals long-range (2-3 bond) correlations between ¹H and ¹³C (or ¹⁹F).
-
For a 1-bromo-2-fluoroalkene , you would expect to see a correlation from the vinyl proton(s) to the carbon atom bearing the fluorine.
-
For a 2-bromo-1-fluoroalkene , the vinyl proton will show a correlation to the carbon bearing the bromine.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons, helping to assign the carbon backbone unambiguously before interpreting the HMBC.[1]
-
¹³C Chemical Shifts & ¹J(C,F) Couplings: The carbon atom directly bonded to fluorine will appear as a doublet with a very large one-bond coupling constant (¹J(C,F) ≈ 250-300 Hz). The chemical shift of this carbon is also significantly downfield. This provides a clear marker for the C-F bond location.
Workflow for Isomer Determination using 2D NMR
Caption: A logical workflow for unambiguous isomer assignment.
Q3: The coupling patterns in my ¹H NMR are very complex and difficult to interpret. What can I do?
A3: The combination of H-H, H-F, and sometimes long-range F-C-C-H couplings can create highly complex multiplets.
-
¹⁹F Decoupling: The most effective solution is to run a ¹H{¹⁹F} experiment. This experiment irradiates the fluorine frequencies, causing all H-F couplings to collapse. The proton signals will simplify into patterns determined only by H-H couplings, making them much easier to interpret.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts on one axis and coupling constants on the other, which can help in dissecting overlapping multiplets.
-
Simulation: Using NMR prediction and simulation software can be invaluable. By inputting a proposed structure, you can generate a theoretical spectrum. Comparing this to your experimental spectrum is a powerful way to confirm assignments.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about molecular weight and elemental composition, but the isotopic signature of bromine can be a source of confusion.
Frequently Asked Questions (MS)
Q1: The molecular ion region of my mass spectrum has two strong peaks of nearly equal height. Is my sample impure?
A1: No, this is the classic signature of a compound containing a single bromine atom.[3][4] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] Therefore, your mass spectrum will show two peaks for any bromine-containing fragment:
-
The M peak, corresponding to the molecule with ⁷⁹Br.
-
The M+2 peak, corresponding to the molecule with ⁸¹Br.
This 1:1 M/M+2 pattern is a highly reliable indicator for the presence of one bromine atom. In contrast, chlorine shows an M/M+2 ratio of approximately 3:1, while fluorine is monoisotopic and shows no significant M+2 peak.[4][5][6]
Table: Isotopic Signatures of Common Halogens
| Halogen | Isotope(s) | Natural Abundance | Resulting MS Pattern (for 1 Halogen) |
| Fluorine | ¹⁹F | 100% | Single M peak |
| Chlorine | ³⁵Cl, ³⁷Cl | ~75% : 25% | M and M+2 peaks in a ~3:1 ratio[4] |
| Bromine | ⁷⁹Br, ⁸¹Br | ~50% : 50% | M and M+2 peaks in a ~1:1 ratio [3][4] |
Q2: My compound seems to be fragmenting easily, and I'm not seeing a clear molecular ion. What should I do?
A2: Bromofluoroalkenes can be fragile under typical electron ionization (EI) conditions used in GC-MS. The C-Br bond is relatively weak and prone to cleavage.
-
Common Fragmentation: A very common fragmentation pathway is the loss of the bromine radical (·Br), leading to a strong peak at [M-79] and [M-81]. Loss of a fluorine atom or HF is also possible but often less favorable.
-
Use Soft Ionization: To observe the molecular ion, switch to a softer ionization technique that imparts less energy to the molecule.
-
Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to gently protonate the analyte, often yielding a strong [M+H]⁺ ion with minimal fragmentation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are standard for LC-MS and are much gentler, making them ideal for observing the intact molecular ion of labile compounds.
-
Diagram: Common MS Fragmentation Pathway
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Cyclohexenes
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine into cyclic scaffolds, particularly cyclohexene rings, offers a powerful tool to modulate the physicochemical and pharmacological properties of molecules. This guide provides an in-depth comparison of the primary synthetic methodologies for accessing these valuable fluorinated cyclohexenes. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights and actionable experimental protocols to empower your research and development endeavors.
Deoxyfluorination of Cyclohexanol Derivatives: A Classical Approach Fraught with Nuance
The substitution of a hydroxyl group with fluorine, or deoxyfluorination, stands as a cornerstone of organofluorine synthesis. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are workhorses in this regard.[1][2][3] While conceptually straightforward, the deoxyfluorination of cyclohexanol precursors can be intricate, with stereochemical outcomes and potential side reactions demanding careful consideration.
The Underlying Chemistry: SN2 vs. SN1 Pathways and the Specter of Rearrangements
The mechanism of deoxyfluorination of alcohols typically proceeds through an SN2 or SN1 pathway.[4][5] For primary and less hindered secondary alcohols, an SN2 mechanism is often favored, leading to an inversion of stereochemistry. However, with more sterically hindered secondary or tertiary alcohols, or in the presence of neighboring groups that can stabilize a carbocation, the reaction can proceed through an SN1 pathway, leading to racemization or a mixture of stereoisomers.
A significant challenge in the deoxyfluorination of certain cyclohexyl systems is the potential for skeletal rearrangements.[6] For instance, in systems with a vicinal phenyl group, the reaction can be complicated by the formation of a phenonium ion intermediate, leading to unexpected products.[7] This underscores the importance of substrate-reagent matching and careful optimization of reaction conditions.
Comparative Performance of Deoxyfluorination Reagents
The choice of deoxyfluorinating agent is critical and can significantly impact the reaction's success.
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Representative Yield | Diastereoselectivity | Ref. |
| DAST | -78 °C to rt, CH2Cl2 | Readily available, effective for a wide range of alcohols. | Thermally unstable, can lead to elimination side products. | 21-80% | Substrate dependent, often with inversion. | [1][8][9] |
| Deoxo-Fluor | -20 °C to rt, CH2Cl2 or THF | More thermally stable than DAST, often gives higher yields with fewer side products. | More expensive than DAST. | 57-96% | Generally good, with inversion of stereochemistry. | [2][3] |
| PhenoFluor | 23-80 °C, Toluene or Dioxane | Effective for challenging substrates, can suppress elimination. | Can require higher temperatures. | up to 80% | Good, with inversion. | [9] |
Experimental Protocol: Deoxyfluorination of a Cyclohexanediol with Deoxo-Fluor
This protocol is a representative example for the deoxyfluorination of a secondary alcohol on a cyclohexane ring.
Materials:
-
Cyclohexane-1,2-diol (1 mmol)
-
Deoxo-Fluor (1.2 mmol)
-
Anhydrous Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the cyclohexane-1,2-diol (1 mmol).
-
Dissolve the diol in anhydrous CH2Cl2 (10 mL) and cool the solution to -20 °C in a cryocool bath.
-
Slowly add Deoxo-Fluor (1.2 mmol) to the stirred solution via syringe over 5 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated cyclohexene.
Electrochemical Fluorination: The Path to Perfluorination
Electrochemical fluorination (ECF), particularly the Simons process, is a powerful, albeit aggressive, method for producing perfluorinated organic compounds, including perfluorocyclohexenes.[10] This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (aHF).[11]
The Simons Process: A Radical Approach
In the Simons process, the organic substrate is dissolved in aHF, and a current is passed through the solution using a nickel anode.[1] The exact mechanism is complex and still debated, but it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as fluorinating agents.[12] This process typically leads to the exhaustive replacement of all carbon-hydrogen bonds with carbon-fluorine bonds.
Caption: Simplified workflow of the Simons Electrochemical Fluorination process.
Performance and Considerations
Electrochemical fluorination is a robust method for accessing highly fluorinated molecules that are often inaccessible by other means.
| Feature | Description |
| Substrate Scope | Primarily for the synthesis of perfluorinated compounds. Functional groups that are stable to HF can be tolerated. |
| Yields | Highly variable, often moderate. Can be influenced by substrate solubility in aHF and reaction conditions. |
| Selectivity | Generally low, leading to a mixture of products. Isomerization and fragmentation are common side reactions.[13] |
| Advantages | Direct route to perfluorinated compounds. |
| Disadvantages | Harsh reaction conditions (anhydrous HF), low selectivity, specialized equipment required. |
Experimental Protocol: General Outline for Electrochemical Fluorination
Disclaimer: This is a generalized outline and requires specialized equipment and expertise. Working with anhydrous hydrogen fluoride is extremely hazardous.
Materials:
-
Cyclohexene derivative (substrate)
-
Anhydrous Hydrogen Fluoride (aHF)
-
Conductivity additive (e.g., NaF)
-
Electrochemical cell with a nickel anode and steel cathode
Procedure:
-
In a specialized, HF-resistant electrochemical cell, condense anhydrous HF.
-
Add a conductivity additive.
-
Introduce the organic substrate to the electrolyte solution.
-
Apply a constant current at a typical cell voltage of 5-6 V.
-
Gaseous products (H2 and volatile fluorocarbons) are vented and collected in a cold trap.
-
After the theoretical amount of charge has been passed, the electrolysis is stopped.
-
The cell contents are carefully neutralized, and the perfluorinated products are isolated by phase separation and distillation.
Ring-Closing Metathesis: A Modern Approach to Cyclic Fluoroalkenes
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic olefins, including fluorinated cyclohexenes.[11][14] This method relies on the use of ruthenium-based catalysts, such as the Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[15]
The Power of Grubbs Catalysts
The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps, mediated by the ruthenium catalyst.[16] The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene. The choice of catalyst is crucial, with second and third-generation Grubbs catalysts offering improved reactivity and functional group tolerance.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Sci-Hub. Substrate-dependent fluorinations of highly functionalized cycloalkanes / Tetrahedron, 2016 [sci-hub.ru]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 1-(2-Bromotetrafluoroethyl)cyclohexene Versus Its Non-Fluorinated Analog
For researchers, scientists, and professionals in drug development, a nuanced understanding of how fluorination impacts molecular reactivity is paramount. The strategic introduction of fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinities. This guide provides an in-depth, objective comparison of the chemical reactivity of 1-(2-Bromotetrafluoroethyl)cyclohexene and its non-fluorinated counterpart, 1-(2-bromoethyl)cyclohexene. By examining their behavior in key organic transformations, we will elucidate the profound influence of the tetrafluoroethyl moiety, supported by mechanistic principles and detailed experimental protocols.
The Decisive Influence of Fluorine: Electronic and Steric Underpinnings
The striking differences in reactivity between this compound and 1-(2-bromoethyl)cyclohexene stem directly from the unique properties of fluorine.
In the non-fluorinated analog, the ethyl group attached to the cyclohexene ring exerts a weak, electron-donating inductive effect (+I). This effect slightly increases the electron density of the C=C double bond, making it more susceptible to attack by electrophiles.
Conversely, the tetrafluoroethyl group in the fluorinated analog imposes a powerful electron-withdrawing inductive effect (-I). Fluorine's high electronegativity polarizes the C-F bonds, pulling electron density away from the rest of the molecule.[1] This has two major consequences:
-
Deactivation of the Alkene: The C=C double bond becomes significantly electron-deficient, reducing its nucleophilicity and thus its reactivity towards electrophiles.[2][3]
-
Strengthening of the C-Br Bond: While the C-Br bond becomes more polar, the overall reactivity of haloalkanes is primarily dictated by the carbon-halogen bond strength.[4][5] The strong C-F bonds in the adjacent positions indirectly strengthen the C-Br bond, making it more difficult to cleave in substitution and elimination reactions. Fluoroalkanes are notoriously the least reactive among haloalkanes for this reason.[1][4][6]
Comparative Reactivity Analysis
We will now explore the comparative performance of these two substrates in three fundamental reaction classes: Nucleophilic Substitution, Base-Induced Elimination, and Electrophilic Addition.
Nucleophilic Substitution at the C-Br Bond
Nucleophilic substitution reactions, where the bromide ion acts as a leaving group, are a cornerstone of haloalkane chemistry.[7] The rate and mechanism (SN1 or SN2) are highly sensitive to the substrate's structure.
Mechanistic Considerations:
-
1-(2-bromoethyl)cyclohexene (Non-Fluorinated): As a primary haloalkane, this compound is expected to favor the SN2 mechanism, characterized by a single, concerted step involving backside attack by a nucleophile.[4][7] The SN1 pathway is highly unfavorable due to the instability of the resulting primary carbocation.[7]
-
This compound (Fluorinated): This compound is expected to be significantly less reactive in both SN1 and SN2 reactions. The SN1 pathway is inhibited because the strong electron-withdrawing effect of the fluorine atoms would severely destabilize the adjacent carbocation. The SN2 pathway is hindered by the increased strength of the C-Br bond, which is the bond that must be broken.[5][6]
Experimental Protocol: Comparative Rate of Solvolysis with Silver Nitrate
A classic method to compare haloalkane reactivity is to measure the rate of silver halide precipitation upon solvolysis.[8][9][10] The reaction relies on the cleavage of the carbon-halogen bond to form a halide ion, which is then precipitated by silver ions.
Objective: To qualitatively compare the rate of C-Br bond cleavage for both compounds.
Procedure:
-
Prepare two sets of labeled test tubes, each containing 1 mL of either 1-(2-bromoethyl)cyclohexene or this compound.
-
Add 2 mL of a 1:1 ethanol/water solution to each test tube to act as the solvent.
-
Place the test tubes in a water bath set to 50°C to allow them to reach thermal equilibrium.
-
In a separate test tube, warm 6 mL of 0.1 M ethanolic silver nitrate solution in the same water bath.
-
Simultaneously, add 2 mL of the warmed silver nitrate solution to one test tube of each compound and start a stopwatch.
-
Observe the test tubes and record the time taken for a precipitate of silver bromide (AgBr), which is cream-colored, to form.[8][9]
Expected Observations:
| Compound | Structure | Expected Time to Precipitate | Reactivity |
| 1-(2-bromoethyl)cyclohexene | C8H13Br[11] | Minutes | High |
| This compound | C8H9BrF4[12][13][14] | Hours to Days (or no reaction) | Very Low |
The much faster formation of a precipitate with the non-fluorinated analog directly demonstrates the greater lability of its C-Br bond compared to the highly stable C-Br bond in the fluorinated compound.[6]
Elimination Reactions (E2 Pathway)
Elimination reactions, particularly the E2 mechanism, are favored by strong, non-nucleophilic bases and result in the formation of an alkene.[15][16]
Mechanistic Considerations:
-
1-(2-bromoethyl)cyclohexene (Non-Fluorinated): This primary bromide can undergo E2 elimination. The reaction requires a strong base to abstract a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the concurrent formation of a double bond and expulsion of the bromide leaving group.
-
This compound (Fluorinated): In this molecule, the carbon bearing the bromine atom has no hydrogen atoms. Therefore, a standard β-hydride elimination is impossible. While elimination of β-fluorine can occur under certain conditions, it is generally more difficult.[17][18][19] The strong C-F bond makes fluoride a poor leaving group.[17]
Experimental Protocol: Reaction with Potassium tert-Butoxide
Objective: To compare the susceptibility of each compound to E2 elimination.
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 1 equivalent of the respective bromo-compound in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.5 equivalents of potassium tert-butoxide (a strong, bulky base) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze the product mixture by GC-MS.
Expected Products & Logical Workflow:
The non-fluorinated analog is expected to yield the conjugated diene, 1-vinylcyclohexene. The fluorinated analog is predicted to be largely unreactive under these conditions.
Caption: Expected outcomes of E2 elimination attempts.
Electrophilic Addition to the Alkene
The reactivity of the cyclohexene double bond itself can be probed using electrophilic addition reactions, such as halogenation.
Mechanistic Considerations:
-
1-(2-bromoethyl)cyclohexene (Non-Fluorinated): The double bond is relatively electron-rich due to the alkyl substituent and will readily react with electrophiles like bromine (Br₂). The reaction proceeds via a cyclic bromonium ion intermediate, followed by anti-attack of a bromide ion.[20]
-
This compound (Fluorinated): The powerful -I effect of the -CF₂CF₂Br group renders the double bond electron-poor.[2] This deactivation makes it a poor nucleophile, significantly slowing down or preventing attack by electrophiles. Fluorinated alkenes are known to be less reactive towards acids and other electrophiles compared to their hydrocarbon counterparts.[2][3]
Experimental Protocol: Bromination in an Inert Solvent
Objective: To compare the rate of electrophilic addition of bromine across the C=C bond.
Procedure:
-
Dissolve 1 equivalent of the respective alkene in dichloromethane (CH₂Cl₂) in two separate flasks protected from light.
-
Prepare a 1.0 M solution of bromine (Br₂) in dichloromethane.
-
Add the bromine solution dropwise to each flask at room temperature while stirring.
-
Monitor the disappearance of the characteristic orange-red color of bromine.
Expected Observations & Mechanism Visualization:
A rapid disappearance of the bromine color is expected for the non-fluorinated alkene, indicating a swift reaction. The fluorinated alkene will consume the bromine much more slowly, if at all, demonstrating its deactivated nature.
Caption: Comparative pathways for electrophilic bromination.
Summary of Comparative Reactivity
| Feature | 1-(2-bromoethyl)cyclohexene (Non-Fluorinated Analog) | This compound (Fluorinated) |
| Dominant Electronic Effect | Weak +I (electron-donating) from ethyl group | Strong -I (electron-withdrawing) from tetrafluoroethyl group |
| Alkene Reactivity | Nucleophilic (electron-rich) | Electrophilic (electron-poor) |
| Nucleophilic Substitution | Favorable (SN2) | Highly Unfavorable (Strong C-Br bond, cation destabilized) |
| E2 Elimination | Favorable (forms 1-vinylcyclohexene) | Unfavorable (No β-hydrogen) |
| Electrophilic Addition | Favorable and Rapid | Highly Unfavorable and Slow |
Conclusion
The presence of a tetrafluoroethyl group dramatically alters the chemical behavior of this compound when compared to its non-fluorinated analog. The powerful electron-withdrawing nature of the fluorinated substituent effectively inverts the electronic character of the molecule, deactivating it towards canonical alkene and alkyl halide reactions. It renders the double bond electrophilic and strengthens the carbon-bromine bond, thereby inhibiting nucleophilic substitution, elimination, and electrophilic addition pathways that are readily accessible to the non-fluorinated version.
For synthetic chemists, this comparison underscores a critical principle: fluorination is not a subtle modification. It is a transformative tool that can be used to impart chemical stability and block specific metabolic pathways. A thorough understanding of these fluorine-induced effects is essential for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. Benchchem.
- Nucleophilic Substitution and Claisen Rearrangement Reactions of Model Fluoroalkenes of General Structure R−CFCF−CF3. The Journal of Organic Chemistry - ACS Publications.
- Nucleophilic Substitution and Claisen Rearrangement Reactions of Model Fluoroalkenes of General Structure R-CFdCF-CF3. American Chemical Society.
- Nucleophilic substitution of fluoroalkenes through β‐fluorine... - ResearchGate.
- Why Fluoroalkanes are the Least Reactive Haloalkanes. Organofluorine / Alfa Chemistry.
- Alkene Reactivity. MSU chemistry.
- alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes.
- Explaining the reactivity of halogenoalkanes. Crunch Chemistry.
- Why fluorine react with alkene too rapidly while iodine does not. Eduncle.
- Elimination Reactions. SIUE.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- α- and β-Fluorine Elimination Reactions Induced by Reduction of Iridium−Fluoroalkyl Complexes. Organometallics - ACS Publications.
- Reactions of Fluoroalkenes with an Aluminium(I) Complex. King's College London.
- Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH.
- 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. YouTube.
- 10-halogenoalkanes-alcohols-analysis-iedxcel.pdf. chemrevise.
- halogenoalkanes (haloalkanes) and silver nitrate. Chemguide.
- Experiment 2: Haloalkanes: Reaction of Haloalkanes. Scribd.
- The mechanism to show which three fluoroalkenes are formed by the reaction of ( S ) - Filo.
- Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Save My Exams.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH.
- an introduction to halogenoalkanes (haloalkanes). Chemguide.
- This compound | 113688-49-6. INDOFINE Chemical Company.
- 11 - Organic Syntheses Procedure.
- A Comparative Guide to the Reactivity of 1-bromo-3-methylcyclohexane. Benchchem.
- Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journals.
- 113688-49-6 | this compound. Fluoropharm.
- Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition). YouTube.
- E2 Reaction: Formation of cyclohexene from bromocyclohexane. Web Pages.
- 1-(2-Bromoethyl)cyclohex-1-ene | C8H13Br | CID 11106122. PubChem.
- 113688-49-6 | this compound. Alachem Co., Ltd..
- [FREE] Cyclohexene reacts with bromine to yield 1,2-dibromocyclohexane. Molecules of the product would: A. be a - brainly.com.
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC - NIH.
- Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. PubMed Central.
- Solved Cyclohexene reacts with bromine to yield 1, | Chegg.com.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Alkene Reactivity [www2.chemistry.msu.edu]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chemrevise.org [chemrevise.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 1-(2-Bromoethyl)cyclohex-1-ene | C8H13Br | CID 11106122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 13. 113688-49-6 | this compound - Fluoropharm [fluoropharm.com]
- 14. 113688-49-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. siue.edu [siue.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. youtube.com [youtube.com]
A Prospective Analysis of the Bioactive Potential of 1-(2-Bromotetrafluoroethyl)cyclohexene Derivatives: A Comparative Guide
Introduction: The Untapped Potential of Fluorinated Cyclohexenes
In the ever-evolving landscape of drug discovery and development, the strategic incorporation of fluorine atoms into organic scaffolds remains a cornerstone for enhancing metabolic stability, lipophilicity, and binding affinity. The highly functionalized molecule, 1-(2-Bromotetrafluoroethyl)cyclohexene, represents a versatile yet underexplored starting material. Its unique combination of a reactive bromotetrafluoroethyl group and a modifiable cyclohexene ring offers a gateway to a diverse array of novel chemical entities. This guide provides a prospective analysis of the potential biological activities of compounds derived from this intriguing precursor. By examining established reaction pathways and drawing comparisons with structurally related bioactive molecules, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework to guide future synthetic and screening efforts.
I. Synthetic Avenues: Derivatization of this compound
The chemical architecture of this compound presents three primary loci for chemical modification: the carbon-bromine bond, the carbon-carbon double bond of the cyclohexene ring, and the allylic positions of the ring. These sites are amenable to a variety of well-established organic transformations, paving the way for the synthesis of a rich library of derivatives.
A. Nucleophilic Substitution at the Tetrafluoroethyl Moiety
The presence of a bromine atom on the tetrafluoroethyl group makes it a prime target for nucleophilic substitution reactions. This pathway allows for the introduction of a wide range of functional groups, each with the potential to impart distinct biological activities.
Potential Nucleophilic Substitution Reactions:
-
Formation of Thioethers: Reaction with thiol-containing nucleophiles (e.g., thiophenols, cysteine derivatives) can yield sulfur-containing compounds. Organosulfur compounds are known for a broad spectrum of bioactivity, including antimicrobial and antifungal properties[1][2].
-
Formation of Amines: Substitution with primary or secondary amines can lead to the corresponding N-substituted derivatives. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, frequently exhibiting antiviral and antibacterial activities[3][4].
-
Formation of Azides and Subsequent Click Chemistry: Conversion of the bromide to an azide opens the door to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient reaction allows for the facile synthesis of triazole-containing derivatives, a class of compounds with known fungicidal and antiviral applications[5][6].
Experimental Workflow: Generalized Nucleophilic Substitution
Caption: Generalized workflow for nucleophilic substitution reactions.
B. Modification of the Cyclohexene Ring
The double bond within the cyclohexene ring is susceptible to a variety of addition reactions, offering another avenue for structural diversification and the introduction of new functionalities.
Potential Addition Reactions:
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide. Epoxides are versatile synthetic intermediates that can be opened by various nucleophiles to generate a range of difunctionalized cyclohexanes.
-
Dihalogenation: The addition of halogens like bromine or chlorine across the double bond would result in di-halogenated cyclohexane derivatives[7]. The stereochemical outcome of this reaction is typically an anti-addition.
-
Hydroboration-Oxidation: This two-step process would lead to the syn-addition of a hydroxyl group to the less substituted carbon of the double bond, resulting in a cyclohexanol derivative.
Experimental Protocol: Electrophilic Addition of Bromine to Cyclohexene
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (Br₂) (1 equivalent) in CH₂Cl₂ dropwise to the cooled solution with constant stirring. The characteristic red-brown color of bromine should disappear upon reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 1,2-dibromocyclohexane derivative.
II. Comparative Analysis of Potential Biological Activities
Based on the potential derivatization strategies, we can hypothesize the likely biological activities of these novel compounds by comparing them to known bioactive molecules with similar structural motifs.
A. Antimicrobial and Antifungal Activity
The introduction of sulfur and nitrogen-containing moieties is a well-established strategy for developing antimicrobial agents.
| Proposed Derivative Class | Comparator Bioactive Class | Known Biological Activity of Comparator | Supporting Experimental Data (Comparator) |
| Thioether derivatives | Phenyl trifluoroethyl thioethers | Acaricidal, potent against carmine spider mites[8]. | Compound 25b: LC₅₀ = 0.683 mg L⁻¹ against adult T. cinnabarinus[8]. |
| N-substituted derivatives (e.g., amines, amides) | Quinolinium salts with sulfur substituents | Broad-spectrum antibacterial, particularly against Gram-positive bacteria. Antifungal activity[1]. | Compounds 4d & 4f: MIC = 0.5–1 µg/mL against Gram-positive strains[1]. |
| Triazole derivatives | Tetraconazole | Fungicidal[6]. | Widely used as a commercial fungicide. |
Anticipated Mechanism of Action: Many antimicrobial agents function by disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways. The introduction of the lipophilic tetrafluoroethyl group may enhance cell membrane penetration, a key factor in the efficacy of many antimicrobial drugs.
B. Antiviral Activity
Nitrogen-containing heterocycles are a rich source of antiviral drug candidates. The cyclohexene scaffold itself has been incorporated into nucleoside analogs with demonstrated antiviral properties.
| Proposed Derivative Class | Comparator Bioactive Class | Known Biological Activity of Comparator | Supporting Experimental Data (Comparator) |
| Cyclohexenyl nucleoside analogs | Carbocyclic nucleosides | Inhibition of viral replication, particularly against Herpes Simplex Virus (HSV)[9][10]. | 2,6-diaminopurine cyclohexenyl nucleoside: Pronounced activity against HSV-1 and HSV-2[9]. |
| Heterocyclic derivatives (e.g., attached via substitution or annulation) | Imidazole, Thiazole, and Triazole derivatives | Broad-spectrum antiviral activity against various viruses including HIV, Influenza, and Dengue virus[3]. | Compound 45 (Imidazole derivative): EC₅₀ = 1.85 μM against Yellow Fever Virus (YFV)[3]. |
Signaling Pathway Visualization: A General Antiviral Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01151B [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise characterization of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a wealth of information to confirm identities, elucidate unknown structures, and ensure the purity of synthesized compounds.[1][2][3] This guide offers a comparative analysis of key spectroscopic methods, designed to empower you with the expertise to select the most appropriate techniques for your research and to interpret the resulting data with confidence.
The Synergy of Spectroscopic Techniques
No single spectroscopic method provides all the answers. Instead, a combination of techniques is often employed to piece together the complete structural puzzle.[4][5] Each method probes different aspects of a molecule's properties, and their collective data provides a comprehensive picture. The most commonly used techniques in structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[2][6][7]
Comparative Overview of Core Spectroscopic Techniques
The selection of a spectroscopic technique is dictated by the specific information required. This table provides a high-level comparison to guide your initial decision-making process.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity between atoms, stereochemistry. | Unparalleled for complete and unambiguous structure elucidation.[7] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity, requires very small sample amounts.[7][8] | Can be challenging to differentiate between isomers; complex fragmentation patterns may be difficult to interpret.[7] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Fast, non-destructive, and versatile for various sample types.[7] | Provides limited information about the overall molecular skeleton.[7] |
| UV-Visible (UV-Vis) Spectroscopy | Presence of chromophores and conjugated systems.[9] | High sensitivity, excellent for quantitative analysis.[7] | Provides limited structural information; not all compounds are UV-Vis active.[7][10] |
Deep Dive into the Techniques: Principles and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[7] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.
Causality in Experimental Choices: The choice between different NMR experiments (e.g., 1D ¹H, ¹³C, 2D COSY, HSQC, HMBC) is driven by the need to establish connectivity. A ¹H NMR provides information about the types and number of protons, while a ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are then used to piece these fragments together by identifying through-bond and through-space correlations between nuclei. For instance, a COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically on adjacent carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of a molecule.
Caption: A generalized workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[8][12]
Expert Insights on Fragmentation: The way a molecule breaks apart (fragments) in the mass spectrometer is not random; it is dictated by the molecule's structure. Weaker bonds are more likely to break, and the stability of the resulting fragments plays a crucial role. By analyzing these fragmentation patterns, we can deduce the presence of specific substructures. For example, the loss of a neutral molecule of water (18 Da) from the molecular ion is often indicative of an alcohol. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecular ion and its fragments, which is a powerful tool for confirming molecular formulas.[8][12]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip, which nebulizes the sample solution into a fine spray of charged droplets.
-
Desolvation: A heated drying gas evaporates the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[13] Different types of bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[13][14]
Trustworthiness Through Self-Validation: The IR spectrum of a compound is a unique "fingerprint."[2][13] While individual absorption bands can indicate the presence of certain functional groups, the overall pattern of peaks and their relative intensities provides a high degree of confidence in the identification of a compound when compared to a reference spectrum. For instance, a strong, broad absorption around 3300 cm⁻¹ is characteristic of an O-H stretch in an alcohol or carboxylic acid, while a sharp, intense peak around 1700 cm⁻¹ is indicative of a C=O stretch in a carbonyl compound.
Caption: A decision tree to guide the selection of the primary spectroscopic technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[15][16] This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems.[9][17]
The Causality of Conjugation: The extent of conjugation in a molecule directly influences the wavelength of maximum absorbance (λ_max). As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[15] This results in the absorption of longer wavelength (lower energy) light, often shifting the absorbance from the UV into the visible region. This principle is fundamental in the design and analysis of dyes and pigments.
Conclusion: An Integrated Approach to Structural Certainty
The comparative analysis of spectroscopic data is a powerful and essential process in modern chemical and pharmaceutical research. By understanding the strengths and limitations of each technique and by thoughtfully integrating their data, researchers can achieve a high level of confidence in their structural assignments. The expertise lies not just in acquiring the data, but in the logical and synergistic interpretation of the collective evidence to build a coherent and validated molecular picture.
References
- Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- CURRENTA.
- AZoOptics. (2024, November 1). What Is the Role of Spectroscopy in Pharmacokinetics?
- MDPI.
- IEEE Xplore. 13 Role of spectroscopy in drug discovery.
- Spectroscopy Online. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
- Fiveable. Structural elucidation using mass spectrometry | Spectroscopy Class Notes.
- Online Organic Chemistry Tutor.
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeC0_WkdnHoyEr5mrdqvBKJrhOQSnnmPYmIOOclr2b8Kh6TVHF_rkmiAw8nbIVZEewXY_8jk_5T5_JjZ7DfJ1vF-Cdf1cGMwMQyI-CUbDmXDNMuIhPv_5jQZ7yfJA8o4L6kkvgQzKW-fe2imXEVq2iMN4okoOUDbNf55EGASYuP4S3luphhOftUo862jOPF4edGC6r8s8I8mJazG2_FNXQu2CeoA==]([Link]
- Benchchem.
- JoVE. (2024, December 5). Video: UV–Vis Spectrum.
- Jack Westin.
- MSU chemistry. UV-Visible Spectroscopy.
- Agilent. What is UV-Visible/UV-Vis Spectroscopy? Principles Overview.
- Nanografi Advanced Materials. (2024, September 13).
- Solubility of Things. Comparative Analysis of Spectroscopic Techniques.
- Benchchem.
- Khan Academy. UV/Vis spectroscopy (video).
Sources
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 6. 13 Role of spectroscopy in drug discovery | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. What is UV-Visible/UV-Vis Spectroscopy? Principles Overview | Agilent [agilent.com]
- 11. A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products | Journal of Progress in Engineering and Physical Science [pioneerpublisher.com]
- 12. fiveable.me [fiveable.me]
- 13. malvesfalcao.com [malvesfalcao.com]
- 14. shop.nanografi.com [shop.nanografi.com]
- 15. jackwestin.com [jackwestin.com]
- 16. Khan Academy [khanacademy.org]
- 17. Video: UV–Vis Spectrum [jove.com]
Unambiguous Structural Validation of 1-(2-Bromotetrafluoroethyl)cyclohexene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its development. In the realm of novel fluorinated organic compounds, such as 1-(2-Bromotetrafluoroethyl)cyclohexene, this structural validation is paramount. This guide provides an in-depth technical comparison, championing single-crystal X-ray crystallography as the definitive method for structural elucidation, while objectively evaluating its performance against complementary spectroscopic techniques. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[1][2][3] It provides a detailed map of atomic positions and connectivity, offering precise measurements of bond lengths, bond angles, and torsional angles. For a novel compound like this compound, where stereochemistry and the spatial arrangement of the bulky bromotetrafluoroethyl group relative to the cyclohexene ring are critical, SCXRD is indispensable.
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding meticulous execution. The initial and often most challenging step is the growth of high-quality single crystals.
Experimental Protocol: Crystal Growth of this compound
-
Solvent Selection: A preliminary solubility screening is crucial. Given the non-polar nature of the cyclohexene backbone and the polarizability of the halogenated ethyl group, a range of solvents from non-polar (e.g., hexane, heptane) to moderately polar (e.g., dichloromethane, ethyl acetate, acetone) should be tested. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[4]
-
Crystallization Technique: Slow Evaporation: This is often the simplest and most effective method for obtaining high-quality crystals of small organic molecules.[5]
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent. This gradual increase in concentration allows for ordered crystal lattice formation.
-
Store the vial in a vibration-free environment at a constant, cool temperature.
-
-
Alternative Crystallization Technique: Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available.[6]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., pentane or hexane).
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Caption: Workflow for Crystal Growth.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its crystal lattice.[7] The diffraction pattern is recorded by a detector as a series of images.[8]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.[8]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. This initial model is then refined using least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates.[9][10]
Complementary Spectroscopic Validation Methods
While X-ray crystallography provides the definitive structure, spectroscopic methods offer valuable and often more readily obtainable data that can corroborate the crystallographic findings and provide information about the compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[11] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[12] The tetrafluoroethyl group will exhibit characteristic chemical shifts and coupling patterns. The two diastereotopic fluorine atoms on the Cα (adjacent to the cyclohexene ring) would be expected to show a complex splitting pattern due to geminal F-F coupling and vicinal F-F coupling to the CF₂Br group. The CF₂Br fluorine atoms will also have a distinct chemical shift.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the cyclohexene ring. The vinylic proton will appear at a characteristic downfield shift. The allylic protons and the other aliphatic protons on the ring will have distinct chemical shifts and coupling patterns that can help to confirm the cyclohexene structure.
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule, including the sp² carbons of the double bond and the sp³ carbons of the ring and the tetrafluoroethyl side chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.[13]
For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).[14] Common fragmentation pathways would likely involve the loss of a bromine radical (Br•) and potentially the cleavage of the C-C bond between the ring and the side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
C=C stretch: of the cyclohexene ring, typically around 1650 cm⁻¹.[16]
-
=C-H stretch: of the vinylic proton, typically just above 3000 cm⁻¹.[16]
-
C-F stretches: which are typically strong and appear in the fingerprint region between 1400 and 1000 cm⁻¹.[17]
-
C-Br stretch: which will appear at lower wavenumbers, typically below 800 cm⁻¹.[17]
Comparative Analysis: The Power of Synergy
The true strength of structural validation lies in the synergistic use of these techniques. While NMR, MS, and IR can provide strong evidence for the proposed structure of this compound, they each have limitations that are overcome by X-ray crystallography.
Caption: Relationship between validation techniques and information provided.
Table 1: Comparison of Structural Validation Techniques for this compound
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation. |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei, solution-state conformation. | Excellent for determining the carbon-hydrogen framework and the environment of fluorine atoms. | Does not directly provide 3D structure; interpretation can be complex for molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, confirms molecular formula. | Provides limited information on stereochemistry and atomic connectivity. |
| IR Spectroscopy | Presence of functional groups. | Quick and simple method to identify key functional groups. | Provides limited information about the overall molecular structure. |
Conclusion
For the definitive structural validation of a novel molecule such as this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides an unparalleled level of detail and certainty regarding the three-dimensional arrangement of atoms. However, a comprehensive and robust structural elucidation relies on the intelligent application of a suite of analytical techniques. NMR, MS, and IR spectroscopy provide crucial, complementary data that corroborate the solid-state structure and offer insights into the molecule's characteristics in other states. By understanding the strengths and limitations of each method, researchers can confidently and efficiently validate the structures of new chemical entities, paving the way for their further development and application.
References
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2557. [Link][1][18]
-
Crystallization of Small Molecules. (n.d.). University of Barcelona. [Link][6]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1142. [Link][5]
-
Organic Chemistry Department, University of Colorado Boulder. (n.d.). Crystallization. [Link][4]
-
Cooper, R. I., et al. (2017). Recent advances in small molecule refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 2), 169-181. [Link][9]
-
Accelrys. (2001). Introduction to X-Ray Structure Analysis and Refinement. [Link][10]
-
Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 259-270. [Link][19]
-
Read, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link][8]
-
Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][12]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link][17]
-
Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-740. [Link][11]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. [Link][16]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link][7]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Structural Elucidation of Organic Systems by Spectroscopic Methods - Course [onlinecourses.swayam2.ac.in]
- 8. portlandpress.com [portlandpress.com]
- 9. iucr.org [iucr.org]
- 10. Introduction to X-Ray Structure Analysis and Refinement [scv.bu.edu]
- 11. jchps.com [jchps.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Property Prediction for Novel 1-(2-Bromotetrafluoroethyl)cyclohexene Derivatives
To: Researchers, Scientists, and Drug Development Professionals Subject: A Comparative Guide to the In Silico Prediction of Physicochemical, ADME, and Toxicity Properties of Novel 1-(2-Bromotetrafluoroethyl)cyclohexene Derivatives
Introduction: Navigating the Uncharted Chemical Space of Halogenated Cyclohexenes
In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical scaffolds is paramount. The this compound framework represents one such frontier—a unique combination of a flexible cyclic alkene with a heavily halogenated side chain. While this structure offers intriguing possibilities for medicinal chemistry, its novelty also presents a significant challenge: a lack of experimental data. Synthesizing and testing a library of these derivatives is a resource-intensive endeavor fraught with high attrition rates.[1]
This is where in silico computational modeling becomes an indispensable tool. By predicting key molecular properties before a compound is ever synthesized, we can de-risk the discovery process, prioritize high-potential candidates, and apply a "design for success" philosophy.[1] This guide provides a comparative overview of computational strategies tailored for predicting the physicochemical, pharmacokinetic (ADME), and toxicity (Tox) profiles of this novel class of molecules. We will delve into the causality behind methodological choices, provide actionable protocols, and ground our claims in established scientific principles.
Part 1: Choosing the Right Computational Lens: A Comparison of Foundational Methods
The accuracy of any in silico prediction hinges on the underlying physics of the model used. For novel structures like our target derivatives, the choice between Molecular Mechanics (MM) and Quantum Mechanics (QM) is a critical first step.
Molecular Mechanics (MM): The High-Throughput Workhorse MM methods utilize classical physics and pre-parameterized "force fields" (e.g., AMBER, CHARMM, MMFF) to calculate the potential energy of a molecule.[2]
-
Causality: MM is exceptionally fast, making it ideal for tasks requiring the evaluation of millions of conformations or thousands of molecules, such as conformational analysis or virtual screening.[3]
-
Expert Insight: The primary challenge for the this compound scaffold is the heavy halogenation. Standard force fields may lack accurate parameters for the C-F and C-Br bonds in this specific electronic environment, potentially leading to incorrect geometries and interaction energies. It is crucial to use modern, general-purpose force fields like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94), which have broader parameterization. However, results should still be treated with caution and are best used for initial filtering.
Quantum Mechanics (QM): The Gold Standard for Accuracy QM methods solve approximations of the Schrödinger equation to describe the behavior of electrons in a molecule, providing a much more fundamental and accurate picture.[4][5]
-
Causality: Properties that depend on electron distribution—such as reactivity, electrostatic potential, and bond polarities—are best described by QM.[4][6] This is particularly important for the polyfluorinated ethyl group, which will significantly influence the molecule's electronic character.
-
Expert Insight: For drug discovery applications, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[3] The B3LYP hybrid functional combined with a 6-31G * basis set is a widely accepted and robust starting point for organic molecules.[7][8][9] The "*" indicates the addition of polarization functions, which are essential for accurately modeling the non-spherical electron clouds of halogen atoms.[10] While computationally more expensive than MM, a DFT optimization on a lead candidate is a self-validating step to ensure the foundational electronic and structural properties are correct before proceeding to further predictions.
Decision Workflow: Choosing Your Computational Method
The following diagram illustrates a logical workflow for selecting the appropriate computational level of theory.
Caption: Decision tree for selecting between MM and QM methods.
Part 2: A Comparative Guide to In Silico Property Prediction Platforms
| Property Category | Prediction Tool / Method | Principle | Pros | Cons |
| Physicochemical | SwissADME [15][16][17][18] | Algorithm/Fragment-based | Free, fast, user-friendly, provides multiple predictions (logP, logS, etc.)[15][16] | May be less accurate for novel scaffolds; based on existing data. |
| Physicochemical | CD ComputaBio [19] | Advanced Algorithms | Provides a suite of predictions including solubility and lipophilicity.[19] | Commercial service; details of algorithms may be proprietary. |
| ADME/Tox | pkCSM [20] | Graph-based signatures | Free, broad range of ADME and toxicity endpoint predictions.[20] | Accuracy depends on the applicability domain of the training set. |
| ADME/Tox | Machine Learning (Custom) [11][13] | QSAR, Deep Neural Networks | Can be highly tailored and accurate if trained on relevant data. | Requires significant expertise, curated training data, and rigorous validation.[21][22] |
| Toxicity | Derek Nexus [23][24][25][26] | Knowledge-based (Expert Rules) | Identifies toxicophores, provides mechanistic reasoning.[24][25] | Commercial, may not have alerts for entirely novel toxic mechanisms. |
| Metabolism/Binding | Molecular Docking (AutoDock Vina) [27][28] | Physics-based (Scoring Function) | Open-source, widely used, predicts binding pose and affinity.[27] | Computationally intensive, scoring function accuracy can vary.[29] |
Part 3: A Validated Workflow for Predicting Cytochrome P450 Metabolism
To demonstrate trustworthiness, a protocol must be a self-validating system. Here, we provide a detailed workflow for predicting the interaction of a derivative with Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[30] A strong interaction or inhibition could signal a potential for drug-drug interactions.
Experimental Protocol: Molecular Docking into CYP3A4
Objective: To predict the binding affinity and pose of a this compound derivative in the active site of CYP3A4.
1. Ligand Preparation: a. Draw the 2D structure of the derivative in a chemical editor. b. Convert to a 3D structure. c. Perform an initial geometry optimization using an MM force field (e.g., MMFF94). d. Crucial Step: Refine the geometry using QM (DFT at B3LYP/6-31G* level) to obtain an accurate charge distribution and conformation.[31] e. Save the final structure in a .pdbqt format using AutoDock Tools, defining rotatable bonds.
2. Receptor Preparation: a. Download the crystal structure of human CYP3A4 from the Protein Data Bank (PDB ID: 1TQN).[32][33] b. Using molecular modeling software (e.g., Chimera, AutoDock Tools), remove water molecules and any co-crystallized ligands.[34] c. Add polar hydrogens and assign Gasteiger charges to the protein atoms. d. Save the prepared receptor in .pdbqt format.
3. Docking Simulation: a. Define the docking search space (the "grid box") to encompass the entire active site, centered on the heme group.[32] b. Use AutoDock Vina , a highly efficient and accurate docking program.[27][28] c. Run the docking simulation with a high exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough conformational search.
4. Analysis & Validation: a. Analyze the output poses. The pose with the best (most negative) binding affinity score is the predicted binding mode.[35] b. Self-Validation: Visualize the top-scoring pose. A plausible prediction will show the ligand making chemically sensible interactions (e.g., hydrophobic contacts, hydrogen bonds) with key active site residues (e.g., S119, R212, R372).[33] The distance between the ligand and the heme iron is a critical parameter for predicting metabolism.[33] c. Compare the docking score to that of a known CYP3A4 substrate or inhibitor as a positive control.
Workflow Diagram: CYP3A4 Docking Protocol
Caption: Step-by-step workflow for molecular docking.
Conclusion and Future Outlook
In silico prediction is a powerful hypothesis-generation engine for navigating novel chemical space. For this compound derivatives, a hybrid approach is recommended. Fast, algorithm-based tools like SwissADME can provide a rapid first pass on large virtual libraries for physicochemical and drug-likeness properties.[16][18] Promising candidates should then be subjected to more rigorous, physics-based evaluations. A QM-optimized structure is essential for accuracy, and molecular docking provides invaluable insight into potential protein interactions, such as metabolism by CYPs.[35]
Ultimately, these computational predictions must be validated through empirical testing. The true power of this approach is realized when experimental data is used to refine the computational models, creating a feedback loop that builds an increasingly accurate Quantitative Structure-Activity Relationship (QSAR) model specific to this novel scaffold.[21][22][36][37] This iterative cycle of prediction, synthesis, testing, and model refinement is the cornerstone of modern, efficient drug discovery.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Derek Nexus Toxicology Software. Optibrium. [Link]
-
10 Frequently Asked Questions About Derek Nexus, Answered. Lhasa Limited. [Link]
-
Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. [Link]
-
Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene. [Link]
-
Maltarollo, V. G., Gertrudes, J., & Honório, K. M. (2015). Applying machine learning techniques for ADME-Tox prediction: a review. Expert Opinion on Drug Discovery. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
-
AutoDock. The Scripps Research Institute. [Link]
-
DEREK Nexus® toxicology modeling. Charles River. [Link]
-
Zhang, Y., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Journal of Translational Medicine. [Link]
-
Molecular and Quantum Mechanics in drug design. SlideShare. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry. [Link]
-
AutoDock-Vina GitHub Repository. The Scripps Research Institute. [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]
-
Ekins, S., et al. (2005). Computational ADME/Tox Modeling: Aiding Understanding and Enhancing Decision Making in Drug Design. Current Drug Discovery Technologies. [Link]
-
SwissDrugDesign. SIB Swiss Institute of Bioinformatics. [Link]
-
de Melo, E. B., et al. (2018). QSAR-Driven Discovery of Novel Chemical Scaffolds Active Against Schistosoma mansoni. Journal of chemical information and modeling. [Link]
-
Ali, A., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Chemistry Africa. [Link]
-
SwissADME PDF. ResearchGate. [Link]
-
Maltarollo, V. G., Gertrudes, J., & Honório, K. M. (2015). Applying machine learning techniques for ADME-Tox prediction: A review. ResearchGate. [Link]
-
What is the difference between molecular and quantum mechanics in drug design and development?. Quora. [Link]
-
A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]
-
Molecular and Quantum Mechanics in Drug Design. International Journal for Multidisciplinary Research. [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
-
Molecular Modeling vs. Quantum Chemistry: Which is Right for Your Research?. Schrödinger. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
From Algorithm to Medicine: AI in the Discovery and Development of New Drugs. MDPI. [Link]
-
Prediction of Physicochemical Properties. ResearchGate. [Link]
-
Systematic Generation of Chemical Structures for Rational Drug Design Based on QSAR Models. Bentham Science. [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]
-
Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]
-
In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions. ResearchGate. [Link]
-
Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. PubMed Central. [Link]
-
A Novel Automated Lazy Learning QSAR (ALL-QSAR) Approach. NIH. [Link]
-
Identification of Potential Cytochrome P450 3A5 Inhibitors. PMC. [Link]
-
Enhancing CYP450-Ligand Binding Predictions: A Comparative Analysis of Ligand-Based and Hybrid Machine Learning Models. bioRxiv. [Link]
-
Analysis of the Molecular Interactions between Cytochromes P450 3A4 and 1A2 and Aflatoxins: A Docking Study. MDPI. [Link]
-
A Combined Molecular Docking/Dynamics Approach to Probe the Binding Mode of Cancer Drugs with Cytochrome P450 3A4. MDPI. [Link]
-
Inclusion of metabolism in toxicity predictions comparing in silico with in vivo. Cefic-Lri. [Link]
-
ubiquity of B3LYP/6-31G*. Reddit. [Link]
-
In silico ADME-Tox modeling: progress and prospects. PubMed. [Link]
-
RSC Advances. Royal Society of Chemistry. [Link]
-
In silico predictions of important ADME/Tox properties of the investigated compounds. ResearchGate. [Link]
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. NIH. [Link]
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations... ResearchGate. [Link]
-
Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations... ResearchGate. [Link]
-
6-31G* basis set for third-row atoms. ResearchGate. [Link]
-
Basis Set FAQ. Wavefunction, Inc. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Molecular and Quantum Mechanics in drug design | PPTX [slideshare.net]
- 3. steeronresearch.com [steeronresearch.com]
- 4. ijfmr.com [ijfmr.com]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. downloads.wavefun.com [downloads.wavefun.com]
- 11. Applying machine learning techniques for ADME-Tox prediction: a review | Semantic Scholar [semanticscholar.org]
- 12. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 16. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Modelling Group [molecular-modelling.ch]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 20. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 21. QSAR-Driven Discovery of Novel Chemical Scaffolds Active Against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neovarsity.org [neovarsity.org]
- 23. optibrium.com [optibrium.com]
- 24. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 25. optibrium.com [optibrium.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 28. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina [github.com]
- 29. biorxiv.org [biorxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analysis of the Molecular Interactions between Cytochromes P450 3A4 and 1A2 and Aflatoxins: A Docking Study [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. AutoDock Vina [cgl.ucsf.edu]
- 35. Identification of Potential Cytochrome P450 3A5 Inhibitors: An Extensive Virtual Screening through Molecular Docking, Negative Image-Based Screening, Machine Learning and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benthamdirect.com [benthamdirect.com]
- 37. mdpi.com [mdpi.com]
Comparative study of the utility of 1-(2-Bromotetrafluoroethyl)cyclohexene in organic synthesis
Abstract
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the tetrafluoroethyl group (–CF₂CF₂H) offers a unique combination of electronic properties and lipophilicity, making it a valuable substituent in drug design. This guide provides a comprehensive comparative analysis of the potential utility of 1-(2-Bromotetrafluoroethyl)cyclohexene as a versatile building block in organic synthesis. While direct experimental data for this specific reagent is limited in publicly accessible literature, this document leverages established principles of radical chemistry and the known reactivity of analogous compounds to project its synthetic applications and compare them with existing alternatives.
Introduction: The Rising Importance of the Tetrafluoroethyl Group
The introduction of fluorine-containing functional groups can profoundly alter the physicochemical and biological properties of organic compounds.[1] While the trifluoromethyl group (–CF₃) has been extensively studied and utilized, the 1,1,2,2-tetrafluoroethyl (–CF₂CF₂H) group is emerging as a compelling alternative. It can serve as a bioisostere for other functional groups and can enhance molecular lipophilicity, a critical parameter in drug development.[1] Consequently, the development of novel and efficient reagents for the introduction of the tetrafluoroethyl group is of significant interest to the scientific community. This guide explores the potential of this compound as a readily accessible and versatile precursor for tetrafluoroethyl-containing compounds.
Proposed Synthesis of this compound
Based on well-established radical addition reactions to alkenes, a plausible and efficient synthesis of this compound involves the radical addition of 1-bromo-1,2,2,2-tetrafluoroethane to cyclohexene.[2][3] This reaction is typically initiated by radical initiators such as peroxides (e.g., dibenzoyl peroxide) or through photochemical methods.[4]
Figure 2: Generation and subsequent reaction of the 1,1,2,2-tetrafluoroethyl radical.
Nucleophilic Substitution and Elimination Reactions
The bromine atom in this compound is susceptible to nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, this can lead to either substitution or elimination products.
-
Nucleophilic Substitution: Strong nucleophiles can displace the bromide ion to introduce a range of functional groups. However, the presence of the electron-withdrawing tetrafluoroethyl group might influence the reactivity at the adjacent carbon.
-
Dehydrobromination: In the presence of a strong, non-nucleophilic base, elimination of HBr is expected to occur, leading to the formation of 1-(tetrafluoroethylidene)cyclohexane. [5][6]This vinyl fluoride derivative can serve as a valuable precursor for further transformations.
Comparative Analysis with Alternative Tetrafluoroethylating Agents
Several methods currently exist for the introduction of the tetrafluoroethyl group. The table below provides a comparative overview of this compound with other common reagents.
| Reagent/Method | Precursor Availability | Handling and Safety | Scope of Application | Key Advantages | Key Disadvantages |
| This compound (Proposed) | Synthesizable from commercially available starting materials. [7] | Expected to be a stable liquid or low-melting solid, easier to handle than gaseous reagents. | Potentially broad, for radical additions and as a precursor to other tetrafluoroethyl compounds. | Versatile reactivity (radical and ionic pathways). | Limited experimental data available; synthesis adds a step. |
| Tetrafluoroethylene (TFE) Gas | Commercially available but requires specialized equipment. | Highly flammable and toxic gas; requires careful handling. | Primarily used in cycloadditions and polymerizations. [8] | Direct source of the C₂F₄ unit. | Difficult to handle on a lab scale; safety concerns. [9] |
| Metal-Mediated Tetrafluoroethylation | Reagents are often prepared in situ or are commercially available. | Varies with the specific reagent; some can be air and moisture sensitive. | Effective for cross-coupling reactions. | Good functional group tolerance in many cases. | May require stoichiometric amounts of metals; potential for metal contamination. |
| Photoredox Catalysis | Utilizes readily available precursors and catalysts. [10] | Generally mild reaction conditions. | Broad applicability for the functionalization of various organic molecules. | High efficiency and selectivity under mild conditions. | Can be sensitive to reaction parameters; catalyst cost can be a factor. |
Proposed Experimental Protocols
The following protocols are hypothetical and intended to serve as a starting point for experimental investigation.
Synthesis of this compound
Materials:
-
Cyclohexene (1.0 equiv)
-
1-Bromo-1,2,2,2-tetrafluoroethane (1.2 equiv)
-
Dibenzoyl peroxide (0.05 equiv)
-
Anhydrous solvent (e.g., cyclohexane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add cyclohexene and the anhydrous solvent.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add 1-bromo-1,2,2,2-tetrafluoroethane to the solution.
-
Add dibenzoyl peroxide to the reaction mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Radical Addition of the Tetrafluoroethyl Group to an Alkene
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., 1-octene) (1.5 equiv)
-
Tris(trimethylsilyl)silane (TTMSS) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene
Procedure:
-
In a reaction tube, combine this compound, the alkene, and anhydrous toluene.
-
Degas the solution with nitrogen for 10 minutes.
-
Add TTMSS and AIBN to the reaction mixture.
-
Seal the tube and heat to 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the tetrafluoroethylated product.
Conclusion and Future Outlook
While direct experimental validation is pending, a thorough analysis of related chemical principles suggests that this compound holds significant promise as a versatile and valuable reagent in organic synthesis. Its potential to serve as a precursor for the 1,1,2,2-tetrafluoroethyl radical and its susceptibility to nucleophilic substitution and elimination reactions open up a wide array of synthetic possibilities. Compared to gaseous or highly reactive alternatives, this reagent offers the advantage of easier handling and storage. Future experimental studies are warranted to fully elucidate the reactivity and synthetic scope of this compound and to establish its practical utility in the synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.
References
[11]Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2012). Chemical Communications, 48(77), 9643-5. [12]Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. (2012). PubMed. [8]Allene cycloadditions. Part I. Reaction of tetrafluoroethylene with allenic hydrocarbons. (n.d.). Journal of the Chemical Society C: Organic. [13]Reaction of elemental fluorine with bromofluoroalkanes. (1989). Journal of Fluorine Chemistry. [14]Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. (2024). PubMed Central. [15]Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins. (n.d.). Journal of the Chemical Society C: Organic. [9]Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (n.d.). PubMed Central. [16]Synthesis and Elaboration of All-cis-1,2,4,5-Tetrafluoro-3-Phenylcyclohexane: A Polar Cyclohexane Motif. (2025). ResearchGate. [17]Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins. (1971). Journal of the Chemical Society C: Organic. [1]Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. (n.d.). ResearchGate. [7]this compound | 113688-49-6. (n.d.). INDOFINE Chemical Company. Retrieved from [Link] [18]11 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [19][4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. (2025). PubMed Central. [20][4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. (n.d.). RSC Publishing. [21]Radical Hydrohalogenation of Alkenes (Anti-Markovnikov Addition of HBr to Alkenes). (n.d.). Organic Chemistry Tutor. [22]Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (n.d.). Beilstein Journals. [10]Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. (n.d.). Organic Chemistry Portal. [2]Addition of Radicals to Alkenes. (2023). Chemistry LibreTexts. 23-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Beilstein Journals. [24]Radical Initiators and Inhibitors; Radical Bromination of Alkanes. (2023). YouTube. [4]Addition Reactions. (n.d.). University of Colorado Boulder. [25]Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application. (2017). ResearchGate. [3]Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). (2025). Master Organic Chemistry. [26]A comparison of several modern alkylating agents. (2025). ResearchGate. [27]radical addition of HBr to alkenes. (2020). YouTube. [5]1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. (2025). Filo. [28]Free-radical halogenation. (n.d.). Wikipedia. [29]Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). PubMed Central. [30]Reactivity of electrophilic cyclopropanes. (n.d.). PubMed Central. [6]What are all of the possible products of dehydrohalogenation of cis-1-bromo-2-ethylcyclohexane?. (2023). Brainly. [31]Reaction of 1-chloroperfluorocycloalkene derivatives with nucleophiles. (1994). Journal of Fluorine Chemistry. [32]Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018). YouTube. [33]Free Radical Reactions. (2021). YouTube. [34]Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. (n.d.). ChemRxiv. [35]1,2 di bromo cyclohexane on dehydrohalogenation gives. (n.d.). Allen. [36]Nucleophilic Reactions of Fluoroölefins. (n.d.). Journal of the American Chemical Society. [37]Reactions of nucleophiles with perfluoro[2.2]paracyclophane. (n.d.). LookChem. [38]PQ-6. What is/are the possible product(s) of dehydrohalogenation of trans-1-bromo-2- methy [Chemistry]. (n.d.). Gauth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. This compound | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]
- 8. Allene cycloadditions. Part I. Reaction of tetrafluoroethylene with allenic hydrocarbons - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.ru [sci-hub.ru]
- 14. Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins: evidence for a two-step [2 + 2] cycloaddition - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.ru [sci-hub.ru]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 23. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 29. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sci-hub.ru [sci-hub.ru]
- 32. m.youtube.com [m.youtube.com]
- 33. youtube.com [youtube.com]
- 34. chemrxiv.org [chemrxiv.org]
- 35. 1,2 di bromo cyclohexane on dehydrohalogenation gives [allen.in]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Reactions of nucleophiles with perfluoro[2.2]paracyclophane - Lookchem [lookchem.com]
- 38. gauthmath.com [gauthmath.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromotetrafluoroethyl)cyclohexene
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1-(2-Bromotetrafluoroethyl)cyclohexene (CAS No. 113688-49-6). As a brominated and fluorinated organic compound, its disposal is governed by stringent regulations that necessitate specialized procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.
The procedural framework herein is built on the foundational principles of chemical waste management for halogenated hydrocarbons. The causality behind each step is explained to empower laboratory personnel with not just the "how," but the "why," ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is paramount for its safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, a reliable hazard profile can be synthesized by analyzing its structural components: a cyclohexene ring and a bromotetrafluoroethyl group.
-
Cyclohexene Moiety: The cyclohexene structure imparts properties of a flammable liquid.[1][2] Like other alkenes, it can form explosive peroxides upon prolonged exposure to air, especially if inhibitors are depleted.[2][3] It is also considered harmful if swallowed and may be fatal if it enters the airways (aspiration hazard).[1][4] High concentrations of cyclohexene vapor can cause dizziness and central nervous system effects.[5]
-
Bromotetrafluoroethyl Group: This group classifies the compound as a halogenated hydrocarbon .[6][7] Halogenated organic compounds are of significant environmental concern and are often toxic.[7][8] Upon combustion, they can release toxic and highly corrosive gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[9] This thermal decomposition behavior is the primary reason for the specialized disposal protocols that follow.
Based on this analysis, this compound should be treated as a flammable, potentially toxic, and environmentally hazardous substance that requires disposal as regulated hazardous waste.
Essential Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, coupled with the hazards of the flammable and halogenated organic structure, the following minimum PPE must be worn when handling this compound or its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the liquid, which is expected to be an eye irritant.[10] |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data for halogenated solvents. | Prevents skin contact. Prolonged exposure to organic solvents can cause defatting of the skin, leading to irritation and dermatitis.[5] |
| Body Protection | Flame-retardant laboratory coat. | Provides a barrier against incidental contact and offers protection from the flammability hazard of the cyclohexene moiety.[1] |
| Ventilation | All handling and commingling of waste must be conducted inside a certified chemical fume hood.[11] | Minimizes inhalation exposure and contains flammable vapors, preventing the creation of a hazardous atmosphere in the laboratory.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . It must be collected as a distinct halogenated organic waste .[6][11]
Step 1: Designate a Waste Container
-
Select a clean, chemically compatible container, preferably glass or polyethylene, with a secure, tight-fitting screw cap.
-
The container must be in good condition, free of cracks or residue from previous contents.
Step 2: Initial Labeling
-
Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[11]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List the full chemical name: "this compound" and its CAS number, 113688-49-6.
Step 3: Waste Collection
-
Carefully transfer the waste chemical into the designated container inside a chemical fume hood.
-
Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol), aqueous waste, or solid waste.[6] Co-mingling complicates disposal, increases costs, and can create unforeseen chemical hazards.
-
Keep the container closed at all times, except when actively adding waste.[11][12]
Step 4: Maintain a Waste Log
-
On the hazardous waste tag or an accompanying log sheet, record the volume of waste added and the date. This is crucial for regulatory compliance and for the safety of waste handlers.[6]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
Step 6: Arranging for Final Disposal
-
Once the container is nearly full (do not exceed 90% capacity to allow for expansion) or if waste has been accumulated for the maximum time allowed by institutional policy (often 6-12 months), arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional hazardous waste disposal service.[13]
-
The primary and recommended method for final disposal is high-temperature incineration at a permitted hazardous waste facility.[6] This process is necessary to ensure the complete destruction of the halogenated organic molecule.[14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Prohibited Disposal Methods
To prevent environmental contamination and ensure personnel safety, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never dispose of this chemical down the sink.[7][13] It is likely toxic to aquatic life and can damage wastewater treatment systems.[1][2]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal for anything other than trace amounts from reaction workups.[15][16] This practice is not a compliant disposal method for bulk quantities and releases vapors into the environment.
-
Mixing with Non-Halogenated Waste: As stressed previously, do not mix with other waste streams. This is a critical compliance and safety point.[6][11]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, responsible, and compliant with the highest standards of scientific practice.
References
- LookChem. Cas 113688-49-6, 1-(2-BROMOTETRAFLUOROETHYL).
- Bucknell University.
- HSC Chemistry. Obtaining, Using and Disposing Hydrocarbons. YouTube, 28 Mar. 2021.
- INDOFINE Chemical Company. This compound | 113688-49-6.
- U.S. Environmental Protection Agency.
- Alachem Co., Ltd. 113688-49-6 | this compound.
- U.S. Environmental Protection Agency. Other Disposal Guidance.
- Temple University.
- Sigma-Aldrich.
- ResearchGate.
- U.S. Environmental Protection Agency.
- Electronic Code of Federal Regulations.
- Thermo Fisher Scientific.
- Fisher Scientific.
- CPAChem.
- Fluoropharm. 113688-49-6 | this compound.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- Wikipedia. Cyclohexene.
- Science Company.
- GovInfo. Federal Register, Volume 63 Issue 85. 4 May 1998.
- Carl ROTH.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclohexene.
- Carl ROTH.
- BenchChem.
- U.S. Environmental Protection Agency.
- UK Science Technician Community. Cyclohexene and bromine. 26 Feb. 2020.
- Chemtalk.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. lookchem.com [lookchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. community.preproom.org [community.preproom.org]
- 16. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
